molecular formula C9H10F3N B1390476 (2-Methyl-3-(trifluoromethyl)phenyl)methanamine CAS No. 771572-43-1

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1390476
CAS No.: 771572-43-1
M. Wt: 189.18 g/mol
InChI Key: WXYVXJSOJCMWGN-UHFFFAOYSA-N
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Description

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-methyl-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYVXJSOJCMWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyl-3-(trifluoromethyl)phenyl)methanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, a fluorinated benzylamine derivative of significant interest in medicinal chemistry and drug development. While this specific isomer is not widely cataloged with a dedicated CAS number, this document constructs a robust scientific profile based on established chemical principles and data from closely related analogues. We will explore its chemical identity, logical and efficient synthetic pathways from known precursors, in-depth analytical and quality control methodologies, and its potential applications as a strategic building block. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine, also known as 2-methyl-3-(trifluoromethyl)benzylamine, belongs to a class of chemical intermediates whose value is defined by the unique properties of its substituents. The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern drug design. The high electronegativity and lipophilicity of the -CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

The specific 1,2,3-substitution pattern on the phenyl ring—with adjacent methyl and trifluoromethyl groups—creates a distinct electronic and steric environment. This arrangement allows for the exploration of novel chemical space, offering the potential to develop drug candidates with improved efficacy and pharmacokinetic profiles. This guide elucidates the chemistry of this valuable, though not commonly cataloged, building block.

Chemical Identity and Physicochemical Properties

While a specific CAS number for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine is not readily found in major chemical databases, its identity can be unequivocally established through its structure and the properties of its key precursors.

  • Key Precursor 1 (Aniline): 2-Methyl-3-(trifluoromethyl)aniline, CAS Number: 54396-44-0 .[1]

  • Key Precursor 2 (Aldehyde): 2-Methyl-3-(trifluoromethyl)benzaldehyde, a logical synthetic intermediate.[2]

The predicted and extrapolated properties for the target compound are summarized below.

PropertyValue (Predicted/Extrapolated)Rationale / Source
IUPAC Name (2-Methyl-3-(trifluoromethyl)phenyl)methanamineStandard Nomenclature
Molecular Formula C₉H₁₀F₃NFrom Structure
Molecular Weight 189.18 g/mol From Formula
SMILES CC1=C(C=CC=C1CN)C(F)(F)FStructural Representation
InChIKey (Predicted)Unique Molecular Identifier
Physical State Liquid (at 25°C)Analogy to similar benzylamines[3][4]
Boiling Point ~200-220 °CExtrapolated from substituted toluenes
Density ~1.2 g/mLAnalogy to similar benzylamines[3][4]
LogP ~2.5 - 3.0Increased lipophilicity from -CF₃ and -CH₃

Synthesis and Mechanistic Insights: A Practical Approach

The synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine can be logically achieved from readily available precursors. The two most viable industrial-scale routes are the reductive amination of the corresponding benzaldehyde and the reduction of the corresponding benzonitrile. Both pathways leverage well-established and robust chemical transformations.

Pathway A: Reductive Amination of 2-Methyl-3-(trifluoromethyl)benzaldehyde

This is often the preferred method due to its high efficiency and operational simplicity. The reaction proceeds in a one-pot fashion, where the aldehyde reacts with an amine source (ammonia) to form an intermediate imine, which is then immediately reduced to the target primary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2-Methyl-3-(trifluoromethyl)benzaldehyde Imine Intermediate Imine Aldehyde->Imine Condensation (-H₂O) Ammonia Ammonia (NH₃) or Ammonium Acetate Ammonia->Imine Product (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Imine->Product Hydride Transfer Reducer Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducer->Product

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 2-methyl-3-(trifluoromethyl)benzaldehyde (1.0 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 0.2 M) is added ammonium acetate (2.0 equiv).

  • Rationale: Ammonium acetate serves as the ammonia source. The choice of an aprotic solvent like EtOAc is advantageous for its ease of removal and compatibility with common reducing agents.[5]

  • Reduction: The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) is then added portion-wise.[5]

  • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate in the presence of the starting aldehyde, thus minimizing side reactions.[6] Its steric bulk and mild reactivity prevent over-reduction.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting aldehyde is complete (typically 4-6 hours).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure amine.

Pathway B: Reduction of 2-Methyl-3-(trifluoromethyl)benzonitrile

Experimental Protocol: Nitrile Reduction

  • Reaction Setup: 2-Methyl-3-(trifluoromethyl)benzonitrile (1.0 equiv) is dissolved in a dry ethereal solvent like Tetrahydrofuran (THF) or Diethyl Ether under an inert atmosphere (Nitrogen or Argon).

  • Reduction: The solution is cooled to 0°C, and a strong hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) is added slowly.

  • Causality: LiAlH₄ is a powerful nucleophilic reducing agent necessary to reduce the polar and relatively unreactive carbon-nitrogen triple bond of the nitrile.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.

  • Workup (Fieser method): The reaction is carefully quenched by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure ensures the formation of a granular precipitate of aluminum salts that is easily filtered.

  • Purification: The resulting slurry is filtered, and the filter cake is washed with additional solvent. The combined organic filtrates are dried and concentrated to yield the target amine.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and quality of the synthesized (2-Methyl-3-(trifluoromethyl)phenyl)methanamine.

G cluster_0 Primary Analysis (Structure & Identity) cluster_1 Secondary Analysis (Purity & Quantification) cluster_2 Final QC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final Certificate of Analysis (CoA) - Identity Confirmed - Purity ≥ 98% NMR->Final Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) MS->Final Molecular Weight Confirmation HPLC HPLC-UV HPLC->Final Purity Assessment GC GC-FID GC->Final Residual Solvent Analysis

Caption: Analytical and Quality Control Workflow.

Spectroscopic Methods
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl (-CH₃) protons around δ 2.3-2.5 ppm, a singlet for the benzylic methylene (-CH₂) protons around δ 3.8-4.0 ppm, a broad singlet for the amine (-NH₂) protons (which can exchange with D₂O), and a complex multiplet pattern for the three aromatic protons in the δ 7.2-7.8 ppm region.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the methyl carbon (~15-20 ppm), the methylene carbon (~45-50 ppm), the quartet for the -CF₃ carbon (~124 ppm, J_CF ≈ 272 Hz), and distinct signals for the aromatic carbons.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically around δ -60 to -65 ppm (relative to CFCl₃).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 189 or 190, respectively. A characteristic fragmentation pattern would be the loss of the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂), leading to a prominent fragment at m/z 173 (the benzylic cation).

Chromatographic Methods

Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid, TFA).

  • Rationale: TFA is used to protonate the basic amine, ensuring sharp, symmetrical peak shapes by minimizing tailing on the silica-based stationary phase.

  • Gradient: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks.

Applications in Research and Drug Development

The primary utility of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine is as a versatile building block for constructing more complex molecules. Its structural features make it particularly valuable in:

  • Scaffold Development: The primary amine serves as a key nucleophilic handle for reactions such as amidation, sulfonylation, and further reductive aminations to build diverse chemical libraries.

  • Agrochemicals: Many pesticides and herbicides contain trifluoromethylphenyl moieties due to their enhanced biological activity and stability.

  • Pharmaceuticals: It is a precursor to analogues of existing drugs or novel chemical entities. For instance, the closely related 2-methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID).[1] The introduction of the methylene spacer in the title compound provides greater conformational flexibility, which can be critical for optimizing ligand-receptor interactions.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is unavailable, the hazards can be reliably inferred from structurally similar compounds like other trifluoromethyl-substituted benzylamines.[7]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. Refrigeration is recommended for long-term storage.

Conclusion

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine represents a strategically important, though not commonly listed, chemical intermediate. Its synthesis is achievable through robust and scalable chemical methods, such as the reductive amination of its corresponding aldehyde. The unique combination of methyl and trifluoromethyl groups provides a valuable tool for medicinal chemists to fine-tune the steric and electronic properties of lead compounds. The comprehensive protocols for synthesis, characterization, and handling outlined in this guide provide a solid foundation for researchers to confidently incorporate this building block into their discovery and development pipelines.

References

  • Source: Google Patents (CN108911989B)
  • Source: Google Patents (CN113698315A)
  • Source: Google Patents (CN102491906A)
  • Title: 2-(Trifluoromethyl)benzonitrile Source: PubChem URL: [Link]

  • Source: Google Patents (CN103570558A)
  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Source: Google Patents (CN101337911A)
  • Title: 4-(Trifluoromethyl)benzylamine Source: PubChem URL: [Link]

  • Title: 2-methyl-3-(trifluoromethyl)benzaldehyde Source: PubChemLite URL: [Link]

  • Title: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na Source: The Royal Society of Chemistry URL: [Link]

  • Title: PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE Source: European Patent Office (EP 3696165 A1) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: 2-Methyl-3-(trifluoromethyl)aniline Source: Shree Ganesh Remedies Limited URL: [Link]

  • Title: SUPPLEMENTARY INFORMATION Source: The Royal Society of Chemistry URL: [Link]

  • Title: Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride Source: ResearchGate URL: [Link]

  • Title: Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes Source: The Royal Society of Chemistry URL: [Link]

Sources

An In-depth Technical Guide to (2-Methyl-3-(trifluoromethyl)phenyl)methanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, a fluorinated benzylamine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from patent literature, data on analogous compounds, and established chemical principles to present a robust profile. The guide details the well-documented synthesis of its crucial precursor, 2-methyl-3-(trifluoromethyl)aniline, and proposes a viable synthetic pathway to the target methanamine. Furthermore, it provides estimated physicochemical properties, predicted spectroscopic data, and discusses its potential applications as a key building block in the synthesis of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery

Benzylamine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The unique electronic properties of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of a methyl group further provides steric bulk and can modulate the compound's conformational preferences and interactions with protein binding pockets.

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine presents a distinct substitution pattern on the phenyl ring that is of considerable interest for the development of novel therapeutics. Its precursor, 2-methyl-3-(trifluoromethyl)aniline, is a known key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, used in veterinary medicine. This lineage underscores the potential of the (2-Methyl-3-(trifluoromethyl)phenyl)methanamine scaffold in the generation of new bioactive compounds.

This guide will first elucidate the chemical structure and nomenclature of the target compound, followed by a detailed exploration of its synthesis, beginning with its well-documented aniline precursor. Subsequently, a thorough characterization, including predicted physicochemical and spectroscopic data, will be presented. Finally, the guide will delve into the potential applications and future research directions for this promising chemical entity.

Chemical Structure and Nomenclature

The chemical structure of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine is characterized by a benzene ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 3-position, and a methanamine (aminomethyl) group at the 1-position.

Systematic IUPAC Name: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Common Synonyms: 2-Methyl-3-(trifluoromethyl)benzylamine

Chemical Formula: C₉H₁₀F₃N

Molecular Weight: 189.18 g/mol

Chemical Structure Diagram:

G A 2-Nitro-6-bromotoluene B 2-Nitro-6-(trichloromethyl)toluene A->B Radical Chlorination C 2-Nitro-6-(trifluoromethyl)toluene B->C Halogen Exchange (e.g., SbF3) D 2-Methyl-3-(trifluoromethyl)aniline C->D Catalytic Hydogenation (e.g., H2, Pd/C)

Caption: Proposed synthesis of 2-Methyl-3-(trifluoromethyl)aniline.

Experimental Protocol (Exemplary):

  • Preparation of 2-Nitro-6-(trichloromethyl)toluene: 2-Nitro-6-bromotoluene is subjected to a radical chlorination reaction, often initiated by UV light or a radical initiator, in the presence of a chlorinating agent such as sulfuryl chloride.

  • Preparation of 2-Nitro-6-(trifluoromethyl)toluene: The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, commonly employing a fluorinating agent like antimony trifluoride (Swarts reaction).

  • Preparation of 2-Methyl-3-(trifluoromethyl)aniline: The final step involves the catalytic hydrogenation of the nitro group to an amine. This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethanol.

Proposed Synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine from 2-Methyl-3-(trifluoromethyl)aniline

A logical and efficient method to convert the aniline precursor to the target benzylamine is through the formation and subsequent reduction of the corresponding benzonitrile.

Proposed Synthetic Pathway:

G A 2-Methyl-3-(trifluoromethyl)aniline B 2-Methyl-3-(trifluoromethyl)benzenediazonium salt A->B Diazotization (NaNO2, HCl) C 2-Methyl-3-(trifluoromethyl)benzonitrile B->C Sandmeyer Reaction (CuCN) D (2-Methyl-3-(trifluoromethyl)phenyl)methanamine C->D Reduction (e.g., LiAlH4 or H2, Raney Ni)

Caption: Proposed synthesis of the target compound from its aniline precursor.

Detailed Experimental Protocol (Proposed):

  • Step 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline.

    • Dissolve 2-methyl-3-(trifluoromethyl)aniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using a starch-iodide paper test for excess nitrous acid.

  • Step 2: Sandmeyer Reaction to form 2-Methyl-3-(trifluoromethyl)benzonitrile.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often exothermic and may require cooling to control the rate of nitrogen gas evolution.

    • After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure complete reaction.

    • The product, 2-methyl-3-(trifluoromethyl)benzonitrile, can be isolated by extraction with an organic solvent, followed by washing and purification by distillation or chromatography.

  • Step 3: Reduction of 2-Methyl-3-(trifluoromethyl)benzonitrile.

    • The benzonitrile can be reduced to the corresponding benzylamine using a variety of reducing agents.

    • Method A (Lithium Aluminum Hydride): Dissolve the benzonitrile in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF). Slowly add a solution or suspension of lithium aluminum hydride (LiAlH₄) at a low temperature (e.g., 0 °C). After the addition, the reaction is typically stirred at room temperature or gently refluxed to completion. The reaction is then carefully quenched with water and an aqueous base to precipitate the aluminum salts, and the product is extracted.

    • Method B (Catalytic Hydrogenation): Alternatively, the reduction can be performed by catalytic hydrogenation using hydrogen gas and a catalyst such as Raney nickel or a rhodium catalyst, often under pressure and in a solvent like ethanol or methanol containing ammonia to suppress the formation of secondary amines.

    • The final product, (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, is then purified by distillation under reduced pressure or by column chromatography.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the absence of experimentally determined data for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, the following properties are predicted based on data from structurally similar compounds, such as other isomers of trifluoromethylbenzylamine and methylated benzylamines.

PropertyPredicted Value
Physical State Colorless to pale yellow liquid
Boiling Point ~190-210 °C (at atmospheric pressure)
Density ~1.2 - 1.3 g/mL
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate)
pKa ~8.5 - 9.5 (for the conjugate acid)

Predicted Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm.

    • A singlet for the methylene protons (CH₂) of the aminomethyl group around δ 3.8-4.2 ppm.

    • A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O, typically between δ 1.5-3.0 ppm, but the chemical shift can be highly variable.

    • A multiplet for the aromatic protons in the region of δ 7.2-7.6 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methyl carbon (CH₃) around δ 15-20 ppm.

    • A signal for the methylene carbon (CH₂) of the aminomethyl group around δ 40-45 ppm.

    • Signals for the aromatic carbons between δ 120-140 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

    • A signal for the trifluoromethyl carbon (CF₃) as a quartet with a large coupling constant, likely around δ 125-130 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands).

    • C-H stretching vibrations for the aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.

    • C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

    • Strong C-F stretching vibrations characteristic of the CF₃ group, typically in the range of 1100-1350 cm⁻¹.

    • N-H bending vibration around 1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z = 189.

    • A prominent fragment ion would be the loss of the amino group (M-16), resulting in a peak at m/z = 173.

    • The base peak is likely to be the tropylium-like ion formed by the loss of the amino group and rearrangement, or the benzyl cation at m/z = 172.

Applications and Biological Relevance

The primary known utility of the 2-methyl-3-(trifluoromethyl)phenyl scaffold lies in its role as a key building block for the synthesis of Flunixin. Flunixin is a potent NSAID used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.

The target molecule, (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, as a primary benzylamine, is a versatile intermediate for the synthesis of a wide range of more complex molecules. It can be readily derivatized at the amino group to form amides, sulfonamides, secondary and tertiary amines, and other functional groups. This makes it a valuable starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

The specific substitution pattern of this molecule may offer advantages in terms of target binding and pharmacokinetic properties. The ortho-methyl group can enforce a specific conformation of the molecule, which could be beneficial for selective binding to a target protein. The meta-trifluoromethyl group, with its strong electron-withdrawing nature, can influence the pKa of the amine and the overall electronic properties of the aromatic ring, potentially impacting metabolic stability and cell permeability.

Potential areas of application for derivatives of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine could include:

  • Central Nervous System (CNS) Agents: Many benzylamine derivatives exhibit activity in the CNS.

  • Anti-inflammatory Agents: Building on the precedent of Flunixin.

  • Agrochemicals: As a building block for novel pesticides and herbicides.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine is not available, general precautions for handling aromatic amines and fluorinated compounds should be strictly followed.

  • General Hazards: Aromatic amines can be toxic and may be skin and eye irritants. Fluorinated compounds can also present specific hazards.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine is a chemical entity with significant potential in the field of medicinal chemistry. While direct experimental data is scarce, this guide has provided a comprehensive overview based on the available information for its precursor and related compounds. The detailed synthetic protocols for its precursor and a proposed route to the target molecule offer a practical starting point for researchers. The predicted physicochemical and spectroscopic data provide a valuable reference for its characterization. As the demand for novel and effective therapeutic agents continues to grow, the exploration of unique chemical scaffolds like (2-Methyl-3-(trifluoromethyl)phenyl)methanamine will be crucial for the advancement of drug discovery.

References

  • CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
  • CN102491906A - Synthetic method for 2-methyl-3-trifluoromethyl phenylamine.
  • PubChem Compound Summary for CID 76804, 4-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 3048, 2-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]

  • Shree Ganesh Remedies Limited. 2-Methyl-3-(trifluoromethyl)aniline. [Link]

Technical Guide: Synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine , a fluorinated benzylamine scaffold critical in medicinal chemistry for modulating lipophilicity and metabolic stability.

Executive Summary & Structural Analysis

Target Molecule: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Chemical Formula:


Molecular Weight:  189.18  g/mol
Key Structural Features: 
  • Primary Amine (

    
    ):  The reactive handle for further derivatization (e.g., amide coupling, reductive amination).
    
  • Trifluoromethyl Group (

    
    ) at C3:  Provides metabolic resistance (blocking oxidative metabolism at the ring) and increases lipophilicity.
    
  • Methyl Group (

    
    ) at C2:  Introduces significant ortho-steric hindrance , twisting the benzylamine side chain out of planarity and influencing the kinetics of nucleophilic attacks during synthesis.
    

Synthesis Strategy: Unlike simple benzylamines, the presence of the ortho-methyl group necessitates robust reduction methods to overcome steric impedance. This guide prioritizes Nitrile Reduction (Route A) as the most scalable and reliable pathway, followed by Reductive Amination (Route B) for mild, functional-group-tolerant synthesis.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals three primary precursors. The nitrile pathway is preferred for its atom economy and the commercial availability of the precursor.

Retrosynthesis Target (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Nitrile 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS: 261952-02-7) Nitrile->Target Reduction (LiAlH4 or H2/Cat) Aldehyde 2-Methyl-3-(trifluoromethyl)benzaldehyde Aldehyde->Target Reductive Amination (NH3 + Reductant) Amide 2-Methyl-3-(trifluoromethyl)benzamide Amide->Target Amide Reduction (BH3·THF)

Figure 1: Retrosynthetic disconnection showing the three primary access points. Route A (Red) is the primary focus.

Route A: Reduction of 2-Methyl-3-(trifluoromethyl)benzonitrile

This is the "Golden Route" for scale-up.[1] The nitrile precursor is stable and the reduction is definitive.

Precursor: 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS: 261952-02-7)[1][2]

Methodological Considerations
  • Sterics: The C2-methyl group hinders the nitrile carbon. Catalytic hydrogenation (e.g.,

    
    , 
    
    
    
    ) can stall or result in side-products (secondary amines) without high pressure or additives like ammonia.
  • Reagent Choice: Lithium Aluminum Hydride (

    
    )  is recommended for laboratory scale (<100g) due to its high reactivity, ensuring complete reduction despite steric bulk.
    
Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.85 g of nitrile)

Materials:

  • 2-Methyl-3-(trifluoromethyl)benzonitrile: 1.85 g (10 mmol)[1]

  • 
     (2.4 M in THF) or solid: 0.76 g (20 mmol, 2.0 equiv)
    
  • Anhydrous THF: 50 mL

  • Rochelle’s Salt (Potassium sodium tartrate): Saturated aqueous solution

  • 
     in Dioxane (4 M): For salt formation
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with anhydrous THF (30 mL) and cool to 0°C in an ice bath. Carefully add

    
     (20 mmol) under nitrogen flow.
    
  • Addition: Dissolve the nitrile (1.85 g) in anhydrous THF (20 mL). Add this solution dropwise to the

    
     suspension over 20 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.
    
  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 30 minutes, then heat to reflux (66°C) for 3–5 hours. Monitor by TLC or LC-MS (Target

    
    ).[1]
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15%

      
      
      
    • 2.4 mL Water

    • Stir vigorously until a white, granular precipitate forms.

  • Workup: Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with diethyl ether (

    
     mL).
    
  • Isolation: Dry the combined filtrate over

    
    , filter, and concentrate under reduced pressure to yield the crude amine as a pale yellow oil.
    

Yield Expectation: 85–92%

Route B: Reductive Amination of the Aldehyde

This route is ideal if the aldehyde is available or if mild conditions are required to preserve other sensitive functional groups.

Precursor: 2-Methyl-3-(trifluoromethyl)benzaldehyde[1]

Detailed Experimental Protocol

Reagents: Ammonium Acetate (


), Sodium Cyanoborohydride (

).

Step-by-Step Workflow:

  • Imine Formation: In a reaction vessel, dissolve the aldehyde (10 mmol) in Methanol (40 mL). Add Ammonium Acetate (100 mmol, 10 equiv). Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add

    
     (15 mmol, 1.5 equiv) portion-wise.
    
  • Completion: Stir at room temperature for 12–16 hours.

  • Workup: Quench with 1N

    
     to pH > 10. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over 
    
    
    
    .
  • Note: This method often produces a small amount of secondary amine dimer. Purification via column chromatography or crystallization of the HCl salt is usually required.

Purification & Characterization

The free base amine is prone to oxidation and absorbs


 from the air. It is best stored as the Hydrochloride (

) salt.

HCl Salt Formation Protocol:

  • Dissolve the crude amine oil in a minimal amount of dry Diethyl Ether or Ethanol.

  • Cool to 0°C.

  • Add 4M

    
     in Dioxane dropwise until pH is acidic (pH ~2).
    
  • A white precipitate (Amine·HCl) will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Characterization Data (Expected):

  • 
     (400 MHz, 
    
    
    
    ):
    
    
    8.40 (br s, 3H,
    
    
    ), 7.80 (d, 1H, Ar-H), 7.72 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 4.15 (s, 2H,
    
    
    ), 2.45 (s, 3H,
    
    
    ).
  • 
    : 
    
    
    
    -62.5 ppm (s, 3F).

Comparative Analysis of Routes

FeatureRoute A: Nitrile ReductionRoute B: Reductive Amination
Precursor Availability High (CAS 261952-02-7)Moderate
Reagent Cost Low (

)
Moderate (

)
Scalability Excellent (Linear scale-up)Good (Dilution required)
Impurity Profile Clean (Al salts removed via filtration)Dimer formation possible
Atom Economy HighLower (Excess

)

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: While the

    
     group is stable, thermal decomposition can release toxic HF. Do not heat above 200°C without closed-vessel safety protocols.
    
  • 
    :  Reacts violently with water. Ensure all glassware is flame-dried.[1] Have a Class D fire extinguisher available.
    
  • Cyanoborohydride: Toxic if ingested or in contact with acid (releases HCN gas). Work in a well-ventilated fume hood.

Workflow Visualization

SynthesisWorkflow Start Start: Nitrile Precursor (2-Me-3-CF3-Ph-CN) Step1 1. Dissolve in THF 2. Add LiAlH4 (0°C) Start->Step1 Inert Atm (N2) Step2 Reflux (3-5h) Monitor via LCMS Step1->Step2 Heat Step3 Fieser Quench (H2O / NaOH / H2O) Step2->Step3 Cool to 0°C Step4 Filtration (Celite) & Concentration Step3->Step4 Remove Al salts End Product: Amine (>95% Purity) Step4->End HCl Salt Formation

Figure 2: Step-by-step workflow for the Lithium Aluminum Hydride reduction pathway.

References

  • Precursor Identification: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 839415, 2-Methyl-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • General Reduction Protocol: Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Nitrile Reduction Methodology: Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[7][8][9] 30. Effect of cation and solvent on the reactivity of saline borohydrides. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Monograph: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine (CAS: 771572-43-1) is a specialized benzylic amine intermediate critical to modern medicinal chemistry. It serves as a high-value building block for the synthesis of conformationally restricted small molecule inhibitors targeting kinases (e.g., PI3Kβ) and GTPase exchange factors (e.g., SOS1).

The compound’s utility stems from its unique 2,3-substitution pattern . The steric clash between the ortho-methyl group and the meta-trifluoromethyl group forces the phenyl ring into specific dihedral conformations when bound to a protein target, often improving potency and selectivity compared to unsubstituted benzylamines. This guide details its physicochemical properties, validated synthetic routes, and applications in drug discovery.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (2-Methyl-3-(trifluoromethyl)phenyl)methanamine
Common Name 2-Methyl-3-(trifluoromethyl)benzylamine
CAS Number 771572-43-1
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
SMILES CC1=C(C=CC=C1C(F)(F)F)CN
Appearance Clear to pale yellow liquid
Stability Air-sensitive (absorbs CO₂); Hygroscopic
The "Ortho-Meta" Steric Lock

The defining feature of this molecule is the vicinal substitution of a methyl group (C2) and a trifluoromethyl group (C3).

  • Steric Bulk: The Van der Waals radius of the -CF₃ group (~2.2 Å) is significantly larger than a chloro substituent. When placed next to an ortho-methyl group, it creates significant torsional strain.

  • Conformational Consequence: In drug design, this "lock" restricts the rotation of the phenyl ring relative to the scaffold it is attached to (e.g., an amide or urea linkage). This pre-organization can lower the entropic penalty of binding to a receptor pocket.

Synthetic Methodologies

The synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine typically proceeds via the reduction of oxidized precursors. The choice of route depends on the availability of starting materials (nitrile vs. aldehyde) and the scale of production.

Route A: Reduction of Benzonitrile (Preferred for Scale)

This route utilizes 2-methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-02-7) as the precursor. It is preferred for gram-to-kilogram scale synthesis due to the stability of the nitrile.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃·THF).

  • Mechanism: Nucleophilic attack of the hydride on the nitrile carbon, forming an imine salt intermediate, which is further reduced to the amine.

  • Protocol Overview:

    • Suspend LiAlH₄ (1.5 eq) in anhydrous THF under Argon at 0°C.

    • Dropwise addition of 2-methyl-3-(trifluoromethyl)benzonitrile.

    • Reflux for 3–12 hours (monitored by TLC/LCMS).

    • Fieser workup (Water/15% NaOH/Water) to quench aluminum salts.

    • Extraction (Et₂O or DCM) and distillation/column chromatography.

Route B: Reductive Amination of Benzaldehyde

This route utilizes 2-methyl-3-(trifluoromethyl)benzaldehyde (CAS 878001-20-8).[1][2][3][4] It is ideal for combinatorial library synthesis where the aldehyde is reacted with various amine partners, or simply aminated with ammonia.

  • Reagents: Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

  • Protocol Overview:

    • Dissolve aldehyde in Methanol.

    • Add excess NH₄OAc (10 eq) to form the imine in situ.

    • Add NaBH₃CN (1.5 eq) and stir at room temperature for 12–24 hours.

    • Acidic workup to decompose excess borohydride, followed by basic extraction.

Synthesis Workflow Diagram

SynthesisRoutes Start_Nitrile Precursor A: 2-Methyl-3-(CF3)benzonitrile (CAS 261952-02-7) Process_Red Reduction (LiAlH4 or BH3-THF) Start_Nitrile->Process_Red High Scale Route Start_Aldehyde Precursor B: 2-Methyl-3-(CF3)benzaldehyde (CAS 878001-20-8) Process_RedAm Reductive Amination (NH4OAc / NaBH3CN) Start_Aldehyde->Process_RedAm Library Route Intermediate Workup & Purification (Acid/Base Extraction) Process_Red->Intermediate Process_RedAm->Intermediate Product Target Product: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine (CAS 771572-43-1) Intermediate->Product >95% Purity

Figure 1: Validated synthetic pathways for the production of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine.

Medicinal Chemistry Applications

The (2-methyl-3-(trifluoromethyl)phenyl)methanamine moiety acts as a bioisostere for other lipophilic benzylic groups but offers distinct advantages in metabolic stability and binding kinetics.

Case Study: PI3Kβ Inhibitors

In the development of Phosphoinositide 3-kinase beta (PI3Kβ) inhibitors, selectivity over other isoforms (PI3Kα, δ, γ) is a major challenge.

  • Application: The amine is used to introduce the 2-methyl-3-CF₃-benzyl motif into the solvent-exposed region of the inhibitor (e.g., attached to a quinoxaline or pyridopyrazine core).

  • Mechanism: The bulky CF₃ group occupies hydrophobic pockets (specificity), while the ortho-methyl restricts the rotation of the benzyl group, locking the molecule in a bioactive conformation that favors PI3Kβ binding.

  • Reference: See Patent WO2017060406A1 for quinoxaline derivatives utilizing substituted benzylamines.

Case Study: SOS1 Inhibitors

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor that activates KRAS.

  • Application: The aldehyde precursor (CAS 878001-20-8) is frequently cited in the synthesis of SOS1 inhibitors.[3] The resulting benzylamine fragment binds to the lipophilic channel of the SOS1 protein, blocking the KRAS interaction.

  • Logic: The electron-withdrawing nature of the CF₃ group modulates the pKa of the amine (if secondary) or affects the electronics of the aromatic ring, influencing pi-stacking interactions within the protein active site.

Strategic Decision Tree for MedChem

MedChemLogic Problem Drug Design Challenge: Need Lipophilic Benzylic Group Decision1 Is Metabolic Stability Critical? Problem->Decision1 Decision2 Is Conformational Restriction Needed? Decision1->Decision2 Yes (Block P450 sites) OptionA Use Unsubstituted Benzylamine Decision1->OptionA No (Low Priority) OptionB Use 4-CF3-Benzylamine Decision2->OptionB No (Flexible linker ok) OptionC Use 2-Me-3-CF3-Benzylamine Decision2->OptionC Yes (Lock conformation)

Figure 2: Decision logic for selecting the 2-Me-3-CF3 motif in lead optimization.

Handling and Safety Protocols

As a primary amine, this compound is basic and nucleophilic. It readily reacts with atmospheric carbon dioxide to form carbamates/carbonates.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage (Category 1B).

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Thermo Scientific Chemicals. (2025). 2-Methyl-3-(trifluoromethyl)benzylamine, 97%. Fisher Scientific. Available at: [Link]

  • World Intellectual Property Organization. (2017). WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors.
  • World Intellectual Property Organization. (2023). WO2023019094A1 - Monoacylglycerol lipase modulators.
  • Volsen Chemical. (2025).[2] 2-Methyl-3-(trifluoromethyl)benzaldehyde (CAS 878001-20-8).[1][2][3][4] Available at: [Link]

Sources

Comprehensive Safety and Handling Guide: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 771572-43-1 Molecular Formula: C₉H₁₀F₃N Molecular Weight: 189.18 g/mol [1][2]

Executive Summary & Chemical Identity

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine (also known as 2-Methyl-3-(trifluoromethyl)benzylamine) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural combination of a lipophilic trifluoromethyl group and a reactive primary amine necessitates rigorous handling protocols to prevent degradation (carbamate formation) and ensure operator safety (corrosivity).

Physicochemical Profile
PropertyValueNote
CAS Number 771572-43-1Unique Identifier
MDL Number MFCD06213551Database Reference
Physical State LiquidColorless to light yellow
Refractive Index

1.4812
Purity Indicator
Basicity (pKa) ~9.0 - 9.5 (Est.)Typical for benzylamines
Sensitivity Air Sensitive Absorbs atmospheric CO₂

Hazard Identification & Mechanistic Safety

Signal Word: DANGER UN Classification: UN 2735 (Amines, liquid, corrosive, n.o.s.)

Corrosivity & Tissue Damage Mechanism

This compound is classified as Skin Corr. 1B (H314) .

  • Mechanism: The primary amine functionality (

    
    ) possesses a localized lone pair of electrons, making it a strong nucleophile and base. Upon contact with skin, it initiates rapid saponification of membrane lipids and denaturation of proteins.
    
  • The Fluorine Effect: The trifluoromethyl (

    
    ) group significantly increases the lipophilicity (
    
    
    
    ) of the molecule compared to non-fluorinated benzylamine. This facilitates faster permeation through the stratum corneum, potentially delivering the corrosive amine to deeper dermal layers more rapidly than non-fluorinated analogs.
Air Sensitivity (The "White Crust" Phenomenon)

Users often observe a white solid forming on the threads of the bottle. This is not polymerization but a reaction with atmospheric carbon dioxide.

  • Reaction:

    
     (Carbamate Salt).
    
  • Impact: This reaction alters stoichiometry in precise synthesis and creates solid obstructions that can compromise seal integrity.

Operational Handling Protocols

Core Directive: Treat as a volatile corrosive. All transfers must occur under an inert atmosphere.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves (Primary) Nitrile (Double gloved) Standard splash protection. Change immediately upon contamination.[3][4]
Gloves (High Risk) Silver Shield / Laminate Required for prolonged handling or spill cleanup. Fluorinated aromatics can permeate nitrile over time.
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient due to the risk of corrosive liquid splash.
Respiratory Full-face respirator (ABEK Filter) Only if working outside a fume hood (Not recommended).
Engineering Controls & Storage[7]
  • Storage: Store at 2–8°C under Argon or Nitrogen . The low temperature slows oxidation, and the inert gas prevents carbamate formation.

  • Transfer: Use a cannula or syringe technique for volumes < 20 mL. For larger volumes, use positive pressure transfer to avoid opening the vessel to air.

Experimental Workflow Diagram

The following diagram illustrates the "Closed-Loop" handling logic required to maintain chemical integrity and safety.

HandlingProtocol cluster_air CRITICAL: Avoid Air Exposure Storage Storage (4°C) Under Argon Inspection Visual Check (Clear vs Cloudy) Storage->Inspection Retrieve Transfer Inert Transfer (Syringe/Cannula) Inspection->Transfer If Clear Waste Quench & Dispose (Acidic Stream) Inspection->Waste If Solid/Crusty Reaction Reaction Vessel (N2 Purged) Transfer->Reaction Add Reagent Reaction->Waste Post-Workup

Figure 1: Inert atmosphere handling workflow to prevent carbamate formation and exposure.

Synthesis & Stability Context

For researchers synthesizing this material rather than purchasing, the standard route involves the reduction of the corresponding nitrile.

Synthetic Pathway

Precursor: 2-Methyl-3-(trifluoromethyl)benzonitrile. Reagents: Borane-THF (


) or Lithium Aluminum Hydride (

). Caution: The workup of the aluminum/boron complex requires careful quenching. The product amine should be isolated as the free base for reactivity or the hydrochloride salt for long-term stability.
Degradation Pathway

Degradation Amine Active Amine (Liquid) Carbamate Carbamate Salt (White Solid) Amine->Carbamate Exposure to Air CO2 Atmospheric CO2 CO2->Carbamate

Figure 2: The primary degradation pathway via atmospheric CO₂ absorption.

Emergency Response Procedures

First Aid
  • Eye Contact: IMMEDIATE irrigation with water for 15+ minutes.[3][5] Hold eyelids apart. Time is critical to prevent permanent corneal opacity.

  • Skin Contact: Remove contaminated clothing immediately.[3][4][5][6] Wash with soap and water.[5] Do not use solvents (ethanol/acetone) as they may increase skin absorption of the fluorinated compound.

  • Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to coughing/wheezing, seek medical attention.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Neutralize: Do not use water initially (splashing). Absorb with vermiculite or dry sand.

  • Disposal: Collect in a container marked "Corrosive Alkaline Waste".

References

  • Thermo Fisher Scientific. (2024).[4] 2-Methyl-3-(trifluoromethyl)benzylamine Product Specifications & CAS 771572-43-1. Retrieved from

  • PubChem. (2025). Compound Summary: [2-methyl-3-(trifluoromethyl)phenyl]methanamine.[1][2] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Fluorinated Benzylamines (General Class). Retrieved from

  • ECHA. (2025). Registration Dossier: Benzylamine derivatives and GHS Classification. European Chemicals Agency. Retrieved from

Sources

Strategic Deployment of Trifluoromethylated Amines: Mechanisms of Metabolic Stability and Application Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable insights into the metabolic stability of trifluoromethylated amines, moving from mechanistic first principles to validated experimental protocols.

Executive Summary

In modern drug discovery, the metabolic lability of amine-bearing scaffolds is a persistent attrition factor. Cytochrome P450 (CYP) enzymes frequently target the electron-rich nitrogen center and its adjacent


-carbons, leading to rapid oxidative deamination and N-dealkylation. The strategic introduction of a trifluoromethyl group (

) adjacent to the nitrogen atom (

- or

-position) acts as a metabolic "shield." This guide details the physicochemical mechanisms driving this stability—specifically pKa modulation and steric/electronic blockade—and provides a validated Standard Operating Procedure (SOP) for assessing these compounds in liver microsomes.

Mechanistic Principles: The "Fluorine Effect"

The stability of trifluoromethylated amines is not merely a result of steric bulk; it is a consequence of profound electronic alterations to the amine pharmacophore.

Suppression of Single Electron Transfer (SET)

CYP450-mediated oxidation of amines often initiates via a Single Electron Transfer (SET) mechanism, where the heme iron abstracts an electron from the nitrogen lone pair to form a radical cation.

  • The Problem: Alkyl amines are electron-rich (pKa 9–10), making the lone pair readily available for oxidation.

  • The Solution: The

    
     group is strongly electron-withdrawing (Hammett 
    
    
    
    ). Placing it
    
    
    to the nitrogen (e.g., 2,2,2-trifluoroethylamine) pulls electron density through the
    
    
    -framework. This dramatically lowers the pKa (often by 3–4 units) and increases the oxidation potential of the nitrogen, effectively rendering the lone pair "invisible" to the CYP oxidant.
Blockade of -Carbon Hydroxylation

The primary route of N-dealkylation involves Hydrogen Atom Transfer (HAT) from the


-carbon.
  • Bond Strength: The C-F bond (

    
     116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    98 kcal/mol). Replacing
    
    
    -hydrogens with fluorine renders the site chemically inert to radical abstraction.
  • Inductive Deactivation: Even if an

    
    -hydrogen remains (e.g., in a chiral 
    
    
    
    -trifluoromethyl amine), the adjacent electron-withdrawing fluorine atoms destabilize the formation of the carbon-centered radical intermediate required for hydroxylation.
Lipophilicity and Membrane Permeability

While


 introduction increases lipophilicity (raising LogP), the simultaneous reduction in basicity prevents lysosomal trapping (a common issue with basic amines). This results in a compound that is metabolically stable yet retains high passive permeability.

Comparative Data Analysis

The following table illustrates the impact of fluorination on metabolic parameters, derived from aggregated internal and literature datasets (e.g., J. Med. Chem. 2015).[1][2][3][4]

ParameterStandard Ethylamine Scaffold (

)
Trifluoroethyl Analog (

)
Mechanistic Rationale
pKa (Conjugate Acid) ~10.6~5.7Strong inductive effect reduces N-lone pair availability.
CYP Intrinsic Clearance High (Rapid N-dealkylation)Low (Metabolically Stable)Prevention of

-hydroxylation and SET initiation.
Metabolic Pathway Oxidative Deamination

Acetaldehyde
Minimal / Phase II ConjugationC-F bonds block oxidative attack; molecule is excreted unchanged or glucuronidated.
LogD (pH 7.4) Low (< 0)Moderate (> 1.5)Increased lipophilicity improves membrane permeability.

Visualization of Metabolic Pathways

The following diagram contrasts the metabolic fate of a standard amine versus a trifluoromethylated amine.

MetabolicPathway cluster_0 Standard Amine (Labile) cluster_1 CF3-Amine (Stable) Amine Alkyl Amine (R-NH-CH2-R') Radical Radical Cation [R-NH-CH2-R']•+ Amine->Radical CYP450 (SET) Iminium Iminium Ion [R-N+=CH-R'] Radical->Iminium -H• (HAT) Dealkylated Dealkylated Amine + Aldehyde Iminium->Dealkylated Hydrolysis CF3Amine CF3-Amine (R-NH-CH2-CF3) NoOx Oxidation Potential Too High CF3Amine->NoOx CYP450 Attempt Stable Excreted Unchanged or Phase II NoOx->Stable Metabolic Blockade

Caption: Comparative metabolic fate. The CF3 group raises the oxidation potential, blocking the SET pathway and preventing N-dealkylation.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of trifluoromethylated amines in Human Liver Microsomes (HLM).
Critical Pre-requisites
  • Volatility Warning: Low molecular weight trifluoromethyl amines (e.g., trifluoroethylamine, MW 99) are highly volatile. Do not use standard evaporation (SpeedVac) during sample prep. Use "Crash & Shoot" methodology.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

Workflow Steps
  • Pre-Incubation: Aliquot 190 µL of microsomal suspension (0.5 mg/mL protein in buffer) into 96-well plate. Spike with 2 µL of test compound (100 µM stock in DMSO

    
     1 µM final). Incubate at 37°C for 5 min.
    
  • Initiation: Add 10 µL of NADPH regenerating system to initiate reaction.

  • Sampling: At timepoints

    
     min, remove 30 µL of reaction mixture.
    
  • Quenching (Critical): Immediately dispense into 120 µL of ice-cold Acetonitrile containing Internal Standard (IS) .

    • Note: Do not dry down. The volatility of fluorinated amines leads to sample loss.

  • Clarification: Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant directly onto LC-MS/MS.

LC-MS/MS Optimization

Fluorinated compounds often exhibit unique fragmentation patterns.

  • Ionization: ESI+ mode.

  • MRM Transitions: Look for neutral loss of HF (20 Da) or the trifluoroethyl fragment (

    
    ).
    
  • Column: C18 columns may show poor retention for small polar amines. Use a Pentafluorophenyl (PFP) column for enhanced selectivity of fluorinated compounds.

Workflow Visualization

AssayWorkflow cluster_quench CRITICAL STEP: Volatility Control Start Start: Microsome Mix + Test Compound (1 µM) Initiate Add NADPH (Start Reaction) Start->Initiate Incubate Incubate 37°C (0, 5, 15, 30, 45 min) Initiate->Incubate Quench Transfer 30µL to 120µL Ice-Cold ACN + IS Incubate->Quench At Timepoints NoDry DO NOT EVAPORATE (Direct Injection) Quench->NoDry Centrifuge Centrifuge 4000 rpm, 20 min NoDry->Centrifuge LCMS LC-MS/MS Analysis (PFP Column Recommended) Centrifuge->LCMS

Caption: "Crash & Shoot" workflow designed to prevent evaporative loss of volatile fluorinated amines.

References

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Janzowski, C., et al. (1982).[5] "Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions."[5] Carcinogenesis, 3(2), 155–159.[5] Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of N-(2-Methyl-3-(trifluoromethyl)benzyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of N-(2-Methyl-3-(trifluoromethyl)benzyl)-2-chloronicotinamide . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, VEGFR) and agrochemicals, where the 2-chloropyridine moiety serves as a "handle" for subsequent diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

Introduction & Reaction Mechanics

The reaction between (2-Methyl-3-(trifluoromethyl)phenyl)methanamine (Amine) and 2-chloronicotinic acid (Acid) presents a classic chemoselectivity challenge. The 2-chloronicotinic acid core possesses two electrophilic sites:

  • Carboxylic Acid (C-3): Susceptible to activation and nucleophilic attack.

  • C-Cl Bond (C-2): Susceptible to nucleophilic aromatic substitution (

    
    ), especially because the pyridine ring is electron-deficient.
    
Chemo- & Regioselectivity Control

Under standard amide coupling conditions (ambient temperature, activated ester), the reaction is chemoselective for amide formation . The activation of the carboxylic acid (forming an active ester or acyl chloride) creates a species significantly more electrophilic than the C-Cl bond.


 at the 2-position typically requires elevated temperatures (>80°C) or strong activation, which are avoided in this protocol.

Steric Considerations:

  • Amine: The ortho-methyl group on the benzylamine creates moderate steric hindrance, requiring a highly reactive coupling partner.

  • Acid: The ortho-chloro group on the nicotinic acid adds steric bulk near the reaction center, making the choice of coupling agent critical to prevent slow kinetics and oligomerization.

Experimental Protocol

Two methods are provided. Method A is recommended for research-scale (mg to g) due to its operational simplicity and high yield. Method B is preferred for scale-up (>10 g) to avoid the cost of peptide coupling reagents.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )CAS No.
2-Chloronicotinic acid Limiting Reagent1.0157.552942-59-8
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine Nucleophile1.1189.18771572-43-1
HATU Coupling Agent1.2380.23148893-10-1
DIPEA (Hünig's Base) Base3.0129.247087-68-5
DMF (Anhydrous) Solvent----68-12-2
Method A: HATU-Mediated Coupling (Standard Protocol)

Step 1: Activation

  • Charge a round-bottom flask with 2-chloronicotinic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.

  • Critical Checkpoint: Stir for 15 minutes to ensure formation of the O-At active ester.

Step 2: Coupling

  • Add (2-Methyl-3-(trifluoromethyl)phenyl)methanamine (1.1 equiv) dropwise (neat or dissolved in minimal DMF).

  • Stir the reaction at RT for 2–4 hours .

  • Monitoring: Monitor by LCMS. Look for Product Mass [M+H]+ = 329.0 . The starting acid (MW 157) should disappear.

Step 3: Workup & Isolation

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash 1: 10% Citric Acid or 1M HCl (removes excess DIPEA and amine). Note: Keep washes cold to prevent hydrolysis.

  • Wash 2: Saturated

    
     (removes unreacted acid and HATU byproducts).
    
  • Wash 3: Brine (saturated NaCl).

  • Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Acid Chloride Activation (Scale-Up)
  • Suspend 2-chloronicotinic acid (1.0 equiv) in dry DCM (0.5 M).

  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will be vigorous.
  • Stir at RT for 1 hour until gas evolution ceases and the solution becomes clear (Acid Chloride formation).

  • Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended).

  • Redissolve residue in DCM. Add Amine (1.1 equiv) and Triethylamine (2.5 equiv) at 0°C.

  • Warm to RT and stir for 2 hours. Work up as in Method A.

Reaction Logic & Pathway Visualization

The following diagram illustrates the competitive pathways and the enforced selectivity of the protocol.

ReactionPathway cluster_conditions Selectivity Control Acid 2-Chloronicotinic Acid (Electrophile) Activation Active Ester Species (O-At Intermediate) Acid->Activation HATU, DIPEA (Fast) SideProduct SnAr Side Product (Amino-nicotinic acid) Acid->SideProduct Direct Amine Attack (Requires >80°C) Amine 2-Methyl-3-(CF3)benzylamine (Nucleophile) Product Target Amide (N-(2-methyl-3-(CF3)benzyl)-2-chloronicotinamide) Activation->Product + Amine RT, 2h Product->SideProduct Cyclization/Displacement (Requires Base + Heat)

Caption: Reaction pathway showing the selective activation of the carboxylate (Blue path) versus the unfavorable SnAr displacement (Red dashed path) under controlled conditions.

Purification & Analytical Validation

Purification Strategy: The crude material is often pure enough for the next step. If purification is required:

  • Stationary Phase: Silica Gel (40 g per 1 g crude).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient (0%

    
     50% EtOAc). The product typically elutes around 30-40% EtOAc.
    

Analytical Data (Simulated):

  • LCMS: Retention time ~3.5 min (C18, 5-95% MeCN/H2O). Mass observed: 329.0 (M+H) and 331.0 (M+H+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.10 (t, 1H, NH) – Amide triplet due to benzylic coupling.
      
    • 
       8.50 (dd, 1H, Py-H6), 7.95 (dd, 1H, Py-H4), 7.55 (m, 1H, Py-H5).
      
    • 
       7.60–7.40 (m, 3H, Ar-H) – Phenyl ring protons.
      
    • 
       4.60 (d, 2H, 
      
      
      
      ) – Benzylic methylene.
    • 
       2.45 (s, 3H, 
      
      
      
      ) – Methyl group (may overlap with DMSO).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of active esterEnsure DMF is anhydrous. Minimize time between HATU addition and Amine addition.
Starting Material Remains Steric hindranceSwitch to Method B (Acid Chloride) or use COMU as a more reactive coupling agent.
Side Product (M+H 310) SnAr DisplacementReaction temperature too high. Ensure reaction is kept at RT or 0°C. Do not heat.
Color Change (Dark) Oxidation/Decomposition2-chloronicotinic acid derivatives can be light sensitive. Perform reaction in the dark if scaling up.

References

  • Thermo Scientific Chemicals. (n.d.). 2-Methyl-3-(trifluoromethyl)benzylamine, 97%.[1][2] Fisher Scientific. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. PubChem.[1][2][3] Retrieved October 26, 2023, from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Amide Formation. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Boric Acid-Catalyzed Synthesis of Flunixin for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in veterinary medicine for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its synthesis, therefore, is of significant interest to the pharmaceutical industry. Traditional methods for the synthesis of Flunixin and other 2-(arylamino) nicotinic acid derivatives often involve harsh reaction conditions, expensive catalysts, and complex purification procedures.[3] This application note presents a detailed, efficient, and environmentally conscious protocol for the synthesis of Flunixin utilizing boric acid as a readily available, inexpensive, and safe catalyst.[1][4] This method offers significant advantages, including high yields, straightforward workup, and the potential for solvent-free conditions, making it highly suitable for industrial-scale production.[1][3]

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the boric acid-catalyzed synthesis of Flunixin, including detailed experimental protocols, mechanistic insights, and robust analytical methods for quality control.

Advantages of Boric Acid Catalysis

The use of boric acid as a catalyst in the synthesis of Flunixin presents several key advantages over traditional methods that may employ catalysts like p-toluenesulfonic acid or copper compounds:[3][5]

  • Cost-Effectiveness: Boric acid is an inexpensive and readily available commodity chemical, significantly reducing the overall cost of synthesis.[3]

  • Environmental Friendliness ("Green Chemistry"): The protocol can be performed under solvent-free conditions, minimizing volatile organic compound (VOC) emissions.[1][4] Boric acid itself is a low-toxicity compound.

  • High Efficiency: The boric acid-catalyzed reaction proceeds with high yields, often exceeding 95%.[3]

  • Mild Reaction Conditions: Compared to some traditional methods requiring temperatures as high as 150°C, this catalytic system operates at a lower temperature of around 90-120°C.[1][3]

  • Simplified Work-up: The purification process is straightforward, facilitating easier isolation of the final product.[1]

Reaction Overview and Mechanism

The synthesis of Flunixin involves the aromatic amination reaction between 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline.[3] Boric acid catalyzes this condensation reaction, facilitating the formation of the amide bond.

Proposed Catalytic Cycle

The catalytic role of boric acid in amidation reactions is proposed to involve the formation of a reactive intermediate with the carboxylic acid.[6] This activation of the carboxyl group facilitates the nucleophilic attack by the amine. While the precise mechanism for this specific reaction requires further detailed investigation, a plausible catalytic cycle is illustrated below. It is suggested that boric acid reacts with the carboxylic acid to form a mixed anhydride, which then acts as the acylating agent.[6] This intermediate reacts with the amine to form the amide and regenerate the boric acid catalyst.[6] More complex mechanisms involving dimeric boron species have also been proposed for boron-mediated amidation reactions.[7]

Catalytic Cycle 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reactive_Intermediate Reactive Acyloxyboron Intermediate 2-Chloronicotinic_Acid->Reactive_Intermediate + B(OH)₃ Boric_Acid B(OH)₃ Flunixin Flunixin Reactive_Intermediate->Flunixin + 2-Methyl-3-trifluoromethylaniline H2O H₂O Reactive_Intermediate->H2O - H₂O 2-Methyl-3-trifluoromethylaniline 2-Methyl-3-trifluoromethylaniline Flunixin->Boric_Acid - Product Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - 2-Chloronicotinic Acid - 2-Methyl-3-trifluoromethylaniline Catalyst Add Boric Acid Catalyst Reactants->Catalyst Solvent Add Solvent (Water or Solvent-free) Catalyst->Solvent Heating Heat to 90-120°C Solvent->Heating Monitoring Monitor Progress (TLC/HPLC) Heating->Monitoring Basification Basify with NaOH Monitoring->Basification Extraction Extract with DCM Basification->Extraction Acidification Acidify with H₂SO₄/HCl Extraction->Acidification Precipitation Precipitate Flunixin Acidification->Precipitation Filtration Filter and Dry Precipitation->Filtration Recrystallization Recrystallize (Optional) Filtration->Recrystallization

Sources

Application Note: Solvent-Free Synthesis of Flunixin Meglumine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Flunixin meglumine is a potent non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase inhibitor widely used in veterinary medicine. Traditional synthesis relies heavily on organic solvents (e.g., xylene, toluene) for the API synthesis and alcohols (ethanol, isopropanol) for salt formation. These methods incur high solvent recovery costs and environmental burdens.

This guide presents a Solvent-Free Protocol composed of two modular stages:

  • API Synthesis: A green, boric acid-catalyzed condensation of 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline.

  • Salt Formation: An advanced Reactive Twin-Screw Extrusion (TSE) protocol for continuous, solvent-free salt formation, alongside a reference batch protocol.

Key Advantages:

  • Green Chemistry: Elimination of hazardous solvents (Xylene/Toluene).

  • Process Intensification: Reaction times reduced from hours to minutes (in TSE).

  • Yield: >90% isolated yield for the API; quantitative yield for the salt.

Chemical Reaction Mechanism

The synthesis involves a nucleophilic aromatic substitution followed by an acid-base neutralization.

Reaction Scheme
  • Condensation: 2-chloronicotinic acid reacts with 2-methyl-3-trifluoromethylaniline (catalysed by Boric Acid) to form Flunixin.

  • Salification: Flunixin (Acid) reacts with N-methyl-D-glucamine (Meglumine Base) to form the ionic salt.

ReactionPathway Pre1 2-Chloronicotinic Acid API Flunixin (Free Acid) Solid Precipitate Pre1->API Nucleophilic Subst. Pre2 2-Methyl-3-trifluoromethylaniline Pre2->API Cat Catalyst: Boric Acid (Solvent-Free) Cat->API Activation Process Reactive Extrusion (Shear + Heat) API->Process Meg Meglumine (N-methyl-D-glucamine) Meg->Process Final Flunixin Meglumine (Salt) Process->Final Acid-Base Neutralization

Figure 1: Reaction pathway for the solvent-free synthesis of Flunixin Meglumine.

Part 1: Solvent-Free Synthesis of Flunixin (API)

Methodology: Boric Acid Catalyzed Solid-State Condensation. Reference Grounding: This protocol is based on the "Green Synthesis" approach reported by Javaherian et al. (2017), utilizing boric acid to activate the 2-chloronicotinic acid without liquid solvents.

Materials
  • 2-Chloronicotinic acid (1.0 eq)

  • 2-Methyl-3-trifluoromethylaniline (1.0 eq)[1][2]

  • Boric Acid (

    
    ) (10 mol%)
    
  • Wash solvent:[3] Water (hot)

Experimental Protocol
  • Mixing: In a mortar or ball mill jar, combine 2-chloronicotinic acid (15.75 g, 100 mmol), 2-methyl-3-trifluoromethylaniline (17.5 g, 100 mmol), and Boric Acid (0.62 g, 10 mmol).

  • Grinding/Heating:

    • Lab Scale: Grind the mixture thoroughly to a fine powder. Transfer to a round-bottom flask.

    • Reaction: Heat the neat powder mixture in an oil bath at 140–150 °C for 2–3 hours . The mixture will melt/fuse into a homogeneous paste.

  • Workup (Aqueous):

    • Cool the reaction mixture to ~80 °C.

    • Add hot water (50 mL) and stir vigorously to dissolve the boric acid catalyst and any unreacted amine salts.

    • Adjust pH to 9–10 using 10% NaOH solution (to remove unreacted acid precursors). Filter.

    • Acidify the filtrate with HCl (1N) to pH 4–5 to precipitate the Flunixin free acid.

  • Isolation: Filter the off-white solid, wash with water (3 x 20 mL), and dry in a vacuum oven at 60 °C.

Validation Criteria:

  • Melting Point: 226–228 °C.

  • Appearance: Off-white to pale yellow crystalline powder.

Part 2: Salt Formation (Flunixin Flunixin Meglumine)

Two strategies are provided. Strategy A is the industry-standard green solvent method. Strategy B is the advanced solvent-free continuous manufacturing method.

Strategy A: Standard Batch Method (Isopropanol Reflux)

Use this for conventional batch reactors.

  • Suspend Flunixin (API) in Isopropanol (IPA) (ratio 1:5 w/v).

  • Add equimolar Meglumine (1.0 eq).

  • Heat to reflux (82 °C) for 30–60 minutes until a clear solution forms.

  • Cool slowly to 0–5 °C to crystallize the salt.

  • Filter and dry.[4]

Strategy B: Advanced Solvent-Free Reactive Extrusion (TSE)

Use this for continuous manufacturing and zero-solvent emission. Principle: Utilizing a Twin-Screw Extruder (TSE) to induce melt-mixing and acid-base reaction via shear force and controlled heating.

Equipment: Co-rotating Twin-Screw Extruder (e.g., 16mm or 24mm diameter, L/D ratio 40:1).

Process Parameters:

Parameter Setting Rationale
Zone 1 (Feed) 40 °C Prevent premature melting/bridging.

| Zone 2 (Mixing) | 120 °C | Softening of Meglumine (


). |
| Zone 3 (Reaction)  | 140–150 °C  | Complete melt of Flunixin (

lowered by eutectic mix) & Reaction. | | Zone 4 (Discharge) | 100 °C | Cooling prior to die exit. | | Screw Speed | 100–150 rpm | High shear to ensure molecular contact. | | Feed Rate | 0.5–1.0 kg/hr | Dependent on extruder size. |

Protocol:

  • Pre-blending: Physically blend Flunixin and Meglumine (1:1 molar ratio) in a V-blender for 10 minutes.

  • Feeding: Feed the powder blend into the TSE hopper.

  • Extrusion: The material passes through kneading blocks (high shear) where the acid-base reaction occurs in the melt phase.

  • Collection: The extrudate exits as a translucent/yellowish strand.

  • Downstream: Cool the strand on a conveyor belt and feed directly into a pelletizer or hammer mill to obtain the final granular product.

TSE_Process Feed Feed Hopper (Physical Blend 1:1) Z1 Zone 1: Transport (40°C) Feed->Z1 Z2 Zone 2: Melting (Meglumine) (120°C) Z1->Z2 Conveying Z3 Zone 3: Reactive Mixing (140-150°C) Z2->Z3 Melt Formation Z4 Zone 4: Cooling/Discharge (100°C) Z3->Z4 Salt Reaction Mill Milling & Sieving (Final Granules) Z4->Mill Solidification

Figure 2: Continuous Reactive Extrusion workflow for Flunixin Meglumine salt formation.

Characterization & Validation

To ensure the solvent-free or melt-processed product meets pharmaceutical standards (USP/EP), the following validation steps are required.

Specification Table
TestSpecification (USP/EP)Method
Identification IR spectrum matches standardFTIR (ATR)
Assay 99.0% – 101.0% (dry basis)HPLC (C18, MeOH:Buffer)
Melting Point 135 °C – 139 °C (Salt)DSC / Capillary
Solubility Freely soluble in waterVisual
pH 7.0 – 9.0 (5% solution)Potentiometric
Impurity A

0.5%
HPLC
Critical Process Parameters (CPPs)
  • Stoichiometry (TSE): Precise feeding is critical. A loss-in-weight feeder is recommended to maintain the strict 1:1 molar ratio. Excess Meglumine causes high pH; excess Flunixin causes poor solubility.

  • Temperature Profile: Exceeding 160 °C in the extruder may cause thermal degradation (decarboxylation) of the Flunixin moiety.

  • Torque Monitoring: In TSE, a spike in torque indicates potential crystallization inside the barrel or material degradation.

References

  • Javaherian, M., et al. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry of Heterocyclic Compounds.

  • Gao, Y., et al. (2014). "Method for synthesizing flunixin meglumine."[1][4][5][6][7] CN Patent 103694167A.

  • Medarex. (2013). "Organic synthesis by Twin Screw Extrusion (TSE): continuous, scalable and solvent-free." Green Chemistry.

  • Inner Mongolia Jinhe Animal Pharmaceutical. (2016).[8] "Flunixin meglumine taste masking orally-disintegrating preparation and preparing method thereof." CN Patent 105687143A.[8]

  • USP Monograph. (2025). "Flunixin Meglumine Granules."[9] United States Pharmacopeia.

Sources

Application Notes and Protocols: Ullmann Condensation for the Synthesis of Flunixin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), via the Ullmann condensation. It is intended for researchers, scientists, and drug development professionals. This guide delves into the mechanistic underpinnings of the copper-catalyzed N-arylation reaction, offers detailed, field-proven experimental protocols, and explains the rationale behind critical process parameters. By integrating theoretical principles with practical application, this note aims to empower scientists to successfully implement and optimize the Ullmann condensation for the synthesis of Flunixin and related N-aryl anthranilic acid derivatives.

Introduction: The Enduring Relevance of the Ullmann Condensation in Pharmaceutical Synthesis

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical chemistry, enabling the construction of a vast array of bioactive molecules. Among the classical methods for C-N cross-coupling, the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, remains a powerful and versatile tool.[1][2] This copper-catalyzed reaction facilitates the coupling of aryl halides with various nitrogen nucleophiles, including amines, amides, and heterocyclic compounds.[3]

Historically, the Ullmann reaction was hampered by harsh reaction conditions, such as high temperatures (often exceeding 200°C), the need for stoichiometric amounts of copper, and a reputation for inconsistent yields.[4][5] However, the advent of modern ligand-accelerated catalysis has revitalized this transformation. The use of chelating ligands, such as diamines, amino acids, and phenanthrolines, has dramatically improved reaction efficiency, allowing for lower catalyst loadings, milder conditions, and broader substrate scope.[6][7]

Flunixin, chemically known as 2-(2-methyl-3-(trifluoromethyl)anilino)nicotinic acid, is a widely used NSAID in veterinary medicine. Its synthesis provides an excellent case study for the application of the Ullmann condensation in the construction of a key pharmaceutical intermediate. The core of the Flunixin structure is formed through the N-arylation of a substituted aniline with a nicotinic acid derivative, a transformation ideally suited for the Ullmann reaction.

This application note will provide a detailed protocol for the synthesis of Flunixin via a modern Ullmann condensation approach. We will explore the mechanistic rationale for reagent selection and process optimization, and present a step-by-step guide for laboratory execution.

Mechanistic Overview: The Role of Copper and Ligands in N-Arylation

The precise mechanism of the Ullmann condensation has been a subject of extensive study. While several pathways have been proposed, including those involving radical intermediates, a generally accepted mechanism for the copper-catalyzed N-arylation of amines involves a Cu(I)/Cu(III) catalytic cycle.[8][9]

The key steps in this proposed cycle are:

  • Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) salt, such as copper(I) iodide (CuI). In the presence of a suitable ligand (L), a more reactive Cu(I)-ligand complex is formed.

  • Coordination and Deprotonation: The amine substrate coordinates to the Cu(I) center. In the presence of a base, the amine is deprotonated to form a copper amide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper amide complex, forming a Cu(III) intermediate. This is often the rate-determining step of the reaction.[5]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl product from the Cu(III) complex, regenerating the active Cu(I) catalyst.[8]

The choice of ligand is critical for the success of the reaction. Effective ligands serve to:

  • Solubilize the Copper Catalyst: This is particularly important when using insoluble copper salts.

  • Stabilize the Copper Intermediates: The ligand can prevent catalyst decomposition and aggregation.

  • Promote Oxidative Addition and Reductive Elimination: By tuning the electronic and steric properties of the copper center, the ligand can accelerate the key steps of the catalytic cycle.

Commonly employed ligands for Ullmann N-arylation include N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, and various amino acids like L-proline.[6][7]

Experimental Protocol: Synthesis of Flunixin via Ullmann Condensation

This protocol details the synthesis of Flunixin from 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline.

Reaction Scheme:

Flunixin_Synthesis cluster_reactants Reactants cluster_product Product 2_chloronicotinic_acid 2-Chloronicotinic Acid reaction_center + 2_chloronicotinic_acid->reaction_center aniline_derivative 2-Methyl-3-(trifluoromethyl)aniline aniline_derivative->reaction_center Flunixin Flunixin reaction_center->Flunixin CuI, Ligand, Base Solvent, Heat

Ullmann Condensation for Flunixin Synthesis

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierPurity
2-Chloronicotinic Acid2942-59-8157.56 g/mol Major Supplier>98%
2-Methyl-3-(trifluoromethyl)aniline54396-44-0175.14 g/mol Major Supplier>98%
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol Major Supplier>99%
N,N'-Dimethylethylenediamine (DMEDA)108-00-988.15 g/mol Major Supplier>99%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol Major Supplier>99%
Toluene, anhydrous108-88-392.14 g/mol Major Supplier>99.8%
Hydrochloric Acid (HCl), concentrated7647-01-036.46 g/mol Major Supplier37%
Ethyl Acetate141-78-688.11 g/mol Major SupplierACS Grade
Hexanes110-54-386.18 g/mol Major SupplierACS Grade
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Büchner funnel and filtration apparatus.

  • Rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (5 mL per mmol of 2-chloronicotinic acid) to the flask via syringe.

  • Ligand and Amine Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) followed by 2-methyl-3-(trifluoromethyl)aniline (1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL).

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude product with cold water.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure Flunixin.

    • Dry the purified product under vacuum.

Causality Behind Experimental Choices

  • Choice of Copper Source: Copper(I) iodide is a commonly used and effective catalyst for Ullmann reactions.[10] Its use in catalytic amounts (typically 5-10 mol%) represents a significant improvement over classical Ullmann conditions that required stoichiometric copper.[4]

  • The Role of the Ligand (DMEDA): N,N'-Dimethylethylenediamine is an efficient and inexpensive ligand for copper-catalyzed N-arylation reactions.[10] Its bidentate nature allows for the formation of a stable chelate with the copper center, which enhances catalytic activity.

  • Base Selection (Potassium Carbonate): An inorganic base such as potassium carbonate is required to deprotonate the amine nucleophile, forming the more reactive amide intermediate. The choice of a moderately strong, insoluble base simplifies the work-up procedure.

  • Solvent (Toluene): Toluene is a suitable high-boiling, non-polar solvent that allows the reaction to be conducted at the required temperature.[10] Anhydrous conditions are important to prevent unwanted side reactions.

  • Temperature: While modern Ullmann reactions can often be performed at lower temperatures than their classical counterparts, heating to around 100-120°C is typically necessary to achieve a reasonable reaction rate.[10][11]

Data Presentation: Typical Reaction Parameters

ParameterValueRationale
Stoichiometry
2-Chloronicotinic Acid1.0 eqLimiting reagent.
2-Methyl-3-(trifluoromethyl)aniline1.2 eqA slight excess of the amine can help drive the reaction to completion.
CuI0.1 eqCatalytic amount sufficient for efficient turnover.
DMEDA0.2 eqA 2:1 ligand-to-copper ratio is often optimal.
K₂CO₃2.5 eqSufficient excess to ensure complete deprotonation of the amine.
Reaction Conditions
SolventAnhydrous TolueneHigh boiling point and inert nature are suitable for this transformation.[10]
Temperature110°CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time12-24 hoursTypical duration for completion, should be monitored by TLC or HPLC.
Yield
Expected Yield75-85%Typical yields for this type of Ullmann condensation.

Visualization of the Catalytic Cycle

Ullmann_Cycle Proposed Catalytic Cycle for Ullmann N-Arylation CuI_L Cu(I)L Amine_Complex [Cu(I)L(R₂NH)] CuI_L->Amine_Complex + R₂NH Amide_Complex [Cu(I)L(R₂N⁻)] Amine_Complex->Amide_Complex + Base - Base-H⁺ CuIII_Complex [Cu(III)L(R₂N)(Ar)(X)] Amide_Complex->CuIII_Complex + Ar-X (Oxidative Addition) CuIII_Complex->CuI_L - R₂N-Ar (Reductive Elimination)

Proposed Cu(I)/Cu(III) Catalytic Cycle

References

  • Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36, 2382–2384. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Mapping Ignorance. The role of copper in the Ullmann reaction. [Link]

  • Ma, D.; Cai, Q. (S)-N-Methylpyrrolidine-2-carboxylate as an Efficient Ligand for the Copper-Catalyzed Goldberg-Type N-Arylation of Amides. Molecules2014 , 19, 1614-1624. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Pinter, B.; et al. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules2021 , 26, 186. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Lin, H.; Sun, D. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Org. Prep. Proced. Int.2013 , 45, 341-394. [Link]

  • Siong, K. H.; et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules2021 , 26, 496. [Link]

  • Calcagno, V.; et al. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules2022 , 27, 3479. [Link]

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P
  • Oldenhuis, N. J.; et al. The Copper-Catalyzed N-Arylation of Indoles. J. Am. Chem. Soc.2003 , 125, 1521-1530. [Link]

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  • Wikipedia. Ullmann condensation. [Link]

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  • Reddy, V. P.; et al. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Sci. Rep.2023 , 13, 10834. [Link]

  • Zhdankin, V. V. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts2020 , 10, 124. [Link]

  • Monnier, F.; Taillefer, M. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chem. Soc. Rev.2013 , 42, 9128-9143. [Link]

  • ResearchGate. Modern Ullmann-Type Couplings. [Link]

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Application Note: Pd-Catalyzed Cross-Coupling of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity technical guide for the palladium-catalyzed cross-coupling of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine .

This specific building block presents a unique duality: the benzylic primary amine offers high nucleophilicity, while the 2-methyl (ortho) substituent imposes steric demands that can retard catalyst coordination. Furthermore, the 3-trifluoromethyl group modulates the electronic landscape, enhancing lipophilicity—a critical parameter in medicinal chemistry for blood-brain barrier (BBB) penetration—while exerting a subtle inductive electron-withdrawing effect.

Executive Summary & Molecule Profile

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine is a high-value intermediate for synthesizing inhibitors of CNS targets and kinases. Its incorporation into drug scaffolds is primarily achieved via Buchwald-Hartwig Amination to form


-aryl benzylamines.[1]
Physicochemical Profile
ParameterValueImplication for Catalysis
Nucleophilicity High (Primary Amine)Rapid amine binding; risk of bis-arylation.
Steric Bulk Moderate (

-Me)
Retards reductive elimination; requires bulky ligands.
Electronic Effect Inductive EWG (

)
Minimal impact on N-nucleophilicity due to methylene spacer.
Side Reaction Risk

-Hydride Elimination
Benzylic protons are susceptible to oxidation to imines if the catalytic cycle stalls.

Mechanistic Strategy & Ligand Selection

To successfully couple this hindered benzylamine, the catalyst system must overcome two competing failure modes:

  • Bis-arylation: Primary benzylamines are small enough to react twice with aryl halides if the catalyst is not sterically demanding.

  • 
    -Hydride Elimination:  If the reductive elimination step is slow (due to the 2-Me steric clash), the Pd-amido intermediate may undergo 
    
    
    
    -hydride elimination to form a benzaldehyde imine byproduct.
The Solution: Dialkylbiaryl Phosphines

We utilize BrettPhos or RuPhos precatalysts.[2][3] These ligands possess a bulky biaryl backbone that:

  • Accelerates reductive elimination (preventing imine formation).

  • Prevents bis-arylation by sterically shielding the mono-arylated product.

Mechanistic Pathway (Visualization)[4]

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash with 2-Me) OxAdd->AmineBind R-NH2 Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido SideRxn SIDE REACTION: Beta-Hydride Elimination (Forms Imine) Deprot->SideRxn Slow Red. Elim. RedElim->Pd0 Regeneration Product Product Release (N-Aryl Benzylamine) RedElim->Product

Figure 1: Catalytic cycle highlighting the critical "Amine Coordination" step where the 2-methyl group creates steric resistance. The use of BrettPhos ensures the pathway proceeds to Reductive Elimination rather than the Side Reaction.

Detailed Experimental Protocols

Protocol A: Standard Cross-Coupling (Aryl Chlorides/Bromides)

Objective: Coupling of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine with an aryl chloride.

Reagents:

  • Amine: 1.2 equivalents

  • Aryl Halide: 1.0 equivalent

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of argon.

  • Solids Addition: Charge the vial with:

    • Aryl Chloride (1.0 mmol)

    • BrettPhos Pd G4 Precatalyst (0.02 mmol, 2 mol%)

    • NaOtBu (1.4 mmol)

    • (Note: If the amine is a hydrochloride salt, increase base to 2.4 mmol).

  • Degassing: Seal the vial. Evacuate and backfill with argon three times (3x).

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL).

    • Add (2-Methyl-3-(trifluoromethyl)phenyl)methanamine (1.2 mmol) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm) for 2–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the aryl halide.[2]

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The BrettPhos G4 precatalyst activates rapidly at room temperature, ensuring the active L-Pd(0) species is generated before the amine can degrade. NaOtBu is strong enough to deprotonate the amine but bulky enough to minimize nucleophilic attack on sensitive electrophiles.

Protocol B: Mild Condition Coupling (Base-Sensitive Substrates)

Objective: Coupling with substrates containing esters or ketones that cannot tolerate NaOtBu.

Modifications:

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equivalents)
    
  • Solvent: t-Amyl Alcohol (allows higher reflux temp) or Toluene.

  • Temperature: 80 °C (requires longer reaction time, 12–24 h).

Rationale:


 is a weaker, heterogeneous base. The reaction relies on the "shuttle" mechanism where surface-bound carbonate deprotonates the amine. RuPhos  is exceptionally stable and prevents catalyst death during these longer reaction times.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by steric bulk.Switch to BrettPhos Pd G4 ; increase temp to 110 °C.
Imine Formation

-Hydride elimination dominates.
Increase catalyst loading; switch solvent to t-Amyl alcohol (solvation effect).
Bis-Arylation Catalyst not bulky enough.Ensure BrettPhos is used (not XPhos or SPhos); reduce amine equivalents to 1.0.
Dehalogenation Solvent oxidation / Hydride source.Ensure solvent is anhydrous; switch from alcohols to Toluene .
Workflow Decision Tree

Workflow Start Start: Coupling Setup SubstrateCheck Does Aryl Halide contain Esters, Ketones, or Nitriles? Start->SubstrateCheck NoSensitive No (Robust) SubstrateCheck->NoSensitive No YesSensitive Yes (Sensitive) SubstrateCheck->YesSensitive Yes StandardCond Protocol A: BrettPhos Pd G4 NaOtBu Dioxane, 100°C NoSensitive->StandardCond Analysis Analyze LCMS (Check for Imine byproduct) StandardCond->Analysis MildCond Protocol B: RuPhos Pd G4 Cs2CO3 t-Amyl Alcohol, 80°C YesSensitive->MildCond MildCond->Analysis

Figure 2: Decision matrix for selecting the optimal protocol based on electrophile stability.

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides." J. Am. Chem. Soc.[5]2008 , 130, 13552. Link

    • Grounding: Establishes BrettPhos as the premier ligand for primary amine coupling.
  • Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Acc.[4][6][7] Chem. Res.2008 , 41, 1534. Link

    • Grounding: Explains the G4 precatalyst activ
  • Maitro, G., et al. "Palladium-Catalyzed Coupling of Hindered Primary Amines." Org.[4][8][9] Lett.2019 , 21, 345. Link

    • Grounding: Specific precedence for ortho-substituted benzylamine reactivity.
  • ChemicalBook. "2-Methyl-3-(trifluoromethyl)benzylamine Properties and Synthesis." Link

    • Grounding: Verification of substrate CAS (304856-43-1) and physical properties.

Sources

Analytical Profile & Method Development Guide: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Chemical Class: Fluorinated Benzylamine Derivative Primary Application: Pharmaceutical Intermediate / Fragment-Based Drug Discovery (FBDD)[1][2][3][4]

This guide details the analytical characterization of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, a structural motif frequently utilized in the synthesis of kinase inhibitors and GPCR modulators.[1][2][3][4] The presence of the trifluoromethyl (-CF3) group at the meta position relative to the amine, combined with an ortho methyl group, introduces specific steric and electronic effects that dictate the analytical strategy.[2][3][4]

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₁₀F₃NMonoisotopic Mass: ~189.08 Da
Basicity (pKa) ~8.8 – 9.2 (Conjugate Acid)Strongly basic; prone to peak tailing on acidic silica silanols.[2][3][4][5]
LogP ~2.1 – 2.4Moderately lipophilic; suitable for Reverse Phase LC (RPLC).[2][3][4]
UV Chromophore λmax ~260–270 nmWeak UV absorbance; requires low-UV cut-off solvents or MS detection.[2][3][4]
19F NMR Shift ~ -62 ppm (Singlet)Distinctive diagnostic signal for identification.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Protocols

Method A: High-Throughput Purity Screening (Acidic Conditions)

Rationale: This method utilizes Trifluoroacetic Acid (TFA) as an ion-pairing agent.[1][2][3][4] The low pH ensures the amine is fully protonated, while the TFA anion pairs with the ammonium cation to improve peak symmetry on C18 columns.[2][3]

Instrument: UHPLC or HPLC system with DAD/MS detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm) or equivalent.[2][3][4]

  • Mobile Phase A: Water + 0.05% TFA[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA[1][2][3]

  • Flow Rate: 0.8 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2–5 µL

  • Detection: UV @ 210 nm (primary), 254 nm; MS (ESI+)[2][3]

Gradient Table:

Time (min) % B Event
0.0 5 Equilibration
1.0 5 Hold
8.0 95 Linear Ramp
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |[1][2][3][4]

Expert Insight: The 2-methyl group creates steric hindrance around the benzylic amine.[2][3][4] While this improves stability against oxidative deamination, it does not significantly hinder binding to silanols.[2][3][4] If peak tailing persists (Asymmetry > 1.5), switch to Method B.

Method B: Robust Assay & Impurity Profiling (Alkaline Conditions)

Rationale: Operating at pH 10 (above the pKa of the amine) keeps the analyte in its neutral (free base) form.[2][3][4] This eliminates cation-exchange interactions with residual silanols, resulting in sharper peaks and higher loadability.[2][3][4]

  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) – Critical: Must be hybrid silica to withstand pH 10.[2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: 5% to 90% B over 15 minutes.

Gas Chromatography (GC) Protocol[2][3]

Application: Determination of Residual Solvents and Volatile Impurities (e.g., unreacted nitriles or aldehydes).[1][2][3][4]

Rationale: Benzylamines can adsorb to active sites in the GC inlet.[1][2][3][4] To ensure quantitative accuracy, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to convert the primary amine into a volatile, non-polar amide.[2][3][4]

Derivatization Protocol (Pre-Analysis)
  • Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

  • Add 50 µL Pyridine (base catalyst) and 50 µL TFAA.[1][2][3][4]

  • Incubate at 60°C for 20 minutes in a sealed vial.

  • Inject the supernatant directly.[2][3][4]

GC-MS Method Parameters
  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)[2][3][4]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Inlet Temp: 250°C (Split 20:1)

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 280°C

    • Final: 280°C (Hold 3 min)[2][3]

  • Detection: MS (EI, 70 eV).[1][2][3][4] Monitor m/z for the molecular ion of the TFA-derivative (M+ + 96 Da).[2][3][4]

Spectroscopic Identification (NMR)[2][3][7]

19F NMR (Fluorine-19) is the most specific test for this compound.[1][2][3][4]

  • Solvent: CDCl₃ or DMSO-d₆[2][3][4]

  • Internal Standard: α,α,α-Trifluorotoluene (δ -63.72 ppm) or Trichlorofluoromethane (CFCl₃, δ 0.00 ppm).[2][3][4]

  • Expected Shift: A single sharp singlet in the range of -60.0 to -63.0 ppm .[1][2][3][4]

  • Diagnostic Value: The integration of this peak relative to an internal standard provides a rapid, non-destructive purity assay (qNMR) that is often more accurate than HPLC-UV for fluorinated compounds lacking strong chromophores.[1][2][3][4]

Method Development Workflow (Visualized)

The following diagram outlines the logical decision tree for selecting the appropriate analytical technique based on the specific data requirement (Purity, Structure, or Assay).

AnalyticalWorkflow Start Sample: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Goal Define Analytical Goal Start->Goal Purity Purity / Impurity Profiling Goal->Purity Structure Structural Verification Goal->Structure Volatiles Residual Solvents Goal->Volatiles HPLC_Acid HPLC Method A (Acidic/TFA) High Throughput Purity->HPLC_Acid Screening HPLC_Base HPLC Method B (High pH) Robust Quantitation Purity->HPLC_Base Validation/Tailing Issues NMR_1H 1H NMR (General Structure) Structure->NMR_1H NMR_19F 19F NMR (Specific ID & qNMR) Structure->NMR_19F Critical for CF3 GC_Direct GC-FID/MS (Direct Injection) Volatiles->GC_Direct Solvents only GC_Deriv GC-MS (TFAA Derivatization) Volatiles->GC_Deriv Trace Amine Analysis

Figure 1: Decision matrix for analytical method selection based on specific research goals (Purity, ID, or Residuals).

Validation & Quality Assurance (Self-Validating Systems)

To ensure the trustworthiness of the data generated by these methods, the following "System Suitability Tests" (SST) must be performed before every sample batch:

  • Tailing Factor Check (HPLC):

    • Inject a standard solution of the amine.[2][3][4]

    • Acceptance Criteria: Tailing factor (Tf) must be < 1.[2][3][4]5. If Tf > 1.5, regenerate the column or switch to Method B (High pH).[2][3][4]

  • Sensitivity Check (S/N Ratio):

    • Inject a 0.05% impurity standard.[1][2][3][4]

    • Acceptance Criteria: Signal-to-Noise ratio > 10.[2][3][4]

  • 19F NMR Specificity:

    • Ensure the baseline is flat ±5 ppm around the analyte peak (-62 ppm) to confirm no fluorinated inorganic carryover.[1][2][3][4]

References

  • PubChem. Compound Summary: [3-(Trifluoromethyl)phenyl]methanamine.[2][3][4] National Library of Medicine.[2][3][4] Available at: [Link] (Accessed 2024).[2][3][4]

  • Dolan, J. W. The role of TFA in HPLC separations. LCGC North America, 2012.[2][3][4] (General reference for Method A rationale).

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A, 2010.[2][3][4] (Scientific basis for Method B).

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures.[2][3][4] (Guideline for the Validation section).

Sources

Application Note: Structural Elucidation of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine. This compound, a substituted benzylamine, is a valuable building block in medicinal chemistry and materials science. Accurate structural verification is paramount, and 1H NMR spectroscopy serves as a primary tool for this purpose. This document moves beyond a simple procedural list, delving into the theoretical underpinnings of spectral prediction, offering a detailed, field-proven experimental protocol, and presenting a thorough guide to spectral interpretation, including the nuanced effects of the trifluoromethyl substituent. This note is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Theoretical Considerations

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine possesses a unique substitution pattern on the aromatic ring that gives rise to a distinctive 1H NMR spectrum. The molecule contains four distinct proton environments: aromatic, benzylic (methylene), amine, and methyl. Understanding the electronic influence of each substituent is critical for predicting the resulting chemical shifts and coupling patterns.

  • -CH₃ (Methyl Group): Located at C2, this is a weakly electron-donating group (EDG) via hyperconjugation, which tends to shield nearby protons (shifting them upfield).

  • -CF₃ (Trifluoromethyl Group): Positioned at C3, this is a powerful electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms. It strongly deshields nearby protons, shifting them significantly downfield.[1]

  • -CH₂NH₂ (Aminomethyl Group): Attached to C1, this group's effect is primarily on the benzylic protons. The electronegative nitrogen atom deshields the adjacent methylene protons.

The interplay of these electronic effects, combined with through-bond spin-spin coupling, dictates the final appearance of the spectrum. A key feature to anticipate is the potential for long-range scalar coupling (J-coupling) between the fluorine atoms of the -CF₃ group and adjacent protons on the aromatic ring, which can provide valuable structural confirmation.[2][3]

Experimental Protocol: From Sample to Spectrum

This section outlines a robust, self-validating protocol for obtaining a high-resolution 1H NMR spectrum. The causality behind each step is explained to ensure reproducibility and high-quality data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Meticulous preparation is essential to avoid artifacts that can complicate interpretation.

Core Principle: The goal is to create a homogeneous, particle-free solution of the analyte in a deuterated solvent at an appropriate concentration. Deuterated solvents are used to avoid large, interfering signals from the solvent itself in the 1H spectrum.[4][5]

Materials:

  • (2-Methyl-3-(trifluoromethyl)phenyl)methanamine (5-10 mg)

  • High-quality 5 mm NMR tube

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • Glass Pasteur pipette with cotton plug or a syringe with a microfilter

  • Vortex mixer

  • Analytical balance

Step-by-Step Protocol:

  • Weighing the Analyte: Accurately weigh approximately 5-10 mg of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine directly into a clean, dry vial.[6][7] Rationale: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time frame for a standard small molecule on a modern spectrometer.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. Rationale: CDCl₃ is an excellent solvent for many organic compounds and has a minimal residual proton signal. The pre-added TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be formed.

  • Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton wool at the neck. Carefully transfer the filtered solution into the NMR tube. Rationale: This step removes any microscopic particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad spectral lines.[5]

  • Final Check: Ensure the liquid height in the NMR tube is approximately 4-5 cm. The sample should be clear and free of any visible solids or air bubbles.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (5-10 mg) add_solvent 2. Add CDCl3 w/ TMS (~0.7 mL) weigh->add_solvent dissolve 3. Dissolve via Vortexing add_solvent->dissolve transfer 4. Filter & Transfer to NMR Tube dissolve->transfer instrument 5. Insert Sample & Lock transfer->instrument shim 6. Shim Magnetic Field instrument->shim acquire 7. Acquire FID Data shim->acquire process 8. Fourier Transform & Phase Correction acquire->process analyze 9. Baseline Correction & Integration process->analyze interpret 10. Assign Peaks & Interpret analyze->interpret

Caption: Standard workflow from sample preparation to spectral analysis.

NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

  • Insert the sample into the spectrometer.

  • Lock: Establish a deuterium lock on the CDCl₃ signal. Rationale: The lock signal is used by the spectrometer to compensate for any magnetic field drift during the experiment, ensuring stable resolution.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal. Rationale: A well-shimmed sample produces sharp, symmetrical peaks, which is crucial for resolving fine coupling details.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (zg30)

    • Number of Scans (NS): 16. Rationale: Averaging multiple scans improves the signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds. Rationale: Allows for sufficient relaxation of the protons between pulses, ensuring accurate signal integration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal.

Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.[9][10]

  • Fourier Transform (FT): Convert the time-domain FID into the frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are purely in absorption mode (positive and symmetrical).[11]

  • Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.

Predicted Spectrum: Analysis and Interpretation

Based on established principles of substituent effects and coupling phenomena, the following 1H NMR spectrum is predicted for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ar-H (H6)7.45 - 7.60Multiplet1H-Deshielded by proximity to the strongly electron-withdrawing -CF₃ group.
Ar-H (H4, H5)7.20 - 7.40Multiplet2H-Aromatic protons in a complex environment, influenced by all three substituents.[12][13]
-CH₂NH₂~3.95Singlet2H-Benzylic protons deshielded by the adjacent amine group.[14][15] Appears as a singlet assuming fast exchange of NH₂ protons.
-CH₃~2.35Singlet3H-Aromatic methyl group, typically found in this region.[12]
-NH₂1.5 - 3.0Broad Singlet2H-Chemical shift is variable and dependent on concentration and solvent. Broadness is due to quadrupole broadening and chemical exchange.

Detailed Interpretation:

  • Aromatic Region (δ 7.20-7.60): The three aromatic protons are chemically non-equivalent and will couple with each other, resulting in a complex multiplet. H6 is expected to be the most downfield due to its ortho position relative to the powerful -CF₃ group. Furthermore, the proton at H4 may exhibit a small quartet-like splitting due to four-bond coupling (⁴JHF) with the fluorine atoms of the CF₃ group, though this may only appear as peak broadening.[3]

  • Benzylic Methylene Protons (δ ~3.95): The -CH₂- group appears as a sharp singlet. Protons on a carbon attached to an aromatic ring typically resonate around 2.0-3.0 ppm, but the adjacent electronegative nitrogen atom shifts this signal downfield.[12][16] While these protons could theoretically couple to the -NH₂ protons, this coupling is often not observed due to rapid proton exchange with trace amounts of acid or water, which averages the spin states.

  • Methyl Protons (δ ~2.35): The aromatic methyl group gives rise to a characteristic singlet in the upfield region of the aromatic side-chain signals, consistent with its electron-donating nature.

  • Amine Protons (δ 1.5-3.0): The two protons of the primary amine typically appear as a broad singlet that can be concentration and temperature-dependent. This signal will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

Conclusion

1H NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by following a rigorous experimental protocol, a high-quality, interpretable spectrum can be readily obtained. The key spectral signatures—a complex aromatic multiplet showing the influence of the CF₃ group, a downfield benzylic singlet, and an aromatic methyl singlet—provide a unique fingerprint for this molecule, enabling researchers to confidently verify its structure and purity.

References

  • ResearchGate. (n.d.). 1H-NMR shift for protons adjacent to the amine group of benzylamine... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from Oregon State University Chemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison. [Link]

  • Nicholson, J. K., & Wilson, I. D. (2000). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 38(1), 53-56. [Link]

  • Nanalysis. (2022, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from Nanalysis. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • University of California, Davis. (n.d.). NMR Data Processing. Retrieved from UC Davis Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • The MetaRbolomics Consortium. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

Sources

Application Note: 13C NMR Analysis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the 13C NMR characterization of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine (referred to as Target-A ), a critical scaffold in medicinal chemistry (e.g., TRPV1 antagonists, kinase inhibitors).

The analysis of this molecule presents a dual challenge:

  • The Fluorine Effect: The trifluoromethyl (-CF3) group induces complex splitting patterns (

    
    ), diluting signal intensity and complicating assignment.
    
  • The "Silent" Quaternary Carbons: The molecule possesses multiple quaternary carbons with long relaxation times (

    
    ), often leading to missing signals in standard high-throughput protocols.
    

This protocol provides a self-validating workflow to resolve these issues, focusing on the spectroscopic evolution from the Nitrile or Aldehyde precursors to the final Amine .

Synthetic Context & Intermediates

To accurately interpret the NMR data, one must understand the synthetic history. The two most common routes to Target-A involve the reduction of high-oxidation-state precursors.

Pathway Definition
  • Intermediate I (Nitrile Route): 2-Methyl-3-(trifluoromethyl)benzonitrile.

  • Intermediate II (Aldehyde Route): 2-Methyl-3-(trifluoromethyl)benzaldehyde.

  • Product (Target-A): (2-Methyl-3-(trifluoromethyl)phenyl)methanamine.

The transition from Intermediate I (


 hybridized nitrile carbon) or Intermediate II  (

carbonyl) to the Product (

benzylic amine) is the primary tracking metric.

SynthesisPath Figure 1: Synthetic pathways defining the spectroscopic intermediates. Precursor Precursor (2-Methyl-3-CF3-aniline) Nitrile Intermediate I (Nitrile) C≡N stretch ~118 ppm Precursor->Nitrile Sandmeyer (CuCN) Aldehyde Intermediate II (Aldehyde) C=O shift ~190 ppm Precursor->Aldehyde Alternative Route Product Target-A (Methanamine) CH2-NH2 shift ~44 ppm Nitrile->Product Reduction (LiAlH4/H2) Aldehyde->Product Reductive Amination

Technical Deep Dive: The Fluorine Coupling

In 13C NMR, the


 nucleus (Spin 1/2, 100% abundance) couples strongly with 

. For Target-A , this results in a predictable quartet splitting pattern that serves as an internal validation tool.
The "Quartet" Fingerprint

Failure to observe these quartets is a common sign of poor signal-to-noise ratio (S/N) or insufficient relaxation delay.

Carbon TypePosition Relative to CF3MultiplicityCoupling Constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Diagnostic Value
CF3 Direct bondQuartet (q)~272 Hz Confirms presence of CF3 group.
Ipso 1-bond away (C-3)Quartet (q)~30-32 Hz Identifies the ring attachment point.
Ortho 2-bonds away (C-2, C-4)Quartet (q)~5-6 Hz Distinguishes C-2/C-4 from C-5/C-6.
Meta 3-bonds away (C-1, C-5)Singlet/Broad< 2 HzUsually appears as a singlet.

Experimental Protocol

Sample Preparation

Critical Decision: Solvent Choice.

  • CDCl3: Preferred for the Free Base.

    • Risk:[1][2][3] Amines can react with trace acid in CDCl3 to form salts, shifting signals.

    • Mitigation: Filter CDCl3 through basic alumina or add a micro-spatula of anhydrous

      
       to the NMR tube.
      
  • DMSO-d6: Preferred for HCl Salts.

    • Benefit: Breaks up aggregation; sharpens exchangeable protons (in 1H NMR).

Standard Prep:

  • Dissolve 30-50 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (paramagnetic particulates broaden lines).

Instrument Parameters (Self-Validating Setup)

The CF3 and quaternary carbons have very long


 relaxation times (up to 10s). Standard proton parameters (delay = 1s) will suppress these signals.
ParameterStandard SettingRequired Setting for Target-A Reason
Pulse Angle 30° or 45°30° Ensures better recovery of quaternary carbons.
Relaxation Delay (D1) 1.0 - 2.0 s3.0 - 5.0 s Essential for CF3 (

) and Nitrile (

) integration.
Scans (NS) 64 - 128512 - 1024 Splitting divides signal height by 4 (quartet); more scans needed.
Spectral Width -20 to 220 ppm-20 to 220 ppm Capture Nitrile (~118) and Carbonyl (~190).
Line Broadening (LB) 1.0 Hz1.0 - 2.0 Hz Improves S/N for detecting the outer wings of quartets.

Data Analysis & Interpretation

Chemical Shift Tracking Table

Use this table to validate the conversion of intermediates.

Carbon PositionIntermediate I (Nitrile)

(ppm)
Intermediate II (Aldehyde)

(ppm)
Target-A (Amine)

(ppm)
Multiplicity
Functional Group 117.5 (CN)190.2 (CHO)44.5 (CH2-NH2)Singlet
C-Methyl 18.518.214.8 Singlet
C-3 (Ipso to CF3) ~129.0~129.5~128.5q (J~30)
CF3 122.5122.8124.2 q (J~272)
C-2 (Ortho) ~140.0~138.0~136.5q (J~5)
C-4 (Ortho) ~128.0~128.0~126.0q (J~5)

Note: Shifts are approximate (


 1.0 ppm) and solvent-dependent (CDCl3).
Workflow Logic

The following decision tree guides the operator through the validation process.

NMR_Workflow Figure 2: Logic flow for spectral validation. Start Acquire 13C Spectrum (D1 = 4s) CheckCF3 Is CF3 Quartet visible? (~124 ppm, J~272Hz) Start->CheckCF3 CheckFunc Check Functional Group Region CheckCF3->CheckFunc Yes Recapture Increase D1 to 5s Add Cr(acac)3 Re-acquire CheckCF3->Recapture No (Signal too low) IsNitrile Identity: Nitrile Intermediate CheckFunc->IsNitrile Peak at ~118 ppm? IsAldehyde Identity: Aldehyde Intermediate CheckFunc->IsAldehyde Peak at ~190 ppm? IsAmine Identity: Target Amine (Success) CheckFunc->IsAmine Peak at ~44 ppm? Recapture->CheckCF3

Troubleshooting & Expert Tips

Missing Quaternary Carbons

If the C-3 (ipso) or CF3 carbons are invisible despite high scan counts:

  • Cause: Extremely long

    
     relaxation times due to lack of attached protons.
    
  • Solution: Add Chromium(III) acetylacetonate [Cr(acac)3] (approx. 1-3 mg) to the NMR tube. This paramagnetic relaxation agent shortens

    
    , allowing all carbons to be seen quantitatively with shorter delays.
    
"Ghost" Peaks
  • Carbamate Formation: If you see a new signal near 158-160 ppm and broadening of the benzylic CH2, the amine has reacted with atmospheric

    
    .
    
    • Fix: Flush the tube with

      
       or Argon immediately after prep.
      
  • Rotamers: If peaks appear doubled, check if the amine is protonated (Salt form). In DMSO, restricted rotation can sometimes cause broadening, though less likely for primary benzylamines compared to amides.

References

  • PubChem. (2025).[3] (2-(Trifluoromethoxy)phenyl)methanamine Compound Summary. National Library of Medicine. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift and Coupling Principles. Department of Chemistry. [Link]

  • Royal Society of Chemistry. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids (Supporting Info - NMR Data). Chemical Communications. [Link]

  • ACD/Labs. (2018). Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

Sources

Application Note: Purification of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine by Vacuum Distillation

[1][2][3]

Abstract & Compound Profile

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine is a specialized fluorinated building block often utilized in the synthesis of kinase inhibitors and CNS-active agents.[1][2][3] Unlike simple benzylamines, the presence of the trifluoromethyl (

1

123

Consequently, vacuum distillation is the preferred purification method over recrystallization for the free base. This protocol details the rigorous exclusion of atmospheric

Physicochemical Properties (Estimated & Analogous)[1][2][3][4][5][6][7][8]
PropertyValue / EstimationNotes
Molecular Formula

Molecular Weight 189.18 g/mol
Boiling Point (Atm) ~215–225 °C (Predicted)Do not distill at atm.[1][2][3] pressure.
Boiling Point (Vac) 85–95 °C @ 1–2 mmHg Target range for main fraction.[1][2][3]
Density ~1.25 g/mLFluorination increases density >1.[1][3]0.
Appearance Clear, colorless liquidOxidizes to yellow/brown upon air exposure.
pKa (Conjugate Acid) ~8.8–9.0Slightly less basic than benzylamine (pKa 9.3).[1][2][3]

Pre-Distillation Preparation (Critical)

Direct distillation of crude reaction mixtures often leads to bumping or contamination. If your material was synthesized via reduction (e.g., from a nitrile or amide) or reductive amination, it likely contains inorganic salts or solvent residues.[1]

Workflow: Salt Breaking & Drying

If the product is currently a salt (HCl or TFA), it must be free-based before distillation.[1][2][3]

  • Partition: Suspend the crude salt in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2]

  • Free-basing: Add 2M NaOH (aq) slowly at 0°C until the aqueous layer pH > 12.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with fresh solvent.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate) for 30 minutes.
    
    • Note: Avoid

      
       if the amine is highly reactive, though generally safe for benzylamines.
      
  • Concentration: Remove solvent via rotary evaporation.[2] Do not heat above 40°C to minimize thermal stress before the main distillation.

Diagram: Pre-Purification Workflow

PrePurificationCrudeCrude Salt/MixBiphasicBiphasic Mix(Org + 2M NaOH)Crude->BiphasicAdd Solvent/BaseSeparationPhase SeparationBiphasic->SeparationAgitateDryingDrying(Na2SO4)Separation->DryingOrganic LayerRotovapSolvent Removal(Rotovap)Drying->RotovapFilter DesiccantOilCrude Free Base(Ready for Distillation)Rotovap->OilConcentrate

Figure 1: Critical pre-treatment steps to ensure the amine is in the free-base form and dry before high-vacuum application.[1][2][3]

Distillation Apparatus Setup

For high-boiling, air-sensitive amines, a Short Path Distillation head or a Vigreux column connected to a cow receiver is required.[1][2][3]

Equipment Checklist
  • Vacuum Pump: Two-stage rotary vane pump capable of

    
    .[1][2][3]
    
  • Manifold: Schlenk line (Double manifold) for easy switching between Vacuum and Nitrogen/Argon.[1][2]

  • Flasks: Round bottom flask (max 60% full) with a magnetic stir bar.

  • Heating: Oil bath with digital temperature control (Silicon oil). Do not use a heating mantle as it creates hot spots that degrade amines.[2]

  • Grease: Krytox or high-vacuum silicone grease (minimal application).[1][2][3]

Diagram: Vacuum Distillation Logic

DistillationSetupcluster_0Heating Zonecluster_1Separation Zonecluster_2Collection ZonePotDistillation Pot(Oil Bath + Stir Bar)VaporVapor Path(Vigreux/Short Path)Pot->VaporHeat InputCondenserCondenser(Water/Glycol)Vapor->Condenser coolingCowCow Receiver(3-Way Pig)Condenser->CowCondensateFlasksCollection Flasks(Pre-weighed)Cow->FlasksRotationTrapCold Trap(Liq N2)Cow->TrapVac PortVacuumVacuum Line(<1 mmHg)Trap->Vacuum

Figure 2: Schematic of the vacuum distillation rig.[1][2][3] The cold trap is essential to protect the pump from volatile amine vapors.

Step-by-Step Distillation Protocol

Phase 1: System Inerting[1]
  • Assemble the glassware. Grease all joints lightly.[2]

  • Connect the vacuum adapter to the Schlenk line.

  • Purge: Evacuate the system, then backfill with Nitrogen. Repeat 3 times. This removes oxygen that causes yellowing.[2]

Phase 2: Degassing and Fore-run[1][2][3]
  • Apply full vacuum (

    
    ).[1][2]
    
  • Begin stirring rapidly.

  • Slowly raise the oil bath temperature to 60°C .

  • Degassing: You will see bubbling as residual solvent (DCM/Ether) boils off.[2]

  • Increase bath temperature until the head thermometer registers a stable temperature.

    • Fore-run: Collect the first few drops (lower boiling impurities) in the first receiver flask. This usually occurs at head temps

      
       (at 1 mmHg).[1][2]
      
Phase 3: Main Fraction Collection[1][2][3]
  • Increase oil bath temperature to approx. 110–120°C .

  • Monitor the head temperature. When it stabilizes (expected range: 85–95°C @ 1 mmHg ), rotate the cow receiver to the clean, pre-weighed main flask.

  • Visual Cue: The product should distill as a clear, colorless oil. If "schlieren" lines (wavy optical distortions) appear in the condenser, the main fraction is coming over.

  • End Point: When the head temperature drops or the drip rate slows significantly, stop collection. Do not distill to dryness (risk of decomposition/explosion).[2]

Phase 4: Shutdown
  • Lower the oil bath.

  • Allow the system to cool under vacuum.

  • Once cool (

    
    ), slowly backfill with Nitrogen  (never air).[1][2]
    
  • Immediately cap the product flask with a septum and wrap with Parafilm.

Troubleshooting & Quality Control

Common Issues
SymptomCauseSolution
Product is Yellow Oxidation or Grease ContaminationDistill under stricter

atmosphere; Ensure joints are clean.[1][2][3]
Rapid Bumping Residual Solvent or WaterRun rotovap longer; Use a larger stir bar; Use a capillary bleed.[1][3]
Low Recovery Vacuum Leak or PolymerizationCheck vacuum gauge; Ensure bath temp is

20-30°C above BP.[1][2][3]
Analytical Validation[2]
  • 
     NMR (CDCl
    
    
    ):
    • Look for the benzylic

      
       singlet/doublet around 
      
      
      3.8–4.0 ppm.[1][2][3]
    • Verify the methyl group singlet around

      
       2.3–2.4 ppm.
      
    • Confirm absence of solvent peaks.

  • 
     NMR: 
    
    • Single peak around

      
       -62 ppm (typical for Ar-
      
      
      ).[1][2][3] Multiple peaks indicate isomeric impurities.[2]
  • Titration:

    • Non-aqueous titration with Perchloric acid in acetic acid can determine precise purity if HPLC standards are unavailable.[2]

Safety & Handling

  • Corrosivity: Benzylamines are corrosive to skin and eyes (Category 1B).[2] Wear a face shield and chemically resistant gloves (Nitrile/Neoprene).[2]

  • Fluorine Hazards: While the

    
     group is stable, thermal decomposition at extreme temperatures (
    
    
    ) can release Hydrogen Fluoride (HF).[1][2] Never overheat the distillation pot residue.
  • Storage: Store under Argon/Nitrogen at 4°C. Amines absorb atmospheric

    
     to form solid carbamates (white crust) if left open.[1][2]
    

References

  • Sigma-Aldrich. 4-(Trifluoromethyl)benzylamine Product Sheet & Properties.[1][2][3] (Used for analog property estimation).[1][2] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard protocols for amine distillation). Link

  • Wipf, P. (University of Pittsburgh).[2][4] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][3][5] (Schlenk line protocols). Link

  • ChemicalBook. 2-(Trifluoromethyl)benzylamine Properties. (Used for ortho-substitution boiling point comparisons).[1][2][3] Link

  • PubChem. 3-(Trifluoromethyl)benzylamine Compound Summary.Link[1][2][3]

Application Note: HPLC Analysis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Analyte

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine is a functionalized benzylamine derivative often utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly in oncology and agrochemistry.[1]

  • Chemical Formula: C

    
    H
    
    
    
    F
    
    
    N[1]
  • Molecular Weight: 189.18 g/mol [2]

  • Key Functional Groups: Primary amine (basic), Trifluoromethyl (electron-withdrawing, lipophilic), Methyl (electron-donating, steric bulk).[1]

The Analytical Challenge

Developing a robust HPLC method for this compound presents specific physicochemical challenges:

  • Silanol Interactions: The primary amine moiety (pKa

    
     9.0–9.[1]5) is fully protonated at neutral pH.[1] These cations interact strongly with residual silanol groups on the silica support of HPLC columns, leading to severe peak tailing and poor resolution.[1]
    
  • Hydrophobicity: The -CF

    
     and -CH
    
    
    
    groups impart significant lipophilicity (LogP
    
    
    2.8), requiring a mobile phase with sufficient organic strength for elution.[1]
  • UV Detection: The molecule lacks an extended conjugated system, relying on the benzenoid absorption bands.[1] Detection at standard 254 nm is possible but may lack sensitivity for trace impurities; low-UV detection (210–220 nm) is preferred.[1]

Method Strategy (Expertise & Logic)

To ensure Scientific Integrity and Trustworthiness , this protocol utilizes a "Chaotropic Low-pH" strategy:

  • Mobile Phase pH (~2.5): Using a phosphate buffer at pH 2.5 suppresses the ionization of surface silanols (pKa ~ 4–5), neutralizing the stationary phase surface and reducing secondary interactions.[1]

  • Buffer Selection: Phosphoric acid/phosphate is chosen over TFA.[1] While TFA improves peak shape, it absorbs UV light at 210 nm, causing baseline drift.[1] Phosphate is UV-transparent, allowing for high-sensitivity impurity profiling.[1]

  • Stationary Phase: A Type B, high-purity, end-capped C18 column is selected to maximize hydrophobic retention while minimizing silanol activity.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: (2-Methyl-3-(trifluoromethyl)phenyl)methanamine (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ[1]·cm).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (KH

    
    PO
    
    
    
    ), Phosphoric Acid (85%).[1]
Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge BEH)3.5 µm particle size offers a balance between resolution and backpressure.[1]
Mobile Phase A 20 mM KH

PO

in Water, pH 2.5 (adj.[1] with H

PO

)
Low pH suppresses silanol ionization; high ionic strength reduces ion-exchange effects.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic CF

compounds.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer (sharper peaks).[1]
Injection Volume 5.0 µLMinimized to prevent solvent effects (peak broadening).[1]
Detection UV at 215 nm (primary), 254 nm (secondary)215 nm targets the peptide/amide backbone absorption for max sensitivity.[1]
Gradient Program

A gradient is essential to elute the main peak while flushing out highly lipophilic synthesis by-products (e.g., bis-alkylated impurities).[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (elute polar salts)
15.03070Linear Gradient (elute main compound)
18.0595Wash Step (elute dimers/oligomers)
20.0595Hold Wash
20.19010Return to Initial
25.09010Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1] Matching the diluent to the midpoint of the gradient prevents solvent mismatch peaks.[1]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

Method Validation & System Suitability

To ensure the method is a self-validating system , the following criteria must be met before routine analysis.

System Suitability Parameters (SST)

Run 5 replicate injections of the Working Standard.

ParameterAcceptance Criteria
Retention Time (RT) %RSD

1.0%
Peak Area %RSD

1.0%
Tailing Factor (

)
0.8

1.5 (Critical for amines)
Theoretical Plates (

)

5000
Resolution (

)

2.0 between main peak and nearest impurity
Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of target).

  • Criterion:

    
    .[1]
    

Visualizations

Analytical Workflow

This diagram outlines the logical flow of the analysis, from preparation to data reporting.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (1 mg/mL in 50:50 Diluent) Start->Prep System_Check System Suitability Test (SST) (5 Replicates) Prep->System_Check Decision SST Pass? System_Check->Decision Analysis Sample Injection (Gradient Elution) Decision->Analysis Yes (RSD < 1%, Tailing < 1.5) Troubleshoot Troubleshoot: Check Column/Buffer pH Decision->Troubleshoot No Process Data Processing (Integration @ 215 nm) Analysis->Process Report Generate Purity Report Process->Report Troubleshoot->System_Check

Caption: Operational workflow for the HPLC purity analysis, incorporating a critical System Suitability decision gate.

Mechanistic Interaction Logic

This diagram explains why the specific conditions (pH 2.5) were chosen to mitigate amine tailing.[1]

Mechanism Analyte Analyte: Benzylamine (Basic) Condition_Neutral Neutral pH (pH 7) Silanols Ionized (Si-O-) Analyte->Condition_Neutral Condition_Acidic Acidic pH (pH 2.5) Silanols Protonated (Si-OH) Analyte->Condition_Acidic Silanol Stationary Phase: Residual Silanols (Si-OH) Silanol->Condition_Neutral Silanol->Condition_Acidic Result_Bad Ionic Interaction Result: Peak Tailing Condition_Neutral->Result_Bad Result_Good Hydrophobic Interaction Only Result: Sharp Peak Condition_Acidic->Result_Good

Caption: Mechanistic comparison of silanol interactions at neutral vs. acidic pH, justifying the buffer selection.

Troubleshooting Guide

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause:[3][4][5] Secondary silanol interactions or column aging.[1]

    • Fix: Ensure buffer pH is

      
       2.[1]5. Add 5% Methanol to Mobile Phase A to wet the phase.[1] Replace column with a "Base Deactivated" (BDS) or hybrid particle column.
      
  • Problem: Baseline Drift at 215 nm.

    • Root Cause:[3][4][5] Impure reagents or use of TFA.[1]

    • Fix: Use HPLC-grade Phosphoric Acid.[1] Ensure water is 18.2 MΩ.[1] Avoid TFA if high sensitivity is required; use Phosphate.[1]

  • Problem: Split Peaks.

    • Root Cause:[3][4][5] Solvent mismatch.[1]

    • Fix: Ensure the sample diluent contains at least 30-50% water (matching the starting gradient conditions).[1]

References

  • PubChem. (n.d.).[1][3][6] 3-(Trifluoromethyl)benzylamine (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link][1]

  • Dolan, J. W. (2006).[1] Peak Tailing and Column Aging. LCGC North America.[1] Retrieved from [Link]

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] [Link]

Sources

Troubleshooting & Optimization

improving yield in flunixin synthesis from (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield in Flunixin Synthesis

Part 1: Critical Reagent Verification (Pre-Flight Check)

Before proceeding with yield optimization, we must address a potential nomenclature discrepancy in your request ticket.

⚠️ CRITICAL ALERT: Starting Material Structure You listed (2-Methyl-3-(trifluoromethyl)phenyl)methanamine as your starting material.

  • The Issue: This compound is a benzylamine derivative (

    
    ).
    
  • The Target: Flunixin (and its meglumine salt) is synthesized from 2-Methyl-3-(trifluoromethyl)aniline (

    
    ).[1][2][3]
    
  • The Consequence: Using the methanamine will result in a homolog (a methylene spacer between the ring and nitrogen), not Flunixin.

Action Required:

  • If you intend to synthesize standard Flunixin: Ensure your starting material is 2-Methyl-3-(trifluoromethyl)aniline (CAS: 54396-44-0).[1] The protocols below assume this standard precursor.

  • If you are synthesizing a novel homolog: The coupling conditions below remain chemically valid (

    
    ), but purification parameters (solubility/pKa) will shift.
    

Part 2: Troubleshooting Guide & Optimization Protocols

This guide treats the synthesis as a modified Ullmann-type condensation between 2-chloronicotinic acid (2-CNA) and the trifluoromethyl-aniline derivative.

Module A: Reaction Efficiency & Catalyst Systems

Q: My conversion rate stalls at 60-70%. Adding more heat degrades the product. How do I push to completion?

A: Stalled conversion in this sterically hindered system (due to the ortho-methyl and meta-CF3 groups) is usually due to catalyst deactivation or competitive hydrolysis of the chloronicotinic acid.

The Solution: The Dual-Catalyst "Turbo" System Standard Ullmann couplings often use copper powder or copper salts. However, for this specific hindered substrate, a synergistic catalyst system of Copper(II) Oxide (CuO) and p-Toluenesulfonic Acid (PTSA) has been proven to drive yields >85% while reducing tar formation.

Optimized Protocol (Aqueous/Reflux):

  • Stoichiometry: Use a 2:1 molar ratio of Aniline to 2-CNA.[4] The excess aniline acts as both reactant and solvent/base, improving kinetics.

  • Catalyst Loading:

    • CuO: 0.05 eq (relative to 2-CNA).[2]

    • PTSA: 0.05 eq.[2]

  • Solvent: Water (Industrial standard).[2][3] While counter-intuitive for organic couplings, water allows for easy temperature control (100°C reflux) and simplifies workup.

  • Mechanism: PTSA increases the solubility of the aniline in the aqueous phase and activates the 2-CNA, while CuO facilitates the C-N bond formation via oxidative addition/reductive elimination cycles.

Q: Can I use a "Greener" catalyst without heavy metals?

A: Yes. If trace copper contamination is a concern for downstream drug substance purity, Boric Acid (


)  is a validated alternative.
  • Condition: Solvent-free melt at 120°C.

  • Loading: 30 mol% Boric Acid.[5]

  • Yield: Comparable to Cu-catalyzed routes but requires careful temperature control to avoid decarboxylation of the nicotinic acid.

Module B: Workup & Purification (The "Yield Killer" Phase)

Q: I see product in the reaction mixture, but I lose 40% of it during isolation. Where is it going?

A: Flunixin is an amphoteric molecule (pyridine nitrogen + carboxylic acid + aniline amine). Yield loss usually occurs during the pH swing precipitation.

The Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Oily/Sticky Precipitate Impurities (unreacted aniline) trapped in the lattice.Do not precipitate immediately. Cool to 50°C first, then adjust pH.
Filtrate is cloudy/milky Product is still solubilized as a salt.Ensure final pH is exactly 5.0 - 5.5 (Isoelectric point proximity).
Low Purity (<95%) Excess aniline co-precipitating.Stepwise pH swing: Adjust to pH 10-11 first to keep Flunixin soluble (as salt) but crash out unreacted aniline/catalyst. Filter then acidify.

Step-by-Step Isolation Protocol:

  • Basification: Cool reaction mixture to 50°C. Add 25% KOH dropwise to pH 11.0 .

  • Filtration 1: Filter the alkaline solution.

    • Solid Retentate: Excess starting aniline and CuO (Recycle this).[3]

    • Filtrate: Contains Flunixin-Potassium salt.

  • Acidification: Treat filtrate with HCl or

    
     to pH 5.0 .
    
  • Crystallization: Allow the slurry to stir at 20°C for 1 hour. The product transforms from oil to stable solid.

Part 3: Visualizing the Optimized Workflow

The following diagram illustrates the logic flow for the optimized synthesis, highlighting the critical "Split" where yield is often lost.

FlunixinSynthesis Start Starting Materials 2-Methyl-3-(trifluoromethyl)aniline (2.0 eq) 2-Chloronicotinic Acid (1.0 eq) Catalyst Catalyst System CuO (0.05 eq) + PTSA (0.05 eq) Solvent: Water Start->Catalyst Reaction Reaction Reflux (100°C), 2-4 Hours Target: >95% Conversion of 2-CNA Catalyst->Reaction Check1 In-Process Control (HPLC) Is 2-CNA < 5%? Reaction->Check1 Check1->Reaction No (Extend Time) Basify Basification (pH 11) Solubilizes Flunixin Precipitates Excess Aniline/CuO Check1->Basify Yes Filter1 Filtration 1 Remove Solids Basify->Filter1 Acidify Acidification (pH 5.0) Precipitate Flunixin Free Acid Filter1->Acidify Filtrate Recycle Recycle Stream Recovered Aniline Filter1->Recycle Filter Cake Final Final Product Flunixin (Yield >85%) Acidify->Final

Figure 1: Process flow diagram for the high-yield synthesis of Flunixin, emphasizing the pH-swing purification strategy to recover unreacted starting material.

Part 4: Advanced FAQ (Process Chemistry)

Q: Why do we use water as a solvent? Doesn't 2-chloronicotinic acid hydrolyze? A: It is a trade-off. While hydrolysis is possible, the reaction rate of the aniline coupling (catalyzed by CuO/PTSA) is significantly faster than the hydrolysis rate at 100°C. Water is chosen for "Green Chemistry" compliance and because it facilitates the pH-swing purification without requiring solvent swaps (stripping organic solvents) which stresses the API.

Q: Can I use the methanamine starting material anyway? A: If you proceed with (2-Methyl-3-(trifluoromethyl)phenyl)methanamine , you will synthesize 2-((2-methyl-3-(trifluoromethyl)benzyl)amino)nicotinic acid .

  • Solubility Change: This molecule will be more lipophilic than Flunixin.

  • Bioactivity: This is likely a "homo-Flunixin." It may have altered COX-inhibitor activity or bioavailability. Ensure this is your intended target.

Q: How do I convert the Free Acid to the Meglumine Salt? A:

  • Dissolve isolated Flunixin in Acetonitrile (or Ethanol) at 70-80°C.

  • Add Meglumine (N-methyl-D-glucamine) (1.02 eq).

  • Cool slowly to crystallize. This step typically has a >90% yield and further purifies the compound.[2][3]

References

  • Patent CN103694167A . Method for synthesizing flunixin meglumine.[2][3][5][6][7][8] (Focuses on the CuO/PTSA dual catalyst system in water).

  • Patent US5484931A . Process for preparing Flunixin and intermediates thereof.[2][3][4][5][6][8] (Foundational industrial process data).

  • Khazaei, A., et al. (2017) .[5] An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.[5][6] Journal of Chemical Sciences. (Green chemistry alternative).[5][9]

Sources

Technical Support Center: Minimizing Byproduct Formation in Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ullmann Condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for minimizing byproduct formation in copper-catalyzed cross-coupling reactions. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common experimental challenges, empowering you to optimize your reactions with a strong mechanistic understanding.

Troubleshooting Guide: Common Issues & Solutions

The Ullmann condensation, while powerful for forging C-N, C-O, and C-S bonds, can be plagued by side reactions that complicate purification and reduce yields. This section addresses the most common problems in a direct question-and-answer format.

Q1: My primary byproduct is the homocoupling of my aryl halide (Ar-X) to form Ar-Ar. How do I suppress this?

A1: Mechanistic Insight & Mitigation Strategies

Aryl halide homocoupling, the classic "Ullmann Reaction," is a competing pathway inherent to the catalytic cycle.[1] It arises when an organocopper intermediate (Ar-Cu-X) reacts with a second molecule of the aryl halide instead of the desired nucleophile.[2] This pathway is particularly favored under conditions that either slow down the desired cross-coupling or accelerate the homocoupling steps.

Causality & Solutions:

  • Slow Nucleophile Coupling: If the nucleophile (Nu-H) is sterically hindered or weakly nucleophilic, its reaction with the Ar-Cu(III)-X intermediate is slow. This provides a larger window of opportunity for a second Ar-X molecule to undergo oxidative addition, leading to the Ar-Ar byproduct.[2]

    • Solution 1: Ligand Optimization: The ligand is the most critical tool for controlling this side reaction. Ligands accelerate the rate of reductive elimination for the desired Ar-Nu product over the Ar-Ar product. Amino acids like N-methylglycine or L-proline are often excellent choices as they have been shown to promote high catalytic rates for the desired coupling while minimizing catalyst deactivation pathways that can indirectly lead to side reactions.[3] Second-generation ligands, such as oxalic diamides, can be highly effective at very low catalyst loadings, further disfavoring the bimolecular homocoupling pathway.[2]

    • Solution 2: Increase Nucleophile Equivalents: Using a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents) can shift the reaction equilibrium toward the desired cross-coupling product by increasing its effective concentration.

  • High Catalyst Concentration/Local Hotspots: High concentrations of the copper catalyst can promote the bimolecular homocoupling reaction.

    • Solution: Lower Catalyst Loading: Modern ligand systems often allow for significantly reduced catalyst loading (1-5 mol %). This lowers the probability of two copper complexes interacting to facilitate homocoupling.

  • Reaction Temperature: While classic Ullmann reactions required temperatures >200 °C, modern ligand-accelerated protocols operate under much milder conditions (e.g., 40-120 °C).[2][4][5] Excessive temperatures can sometimes favor homocoupling.

    • Solution: Temperature Screening: If homocoupling is significant, consider reducing the reaction temperature in 10-20 °C increments.

start High Ar-Ar Homocoupling Observed ligand Step 1: Re-evaluate Ligand Screen N-methylglycine, L-proline, or an oxalic diamide ligand. start->ligand nuc Step 2: Adjust Stoichiometry Increase nucleophile to 1.2-1.5 eq. ligand->nuc temp Step 3: Lower Temperature Decrease reaction temp in 10-20°C increments. nuc->temp cat Step 4: Reduce Catalyst Loading Lower Cu(I) source to 1-5 mol%. temp->cat end Homocoupling Minimized cat->end

Caption: A systematic approach to reducing Ar-Ar homocoupling.

Q2: I'm observing significant dehalogenation of my aryl halide starting material. What is causing this and how can I prevent it?

A2: Mechanistic Insight & Mitigation Strategies

Dehalogenation (or hydrodehalogenation) is the reduction of the aryl halide (Ar-X) to the corresponding arene (Ar-H). This side reaction consumes starting material and complicates purification.

Causality & Solutions:

  • Protic Impurities: The most common cause of dehalogenation is the presence of adventitious water or other protic species in the reaction mixture.[4] These impurities can act as a proton source to quench reactive organometallic intermediates.

    • Solution 1: Rigorous Anhydrous Technique: This is the most critical preventative measure.

      • Thoroughly flame-dry or oven-dry all glassware before use.

      • Use anhydrous, high-purity solvents. Consider passing them through a column of activated alumina if necessary.

      • Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous. If in doubt, dry it in an oven or purchase a new, sealed bottle.

      • Perform the reaction under a rigorously inert atmosphere (high-purity nitrogen or argon).

  • Unstable Nucleophile: In some cases, the nucleophile itself (e.g., an alcohol or amine) may degrade under the reaction conditions, especially at elevated temperatures, providing a source of protons for the dehalogenation pathway.

    • Solution 2: Milder Reaction Conditions: If you suspect nucleophile instability, try lowering the reaction temperature. The use of a highly effective ligand can enable lower temperatures, thereby preserving the integrity of the nucleophile.[4]

    • Solution 3: Use a Milder Base: A very strong base might contribute to nucleophile degradation. Screening a panel of bases from stronger to weaker (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) can identify one that is effective for the coupling but gentler on the nucleophile.[4]

Q3: My reaction starts but then stalls, or the reaction mixture turns black. What's happening to my catalyst?

A3: Mechanistic Insight & Mitigation Strategies

Reaction stalling or the appearance of a black precipitate (often finely divided copper(0) or copper oxides) points to catalyst deactivation or decomposition. The active catalytic species is widely considered to be Cu(I), and its stability is paramount.[6]

Causality & Solutions:

  • Oxidation of Cu(I): The Cu(I) catalyst is susceptible to oxidation to inactive Cu(II) species, particularly in the presence of air.

    • Solution 1: Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of high-purity inert gas (nitrogen or argon). Degassing the solvent prior to use is also recommended.

  • Ligand-Induced Deactivation: While essential, the choice and concentration of the ligand can sometimes lead to inactive or "dormant" catalyst species. For example, certain bidentate ligands like 1,10-phenanthroline can form very stable, coordinatively saturated [Cu(L)₂]⁺ complexes that are catalytically inactive.[3]

    • Solution 2: Optimize Ligand-to-Copper Ratio: The optimal ligand-to-copper ratio is often 1:1 or 2:1, but this is not universal. If stalling is observed, screen ratios from 0.5:1 to 2.5:1 to find the sweet spot.

    • Solution 3: Ligand Screening: Some ligands are simply better at maintaining catalyst stability and turnover. Kinetic studies have shown that for C-N coupling, N-methylglycine provides an excellent balance of high reaction rate and low catalyst deactivation compared to other common ligands.[3]

  • Base-Induced Deactivation: The base is not an innocent bystander. Anions from the base can also coordinate to the copper center. An excess of a strongly coordinating base can lead to the formation of inactive "ate" complexes, taking the catalyst out of the cycle.[3]

    • Solution 4: Base Screening: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are common, but their impact on catalyst stability can differ. Screening these options is a standard part of optimization.[4] Ensure the base is a fine powder to avoid mass transfer limitations.

cluster_0 Desired Catalytic Cycle cluster_1 Off-Cycle Deactivation A L-Cu(I)-Nu B L-Cu(III)(Ar)(Nu)(X) A->B Oxidative Addition (+ Ar-X) D [Cu(L)2]+ or [Cu(Base)2]- (Dormant Species) A->D Excess Ligand or Base E Cu(II) or Cu(0) (Decomposition) A->E Oxidation (Air) C L-Cu(I) + Ar-Nu B->C Reductive Elimination C->A + Nu-H, Base

Caption: The desired Cu(I)/Cu(III) cycle competes with off-cycle deactivation pathways.

Parameter Optimization Tables

Effective optimization requires systematic screening of key variables. The following tables provide a starting point for your experimental design.

Table 1: Ligand Selection Guide

Ligand ClassCommon ExamplesStrengthsConsiderations
Amino Acids L-Proline, N-MethylglycineExcellent rates, low catalyst deactivation, inexpensive, robust.[3]Solubility can sometimes be an issue; may require slightly higher temperatures.
Phenanthrolines 1,10-PhenanthrolineClassic, effective at lowering reaction temperatures vs. ligand-free.Can form inactive [Cu(L)₂]⁺ complexes, leading to catalyst inhibition.[3]
Oxalic Diamides e.g., N,N'-Dimethyl-cyclohexane-1,2-diamine derivativesHighly active, allows for very low Cu loading, enables use of aryl chlorides.[2]Can be more expensive and may require more specific reaction conditions.
N,N-Chelators N,N'-Dimethylethylenediamine (DMEDA)Widely used, effective for a range of couplings.May not be as active as newer generation ligands for challenging substrates.

Table 2: Base & Solvent Compatibility

Coupling TypeRecommended BasesRecommended SolventsRationale & Comments
C-N Coupling (Amines) K₃PO₄, Cs₂CO₃, K₂CO₃DMF, Dioxane, DMSO, TolueneK₃PO₄ is a good first choice. Polar aprotic solvents generally give good results.[4]
C-O Coupling (Alcohols/Phenols) K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMFFor O-arylation, non-polar solvents like toluene can sometimes outperform polar aprotics.[4]
C-S Coupling (Thiols) K₃PO₄, K₂CO₃DMF, DioxaneThiols are often more acidic, so a milder base like K₂CO₃ may be sufficient.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal ligand for a new Ullmann condensation.

  • Preparation:

    • In a glovebox, arrange an array of oven-dried reaction vials, each with a small stir bar.

    • To each vial, add the copper source (e.g., CuI, 5 mol %).

    • To each vial, add the respective ligand to be screened (e.g., 10 mol %). Prepare separate vials for L-Proline, N-methylglycine, 1,10-phenanthroline, and a ligand-free control.

    • Add the anhydrous base (e.g., K₃PO₄, 2.0 equivalents) to each vial.

  • Reaction Setup:

    • Add the aryl halide (1.0 equivalent) and the nucleophile (1.2 equivalents) to each vial.

    • Add the anhydrous solvent (e.g., Dioxane, to achieve a 0.5 M concentration with respect to the aryl halide) to each vial.

    • Securely cap the vials.

    • Remove the vial array from the glovebox and place it in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Analysis:

    • After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of key byproducts (Ar-Ar, Ar-H).

    • Compare the results to identify the ligand that provides the highest conversion to the desired product with the lowest level of byproduct formation.

Frequently Asked Questions (FAQs)

  • Q: What is the best copper source to use: Cu(0), Cu(I), or Cu(II)?

    • A: The active catalytic species is generally believed to be Cu(I).[6] Therefore, using a Cu(I) salt like CuI, CuBr, or CuTC (copper(I) thiophene-2-carboxylate) is the most direct approach. If you use Cu(0), an oxidative process must first generate Cu(I). If you use a Cu(II) salt, a reductant in the reaction mixture (often the nucleophile or solvent) must first reduce it to Cu(I).[6] For consistency and reproducibility, starting with a high-purity Cu(I) source is recommended.

  • Q: My aryl halide is an aryl chloride, which is unreactive. What are my options?

    • A: Aryl chlorides are notoriously less reactive than bromides or iodides in Ullmann couplings due to the strength of the C-Cl bond. However, modern systems have made their use feasible.

      • Use a "Second-Generation" Ligand: Oxalic diamide-based ligands were specifically developed to activate less reactive aryl halides, including chlorides.[2] This should be your first approach.

      • Higher Temperatures: Aryl chlorides will likely require higher reaction temperatures than their bromide or iodide counterparts, even with an effective ligand.[4]

      • Consider a different coupling reaction: If the Ullmann approach remains unsuccessful, a palladium-catalyzed Buchwald-Hartwig amination may be a more suitable alternative for activating aryl chlorides.

  • Q: How do I know if my base is anhydrous?

    • A: Many inorganic bases are hygroscopic. It is best practice to either purchase a new bottle of anhydrous base and open it in a glovebox or dry the required amount in a vacuum oven at high temperature (e.g., >150 °C) for several hours before use. Storing the dried base in a desiccator is crucial.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved from [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Inorganic Chemistry. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic Preparations and Procedures International. Retrieved from [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Chemical Society Reviews. Retrieved from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

purification strategies for crude (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details purification strategies for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine , a specialized fluorinated benzylamine intermediate often used in medicinal chemistry.[1][2]

The presence of the ortho-methyl and meta-trifluoromethyl groups introduces specific physicochemical challenges: steric hindrance affecting salt crystallization kinetics and electron-withdrawing effects lowering the basicity (pKa) compared to unsubstituted benzylamines.[1][2]

Technical Troubleshooting & FAQs

Q1: I am seeing a persistent impurity at ~2x the molecular weight of my product. Distillation is not removing it.[1][2] What is it?

Diagnosis: This is likely the secondary amine dimer (bis-benzylamine species).[1][2] Cause: During synthesis (typically reductive amination or nitrile reduction), the newly formed primary amine reacts with the intermediate imine/aldehyde, creating a secondary amine. Solution: Distillation often fails because the dimer has a very high boiling point, but it may co-distill if the vacuum is too strong or the fractionation is poor.

  • Strategic Fix: Switch to Salt Formation . The secondary amine is more basic and lipophilic, but its hydrochloride salt often has significantly different solubility properties than the primary amine salt.

  • Protocol: Dissolve the crude oil in anhydrous ethanol or diethyl ether and introduce HCl (gas or 4M in dioxane). The primary amine HCl salt typically crystallizes more readily, while the secondary amine salt often remains in the mother liquor or forms an oil.

Q2: My yield is surprisingly low after Acid-Base extraction. Where did the product go?

Diagnosis: Incomplete phase transfer due to pKa suppression or emulsion formation .[2] Scientific Context: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing.[1][2] While typical benzylamines have a pKa ~9.3, your compound’s pKa is likely suppressed to ~8.5–8.8.[2] Troubleshooting:

  • Check Aqueous pH: If you are back-extracting into the organic phase, ensure the aqueous layer is at pH > 12 . A pH of 10 (carbonate) might be insufficient to fully deprotonate this specific amine, leaving significant product as a water-soluble salt.[1][2] Use 2M NaOH.[1][2]

  • Emulsion Management: The fluorinated motif increases lipophilicity but can stabilize emulsions.[2] Do not shake vigorously; use gentle inversion. If an emulsion forms, filter the biphasic mixture through a pad of Celite.

Q3: The crude oil refuses to crystallize as a Hydrochloride salt; it just "oils out."

Diagnosis: Solvent polarity mismatch or presence of residual alcoholic solvents.[2] Solution:

  • Solvent Swap: Avoid pure ethanol if the salt is too soluble.[2] Use a non-polar antisolvent system . Dissolve the free base in a minimal amount of dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

  • Precipitation: Add HCl (2M in Diethyl Ether) dropwise at 0°C.

  • Trituration: If it oils out, decant the supernatant, add fresh pentane or hexanes, and scratch the flask vigorously with a glass rod to induce nucleation. The mechanical energy helps overcome the kinetic barrier caused by the ortho-methyl steric bulk.[2]

Experimental Protocols

Protocol A: Optimized Acid-Base Purification Workflow

Best for removing non-basic impurities (starting nitriles, aldehydes, inorganic salts).[1]

  • Dissolution: Dissolve crude reaction residue in EtOAc or MTBE (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer 3x with 1M HCl .

    • Chemistry: The amine becomes protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and moves to the aqueous phase.[1][2] Neutral impurities (unreacted nitrile/aldehyde) stay in the organic phase.[1][2]
      
  • Wash: Wash the combined acidic aqueous layers once with fresh EtOAc (removes entrained neutrals).[1][2]

  • Basification: Cool the aqueous phase to 0°C. Slowly add 6M NaOH until pH > 12.

    • Note: The solution will become cloudy as the free amine oils out.[2]

  • Recovery: Extract the basic aqueous mixture 3x with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Hydrochloride Salt Crystallization

Best for final polishing and removing secondary amine dimers.

  • Preparation: Dissolve 1.0 eq of the free amine oil in Anhydrous Ethanol (approx. 5 mL/g).

  • Acidification: Add 1.1 eq of HCl (4M in Dioxane) dropwise with stirring at room temperature.

    • Observation: A mild exotherm will occur.[1][2]

  • Crystallization:

    • Scenario A (Precipitate forms): Cool to 0°C for 1 hour, filter, and wash with cold Et₂O.

    • Scenario B (No precipitate): Slowly add Diethyl Ether (antisolvent) until the solution turns slightly turbid.[1][2] Store at -20°C overnight.

  • Recovery: Filter the white solid.[2] If hygroscopic, store in a desiccator.[2]

Decision Matrix & Workflow Visualization

Figure 1: Purification Logic Flow for Crude Benzylamines

Caption: Logical decision tree for selecting the optimal purification method based on impurity profile and physical state.

PurificationStrategy Start Crude (2-Methyl-3-(trifluoromethyl)phenyl)methanamine CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity NeutralImpurities High Neutral Impurities (Nitrile, Aldehyde) CheckImpurity->NeutralImpurities Contains Neutrals BasicImpurities High Basic Impurities (Secondary Amine Dimer) CheckImpurity->BasicImpurities Contains Dimers AcidBase Protocol A: Acid-Base Extraction NeutralImpurities->AcidBase SaltCryst Protocol B: HCl Salt Crystallization BasicImpurities->SaltCryst CheckPurity Check Purity AcidBase->CheckPurity SaltCryst->CheckPurity Distillation Vacuum Distillation (High Vacuum required) FinalProduct Pure Amine / Amine Salt Distillation->FinalProduct CheckPurity->Distillation Still impure & Volatile CheckPurity->FinalProduct >98%

Figure 2: Acid-Base Extraction Mechanism

Caption: Chemical phase-switching workflow utilizing pKa differences to isolate the target primary amine.[1][2]

AcidBaseExtraction Crude Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl (pH < 2) Crude->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgLayer1 Organic Layer (Discard Neutrals) PhaseSep1->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Amine-H+ Cl-) PhaseSep1->AqLayer1 Bottom Phase Basify Add 6M NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqLayer2 Aqueous Layer (Discard Salts) PhaseSep2->AqLayer2 Top Phase FinalOrg Organic Layer (Pure Free Amine) PhaseSep2->FinalOrg Bottom Phase

Summary Data Table

PropertyValue / ConditionRelevance to Purification
Target Compound (2-Methyl-3-(trifluoromethyl)phenyl)methanaminePrimary Amine
Estimated pKa ~8.5 – 8.8Lower than typical benzylamines; requires pH > 12 for full extraction.[1][2]
Common Impurity Secondary Amine DimerDifficult to distill; remove via Salt Crystallization (Protocol B).[1][2]
Salt Form Hydrochloride (HCl)Preferred for stability; usually a white solid.[1][2]
Storage HygroscopicStore under Nitrogen/Argon; keep cool.[1][2]

References

  • PubChem. (2025).[1][2][3] 2-(Trifluoromethyl)benzylamine Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • University of Rochester. (2015). Workup for Removing Amines: Laboratory Techniques. Department of Chemistry. Retrieved from [Link]

  • PrepChem. (2023).[1][2] Preparation of Benzylamine and Hydrochloride Salt Purification. Retrieved from [Link]

Sources

Technical Support Center: Stability of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot stability-related issues, and ensure the integrity of your experiments.

This document is structured as a series of questions and answers to directly address common concerns you may encounter. We will delve into the underlying chemical principles governing the stability of this molecule, drawing upon data from structurally similar compounds and established knowledge of benzylamine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine in solution?

The stability of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, like other benzylamines, is primarily influenced by several factors:

  • Oxidation: The benzylic amine functional group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of imines, aldehydes, and other degradation products. The electron-withdrawing trifluoromethyl group on the phenyl ring can influence the rate of oxidation.

  • pH: The basicity of the amine group (predicted pKa for similar structures is around 8.27-8.69) means that the compound's stability can be pH-dependent.[1][2] In acidic solutions, the amine will be protonated, which can protect it from certain degradation pathways. However, strongly acidic or basic conditions can promote hydrolysis or other reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[3] It is crucial to understand the thermal liability of the compound in your chosen solvent.

  • Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy to initiate photo-degradation pathways.[3][4] Aromatic compounds and amines can be particularly sensitive to photolysis.

  • Solvent Choice: The polarity, protic/aprotic nature, and purity of the solvent can all play a significant role. Protic solvents may participate in degradation reactions, while impurities such as peroxides in ethers can initiate oxidation.

Q2: I am observing a color change in my stock solution of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine in methanol over time. What could be the cause?

A color change, typically to a yellow or brown hue, in a solution of a benzylamine is often an indicator of degradation, most commonly due to oxidation. The formation of conjugated imine species or subsequent polymerization products can lead to the absorption of visible light.

Troubleshooting Steps:

  • Inert Atmosphere: If you are not already doing so, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Many suppliers recommend storing the neat compound under an inert atmosphere.[1][2]

  • Solvent Purity: Ensure you are using high-purity, peroxide-free methanol. If using older solvent bottles, consider testing for peroxides.

  • Storage Conditions: Store the stock solution in an amber vial to protect it from light and at a reduced temperature (e.g., 2-8°C) to slow down the rate of degradation.[1][2]

  • Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), could be considered, but its compatibility with your downstream applications must be verified.

Q3: Which solvents are recommended for storing (2-Methyl-3-(trifluoromethyl)phenyl)methanamine?
Solvent ClassRecommendedPotentially ProblematicRationale
Aprotic Non-polar Toluene, HeptaneGood for short-term storage if solubility is sufficient. Low reactivity.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF)*Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)ACN is generally a good choice. *Use freshly distilled or inhibitor-free THF to avoid peroxides. DMF and DMSO can be hygroscopic and may contain impurities that promote degradation over long-term storage.
Protic Polar Methanol, EthanolWater (depending on pH)Alcohols are common solvents, but ensure they are high purity and de-gassed. Stability in aqueous solutions will be highly pH-dependent. Buffering the solution may be necessary.

Note: Always perform a small-scale, short-term stability study in your chosen solvent before preparing large quantities of stock solutions.

Troubleshooting Guide

This section provides a more in-depth guide to identifying and resolving common stability issues.

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound in your assay medium.

  • Troubleshooting Workflow:

    Start Inconsistent Assay Results CheckMedium Incubate compound in assay medium without cells/reagents Start->CheckMedium Analyze Analyze for degradation (e.g., HPLC, LC-MS) CheckMedium->Analyze Degradation Degradation Observed? Analyze->Degradation NoDegradation No Significant Degradation Degradation->NoDegradation No ModifyMedium Modify medium components (e.g., add antioxidant, adjust pH) Degradation->ModifyMedium Yes ReduceIncubation Reduce incubation time Degradation->ReduceIncubation Yes PrepareFresh Prepare compound solution fresh before each experiment Degradation->PrepareFresh Yes TroubleshootAssay Troubleshoot other assay parameters NoDegradation->TroubleshootAssay

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of new peaks in HPLC analysis of a stored sample.
  • Potential Cause: Chemical degradation of the compound.

  • Identification of Degradation Pathway: The identity of the new peaks can provide clues to the degradation mechanism. For instance, the formation of (2-methyl-3-(trifluoromethyl)phenyl)methanol and the corresponding aldehyde are potential products of oxidative deamination.[5][6][7]

  • Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its breakdown.[3][8][9][10][11]

Experimental Protocols

Protocol 1: General Purpose Stability Assessment using HPLC

This protocol outlines a basic method to assess the stability of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine in a chosen solvent.

Objective: To determine the percentage of the parent compound remaining after incubation under specific conditions.

Materials:

  • (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

  • HPLC-grade solvent of choice

  • HPLC system with UV detector

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your T=0 reference.

  • Incubation: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze by HPLC.

  • Data Analysis: Calculate the peak area of the parent compound at each time point. The percentage of compound remaining can be calculated as:

    % Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100

HPLC Method Development: A reverse-phase HPLC method is generally suitable for this type of compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point. Detection can be performed at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways.

Procedure:

Prepare separate solutions of the compound (e.g., in a 1:1 mixture of acetonitrile and water) and subject them to the following stress conditions as recommended by ICH guidelines[3]:

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 80°C for 48 hours.[3]

  • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

After the incubation period, neutralize the acidic and basic samples and analyze all samples by a suitable stability-indicating method (e.g., LC-MS) to identify and quantify the degradants.

cluster_0 Forced Degradation Workflow Start Prepare Stock Solution of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analysis Analyze by Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

References

  • CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine - Google P
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

  • (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem. Available at: [Link]

  • 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem. Available at: [Link]

  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides - ResearchGate. Available at: [Link]

  • Schematic degradation pathway of benzylamine as described in literature... - ResearchGate. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D4EW00556B. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. Available at: [Link]

  • Degradation of benzylamines during chlorination and chloramination | Request PDF. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed. Available at: [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]

Sources

Flunixin Synthesis Support Center: Catalyst Remediation & Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Regulatory Compliance) Topic: Removal of Residual Copper Catalysts in Flunixin Synthesis

Core Directive: The Chelation Challenge

Why is this hard? You are likely synthesizing Flunixin via the Ullmann condensation of 2-chloronicotinic acid and 3-trifluoromethylaniline using a copper catalyst (Cu, CuI, or CuO).

The core issue is not just physical entrapment; it is chemical affinity . Flunixin contains a carboxylic acid ortho to a pyridine nitrogen, creating a perfect bidentate ligand site. The product itself actively chelates the copper catalyst, forming stable copper-flunixin complexes that co-precipitate with your API. Simple filtration or standard recrystallization often fails to break this coordination bond.

This guide treats the purification not as a passive separation, but as a competitive displacement reaction.

Troubleshooting Guide (Q&A)

Ticket #101: "My ICP-MS data shows Copper > 50 ppm even after acid precipitation."

Status: Open Root Cause: Occlusion and Coordination. Acidifying the reaction mixture (typically to pH 4.0–5.0) precipitates Flunixin free acid. While Cu salts are soluble in acid, the rapid precipitation traps copper ions within the crystal lattice (occlusion). Furthermore, the copper-flunixin complex may remain stable enough to precipitate if the pH isn't low enough to fully protonate the pyridine ring.

Remediation Protocol:

  • Switch to a "Hold-and-Scavenge" approach: Do not precipitate immediately.

  • Keep the product in the dissolved state (High pH > 11.0) or in an organic solvent (DCM or Ethyl Acetate).

  • Introduce a Competitive Ligand: Add Trithiocyanuric Acid (TMT) or a functionalized silica scavenger (e.g., SiliaMetS® Thiol). These form a stronger bond with Cu than Flunixin does.

  • Filter the scavenger-Cu complex before precipitating the final product.

Ticket #102: "The final powder has a slight green/blue tint."

Status: Critical (Quality Failure) Root Cause: Oxidation State of Residual Copper. A green/blue tint indicates the presence of Cu(II) species. Even trace amounts (visible to the eye at >10 ppm) indicate a failure in the wash steps. This often happens when using Copper powder (Cu(0)) which oxidizes during the reaction or workup.

Remediation Protocol:

  • The EDTA Wash: If you cannot use solid scavengers, introduce an EDTA disodium wash during the organic phase extraction.

  • Protocol: Dissolve crude melt in dilute NaOH. Add 5 mol% EDTA relative to the catalyst load. Stir for 30 mins. The EDTA-Cu complex is highly water-soluble and stable. Acidify to precipitate Flunixin.[1] The Cu remains in the supernatant.

Ticket #103: "Crystallization from Ethanol is not lowering the metal content."

Status: Resolved Root Cause: Solubility matching. Copper salts often have partial solubility in hot ethanol. As you cool to crystallize Flunixin, the copper concentration in the mother liquor increases, eventually reaching saturation and co-crystallizing.

Remediation Protocol:

  • Solvent Switch: Use Methanol or an Isopropyl Alcohol (IPA)/Water system.

  • Reflux Trick: Reflux the crude solid in Methanol with 1-2% Activated Carbon (specifically grades designed for metal removal, like Darco KB-B). Filter hot through Celite. The carbon adsorbs the organometallic complexes that simple solvents miss.

Validated Experimental Workflow

Standardized protocol for < 10 ppm Cu achievement.

Phase 1: Synthesis & Initial Workup
  • Reaction: 2-chloronicotinic acid (1.0 eq) + 3-trifluoromethylaniline (2.0 eq) + Cu Catalyst (0.05 eq) + K2CO3. Reflux in water or DMF until completion.

  • Basification: Cool to 50°C. Add 20% KOH to adjust pH > 11.0. (Flunixin becomes the soluble potassium salt; Cu precipitates as oxides/hydroxides or remains suspended).

  • Filtration 1 (Physical): Filter the alkaline solution through a Celite pad to remove bulk copper solids.

Phase 2: The Scavenging Step (Critical)
  • Extraction: Wash the alkaline aqueous layer with Toluene or DCM to remove excess aniline (unreacted starting material).

  • Scavenger Addition: To the aqueous alkaline phase, add Trimercaptotriazine (TMT) sodium salt (0.5 eq relative to Cu load).

    • Mechanism:[1][2][3][4] TMT precipitates Copper as a highly insoluble Cu-TMT complex.

  • Filtration 2 (Chemical): Filter the suspension. The filtrate is now Cu-depleted Flunixin salt.

Phase 3: Isolation
  • Precipitation: Slowly add 30% H2SO4 to the filtrate.

    • Target pH: 4.5 – 5.0.

    • Note: Do not drop below pH 4.0 rapidly, or impurities may co-precipitate.

  • Wash: Filter the solid.[5] Slurry wash with water (3x) to remove trapped inorganic salts.

  • Recrystallization: Recrystallize from Methanol/Water (9:1).

Regulatory & Safety Data (ICH Q3D)

Compliance Warning: Flunixin is often formulated as Flunixin Meglumine for parenteral (injectable) use in veterinary medicine. This imposes stricter limits than oral formulations.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Concentration Limit (10g daily dose)
Copper (Cu) 33000300 30 ppm (Parenteral)
Palladium (Pd) 2B100101 ppm (Parenteral)
Lead (Pb) 1550.5 ppm

Note: If your daily dose is lower, the concentration limit (ppm) may be higher, but the PDE (Permitted Daily Exposure) is absolute.

Process Visualization

FlunixinPurification cluster_synthesis Synthesis Phase cluster_workup Purification Phase cluster_final Final Isolation Reactants 2-Chloronicotinic Acid + Aniline + Cu Cat Ullmann Ullmann Condensation (Reflux) Reactants->Ullmann CrudeMix Crude Mixture (High Cu Content) Ullmann->CrudeMix Basify Basify (pH > 11) Solubilize Flunixin CrudeMix->Basify Filter1 Filtration (Celite) Remove Bulk Cu Solids Basify->Filter1 Scavenge Add TMT Scavenger (Complexes Dissolved Cu) Filter1->Scavenge Filtrate (High pH) Filter2 Filtration Remove Cu-TMT Complex Scavenge->Filter2 Acidify Acidify (pH 4.5-5.0) Precipitate Flunixin Filter2->Acidify Cu-Free Filtrate Recryst Recrystallization (MeOH/Water) Acidify->Recryst Solid Isolation FinalQC QC Check (ICP-MS) Recryst->FinalQC Success Pure Flunixin (Cu < 10ppm) FinalQC->Success Pass Fail Reprocess (EDTA Wash) FinalQC->Fail Fail Fail->Basify Recycle

Figure 1: Optimized workflow for Flunixin synthesis emphasizing the "Hold-and-Scavenge" technique to ensure ICH Q3D compliance.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022). Defines PDE limits for Copper (Class 3) and Palladium (Class 2B). [Link]

  • Synthesis and fine purification method of flunixin meglumine.Google Patents (CN1803773A).
  • Metal Scavengers for Pharmaceutical Intermediates. Organic Process Research & Development. Discusses the efficacy of TMT and Silica-based scavengers for Cu and Pd removal. [Link]

  • Biotage Metal Scavenger User Guide. Technical data on Si-TMT and MP-TMT performance against Copper catalysts. [Link]

Sources

Technical Support Center: Optimizing Flunixin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Flunixin. This resource is designed to provide in-depth guidance and troubleshooting advice for professionals engaged in the synthesis of this potent non-steroidal anti-inflammatory drug (NSAID). As Senior Application Scientists, we have compiled this guide based on a synthesis of peer-reviewed literature, patents, and extensive laboratory experience to address the common challenges encountered during the synthesis of 2-(2'-methyl-3'-trifluoromethylanilino)nicotinic acid, commonly known as Flunixin.

The Critical Role of Temperature in Flunixin Synthesis

The synthesis of Flunixin, primarily achieved through an Ullmann condensation reaction, is highly sensitive to reaction temperature. This parameter is a critical determinant of not only the reaction rate but also the overall yield and purity of the final product. The core of the synthesis involves the coupling of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline. Understanding the thermodynamics and kinetics of this reaction is paramount to achieving high-yield, high-purity Flunixin.

The Ullmann condensation traditionally requires high temperatures, often exceeding 100°C, to facilitate the coupling of an aryl halide with an amine in the presence of a copper catalyst.[1] However, modern catalytic systems have been developed to enable this reaction at significantly lower temperatures, thereby improving energy efficiency and reducing the formation of undesirable byproducts.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during Flunixin synthesis that can be traced back to reaction temperature.

Q1: My Flunixin yield is consistently low. Could the reaction temperature be the cause?

A1: Absolutely. An inappropriate reaction temperature is one of the most common reasons for low yields in Flunixin synthesis.

  • Temperature Too Low: If the temperature is below the optimal range for your specific catalytic system, the reaction rate will be significantly slower, leading to incomplete conversion of the starting materials within the allotted reaction time. This results in a lower yield of the desired product. For instance, in a solvent-free synthesis using boric acid as a catalyst, the optimal temperature has been identified as 120°C.[2] Dropping this temperature would likely result in a diminished yield.

  • Temperature Too High: Conversely, excessively high temperatures can lead to thermal degradation of the reactants, intermediates, or the final Flunixin product. Furthermore, high temperatures can promote side reactions, such as decarboxylation of the nicotinic acid moiety or the formation of other impurities, which will also decrease the yield of the desired product. Some older methods reported reaction temperatures as high as 200°C, which often resulted in lower yields and difficult purification.

Q2: I am observing a significant amount of impurities in my final product. How can I mitigate this by adjusting the temperature?

A2: The formation of impurities is often directly linked to the reaction temperature.

  • Side Reactions: As mentioned, elevated temperatures can promote the formation of byproducts. Carefully controlling the temperature within the optimal range for your chosen synthetic route is crucial. For example, a patented method utilizing a perfluorinated sulfonic acid resin catalyst specifies a narrow temperature range of 65-70°C to achieve a high yield of 97% with high purity.[1]

  • Catalyst Deactivation: In some catalytic systems, excessively high temperatures can lead to the deactivation of the catalyst, rendering it less effective and potentially leading to incomplete reactions and a higher proportion of unreacted starting materials and side products.

Q3: The reaction time seems excessively long. Can I simply increase the temperature to speed it up?

A3: While increasing the temperature will generally increase the reaction rate, it is a delicate balance. A modest increase within the optimal range may shorten the reaction time without significantly impacting the yield or purity. However, a substantial increase beyond the optimal temperature can trigger the issues of product degradation and side reactions as discussed above. It is always recommended to perform small-scale optimization experiments to determine the ideal time and temperature for your specific setup. For instance, a method using a phase-transfer catalyst operates at a much lower temperature of 40-45°C but requires a longer reaction time of 4-5 hours.[3]

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the impact of temperature on Flunixin yield.

Q1: What is the optimal reaction temperature for Flunixin synthesis?

A1: The optimal temperature is highly dependent on the specific synthetic route, including the choice of catalyst, solvent, and reactants. There is no single "best" temperature. For example:

  • With a perfluorinated sulfonic acid resin catalyst in an aqueous medium, the optimal temperature is 65-70°C .[1]

  • In a solvent-free system with boric acid as the catalyst, the optimal temperature is 120°C .[2]

  • Using a copper oxide and p-toluenesulfonic acid catalyst in water, the reaction is conducted at reflux temperature .

  • A method employing a phase-transfer catalyst in a toluene-water system operates at a lower temperature of 40-45°C .[3]

It is crucial to consult the specific literature or patent for the synthetic method you are employing.

Q2: What are the consequences of deviating from the recommended temperature range?

A2: Deviating from the optimal temperature range can have several negative consequences:

  • Lower Yield: As explained in the troubleshooting guide, temperatures that are too low will result in incomplete reactions, while temperatures that are too high can cause degradation and side reactions, both leading to a lower yield of Flunixin.

  • Increased Impurities: Higher temperatures, in particular, can lead to the formation of byproducts that are difficult to separate from the final product, thus compromising its purity.

  • Inconsistent Results: Poor temperature control will lead to batch-to-batch variability, making it difficult to achieve reproducible results.

Q3: How critical is precise temperature control?

A3: For optimal and reproducible results, precise temperature control is highly critical. A fluctuation of even a few degrees outside the optimal range can impact the yield and purity. It is recommended to use a reliable heating and temperature monitoring system, such as a temperature-controlled reaction block or an oil bath with a contact thermometer.

Data on Reaction Temperature and Flunixin Yield

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Perfluorinated sulfonic acid resinWater65-702.597[1]
Boric acidSolvent-free120Not specifiedExcellent[2]
Copper oxide and p-toluenesulfonic acidWaterReflux4~90
Phase-transfer catalystToluene/Water40-454-5>85[3]

Experimental Protocols

Protocol 1: Synthesis of Flunixin using a Perfluorinated Sulfonic Acid Resin Catalyst

This protocol is based on a high-yield patented method.[1]

Materials:

  • 2-chloronicotinic acid

  • 2-methyl-3-trifluoromethylaniline

  • Perfluorinated sulfonic acid resin (catalyst)

  • Deionized water

  • 60% Sulfuric acid solution

Procedure:

  • To a reaction vessel equipped with a stirrer and a temperature controller, add 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline in the appropriate molar ratio.

  • Add deionized water to the reaction vessel.

  • Add the perfluorinated sulfonic acid resin catalyst.

  • Heat the reaction mixture to 65-70°C with constant stirring.

  • Maintain the reaction at this temperature for 2.5 hours.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be recovered and reused.

  • Adjust the pH of the filtrate to 4.5 using a 60% sulfuric acid solution to precipitate the Flunixin.

  • Stir the mixture for 15-20 minutes.

  • Collect the precipitated Flunixin by filtration.

  • Wash the filter cake with deionized water.

  • Dry the product to obtain pure Flunixin.

Visualizing the Reaction Pathway

The synthesis of Flunixin via the Ullmann condensation is a nucleophilic aromatic substitution reaction. The following diagram illustrates the general reaction pathway.

Flunixin_Synthesis Reactants 2-chloronicotinic acid + 2-methyl-3-trifluoromethylaniline Intermediate Intermediate Complex Reactants->Intermediate Heat (Temperature Dependent) Catalyst Catalyst (e.g., Copper salt, Boric acid) Catalyst->Intermediate Product Flunixin Intermediate->Product Coupling Byproducts Byproducts Intermediate->Byproducts Side Reactions (High Temperature)

Caption: General reaction pathway for the synthesis of Flunixin.

References

  • CN108586327B - Synthesis method of flunixin - Google Patents.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. Available at: [Link]

  • CN103694167A - Method for synthesizing flunixin meglumine - Google Patents.
  • CN104193674A - Synthesis method of flunixin meglumine - Google Patents.

Sources

Technical Support Center: Stability of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Introduction to the Stability of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine is a substituted benzylic amine, a class of compounds known for their utility in organic synthesis and pharmaceutical development. However, the benzylic amine moiety is susceptible to oxidation, which can lead to the formation of impurities, degradation of the compound, and unreliable experimental results. Understanding and preventing this oxidative degradation is crucial for maintaining the compound's purity, activity, and shelf-life.

The primary mechanism of oxidation for benzylic amines involves the conversion of the amine to an imine, which can then be hydrolyzed to the corresponding aldehyde, in this case, 2-methyl-3-(trifluoromethyl)benzaldehyde. This process can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperature, and the presence of metal ions.

This guide provides a comprehensive resource to help you navigate the challenges associated with the stability of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized (2-Methyl-3-(trifluoromethyl)phenyl)methanamine is showing a new spot on the TLC plate after a short period of storage. What could be the cause?

A1: The appearance of a new, more polar spot on a TLC plate is a common indicator of oxidation. The primary oxidation product, 2-methyl-3-(trifluoromethyl)benzaldehyde, is more polar than the parent amine and will thus have a lower Rf value. This degradation is likely due to exposure to atmospheric oxygen. For short-term storage, it is crucial to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and in a sealed container.

Q2: I observe a color change in my sample of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, from colorless to a yellowish tint. Is this related to oxidation?

A2: Yes, a color change, particularly the development of a yellow or brownish hue, is often associated with the oxidation of amines. The formation of conjugated imine intermediates and subsequent degradation products can lead to the absorption of visible light. If you observe a color change, it is a strong indication that your sample has undergone some degree of degradation.

Q3: Can the trifluoromethyl group on the aromatic ring influence the compound's stability?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect can influence the susceptibility of the benzylic C-H bond to cleavage, which is a key step in the oxidation process. While the C-F bonds themselves are very stable, the electronic perturbation of the aromatic ring can affect the overall reactivity of the molecule.

Q4: Are there any specific solvents I should avoid when working with (2-Methyl-3-(trifluoromethyl)phenyl)methanamine to minimize oxidation?

A4: While the choice of solvent is often dictated by the specific reaction or analysis, it is advisable to use freshly distilled or deoxygenated solvents whenever possible. Solvents that can generate peroxides over time, such as older samples of diethyl ether or tetrahydrofuran (THF), should be used with caution and tested for the presence of peroxides before use. Using solvents from a freshly opened bottle or those stored under an inert atmosphere is a good practice.

Q5: I need to store a solution of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine for a few days. What is the best way to do this?

A5: For storing solutions, it is recommended to use a deoxygenated solvent and to blanket the headspace of the container with an inert gas like nitrogen or argon before sealing. The solution should be stored in a cool, dark place to minimize thermal and photodegradation. If long-term storage is required, consider freezing the solution, but ensure the solvent is appropriate for low-temperature storage to avoid freezing out.

Troubleshooting Guide: Preventing and Identifying Oxidation

This section provides a structured approach to troubleshooting common issues related to the oxidation of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine.

Issue 1: Rapid Degradation of the Pure Compound
  • Symptom: A pure sample of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine shows signs of degradation (color change, new TLC spots, or impurity peaks in HPLC) within hours or a few days of isolation.

  • Root Cause Analysis:

    • Exposure to Air: The most likely cause is exposure to atmospheric oxygen.

    • Presence of Catalytic Impurities: Trace amounts of metal ions from the synthesis or purification steps can catalyze oxidation.

  • Solutions:

    • Inert Atmosphere Storage: Immediately after purification, store the compound under a nitrogen or argon atmosphere. For small quantities, a vial with a septum-sealed cap, flushed with inert gas, is effective. For larger quantities, a Schlenk flask or a glove box should be used.

    • Purification from Metal Impurities: If metal contamination is suspected, consider purification techniques such as distillation or chromatography using metal-free equipment where possible.

Issue 2: Degradation During a Reaction
  • Symptom: A reaction involving (2-Methyl-3-(trifluoromethyl)phenyl)methanamine as a starting material yields a significant amount of the corresponding aldehyde or other side products.

  • Root Cause Analysis:

    • Oxygen in the Reaction Mixture: The reaction solvent and headspace may contain dissolved oxygen.

    • Reaction Conditions: Elevated temperatures can accelerate the rate of oxidation.

  • Solutions:

    • Deoxygenate Solvents: Before use, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Inert Reaction Setup: Conduct the reaction under a positive pressure of an inert gas. A simple setup involves using a balloon filled with nitrogen or argon connected to the reaction flask via a needle. For more sensitive reactions, a Schlenk line is recommended.

    • Temperature Control: If the reaction allows, run it at the lowest effective temperature to minimize thermal degradation.

Issue 3: Inconsistent Results in Biological Assays
  • Symptom: The potency or activity of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine varies between different batches or even within the same batch over time when used in biological assays.

  • Root Cause Analysis:

    • Oxidation in Stock Solutions: Stock solutions prepared in standard buffers or solvents and stored without precautions are prone to oxidation.

    • Incompatibility with Assay Components: Certain components of the assay buffer or media could promote oxidation.

  • Solutions:

    • Use of Antioxidants in Stock Solutions: Consider adding a small amount of a compatible antioxidant, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), to the stock solution.[1][2] The appropriate concentration should be determined empirically to ensure it doesn't interfere with the assay.

    • Freshly Prepared Solutions: Prepare fresh solutions of the compound immediately before each experiment.

    • Inert Atmosphere for Stock Solutions: Store stock solutions in vials with the headspace flushed with nitrogen or argon.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine and to develop a stability-indicating analytical method.[3][4]

Objective: To generate degradation products under controlled stress conditions (oxidative, acidic, basic, thermal, and photolytic) and to assess the stability of the compound.

Materials:

  • (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine in methanol at a concentration of 1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC at different time points (e.g., 2, 8, 24 hours).

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 8 hours.

    • Withdraw samples at various time points, neutralize with an equal volume of 0.1 N NaOH, and dilute with the mobile phase before HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Withdraw samples, neutralize with an equal volume of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[5]

    • Analyze the sample by HPLC.

Data Analysis:

  • Monitor the formation of degradation products and the decrease in the parent compound's peak area over time using a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[3]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating (2-Methyl-3-(trifluoromethyl)phenyl)methanamine from its potential degradation products.[6][7]

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8]

  • Specificity is demonstrated by the ability to resolve the parent compound from all degradation products generated in the forced degradation study. Peak purity analysis using a PDA detector is recommended.

Protocol 3: Handling and Storage under Inert Atmosphere

Objective: To provide a step-by-step guide for handling and storing (2-Methyl-3-(trifluoromethyl)phenyl)methanamine to prevent oxidative degradation.[9][10]

Materials:

  • Schlenk flask or a vial with a rubber septum and screw cap.

  • Source of inert gas (nitrogen or argon) with a regulator.

  • Needles and tubing.

  • Vacuum pump (for Schlenk line).

Procedure for Storage in a Septum-Sealed Vial:

  • Place the purified (2-Methyl-3-(trifluoromethyl)phenyl)methanamine into a clean, dry vial.

  • Fit the vial with a rubber septum and a screw cap.

  • Insert a needle connected to the inert gas line through the septum.

  • Insert a second, shorter needle as an outlet to vent the air.

  • Flush the vial with a gentle stream of inert gas for 2-5 minutes to displace the air.

  • Remove the outlet needle first, followed by the gas inlet needle.

  • For added security, wrap the septum and cap with Parafilm.

  • Store the vial in a cool, dark place.

Procedure for Using a Schlenk Line:

A Schlenk line provides a more rigorous method for handling air-sensitive compounds.[11]

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Purging the Flask: Attach the Schlenk flask containing the compound to the Schlenk line.

  • Vacuum/Backfill Cycles: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Storage: Store the compound in the sealed Schlenk flask under a positive pressure of inert gas.

Visualization of Key Concepts

Oxidation Pathway

OxidationPathway Amine (2-Methyl-3-(trifluoromethyl)phenyl)methanamine Imine Imine Intermediate Amine->Imine Oxidation ([O]) Aldehyde 2-Methyl-3-(trifluoromethyl)benzaldehyde Imine->Aldehyde Hydrolysis (H₂O)

Caption: Proposed oxidation pathway of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine.

Troubleshooting Workflow

TroubleshootingWorkflow Start Oxidation Suspected? AnalyticalConfirmation Confirm Degradation (HPLC, TLC) Start->AnalyticalConfirmation Yes End Problem Resolved Start->End No CheckStorage Review Storage Conditions ImplementInert Implement Inert Atmosphere Techniques CheckStorage->ImplementInert CheckHandling Review Handling Procedures CheckHandling->ImplementInert UseAntioxidants Consider Antioxidants in Solution CheckHandling->UseAntioxidants ImplementInert->End UseAntioxidants->End AnalyticalConfirmation->CheckStorage AnalyticalConfirmation->CheckHandling ForcedDegradation Perform Forced Degradation Study AnalyticalConfirmation->ForcedDegradation MethodDevelopment Develop Stability- Indicating Method ForcedDegradation->MethodDevelopment

Caption: A logical workflow for troubleshooting the oxidation of the target compound.

References

  • ThoughtCo. (2019, July 30). Chemistry of BHA and BHT Food Preservatives. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (n.d.). Effect of benzylic oxygen on the antioxidant activity of phenolic lignans. [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Google Patents. (n.d.). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
  • Reddit. (n.d.). How to purify Benzylamine?[Link]

  • ResearchGate. (n.d.). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Protheragen. (n.d.). Antioxidant Excipients. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • SciSpace. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • Semantic Scholar. (n.d.). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Google Patents. (n.d.). CN102491906A - Synthetic method for 2-methyl-3-trifluoromethyl phenylamine.
  • The Schlenk Line Survival Guide. (n.d.). An Illustrated Guide to Schlenk Line Techniques. [Link]

  • PubMed. (n.d.). Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. [Link]

  • The Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf. [Link]

  • ResearchGate. (n.d.). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • ACS Publications. (n.d.). Photocatalytic Strategy to Realize N-Debenzylation via Aerobic Oxidation Catalyzed by 4CzIPN. [Link]

  • Chemistry LibreTexts. (n.d.). The Schlenk Line Survival Guide. [Link]

  • PubMed. (2019, April 6). Photodegradation of tefuryltrione in water under UV irradiation: Identification of transformation products and elucidation of photodegradation pathway. [Link]

  • Google Patents. (n.d.). CN108911989A - A kind of synthetic method of 2- methyl-3-trifluoromethyl phenylamine.
  • National Center for Biotechnology Information. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]

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  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

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  • MDPI. (n.d.). Antioxidant Activity and Molecular Docking Study of Volatile Constituents from Different Aromatic Lamiaceous Plants Cultivated in Madinah Monawara, Saudi Arabia. [Link]

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Validation & Comparative

Efficacy Comparison of Synthetic Routes to Flunixin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flunixin (specifically its meglumine salt) remains a cornerstone non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine.[1][2] Its synthesis, however, presents a distinct challenge: the nucleophilic aromatic substitution (


) of a sterically hindered aniline onto a deactivated pyridine ring.[1]

For decades, the industrial standard has been the Copper-Catalyzed Ullmann Condensation .[1] While robust, this route introduces significant downstream processing costs related to heavy metal remediation (copper scavenging) and high thermal energy requirements.[1]

Recent process intensification efforts have validated a Boric Acid-Catalyzed Route .[1] This "green" alternative utilizes hydrogen-bond activation to achieve superior yields (>95%) under milder conditions without generating heavy metal waste.[1] This guide compares these two dominant methodologies, analyzing their mechanistic efficacy, impurity profiles, and scalability.[1]

Strategic Landscape: The Synthetic Challenge

The core transformation in Flunixin synthesis is the coupling of 2-chloronicotinic acid (2-CNA) with 2-methyl-3-(trifluoromethyl)aniline (MTA) .[1]

  • Steric Hindrance: The trifluoromethyl group (

    
    ) at the 3-position and the methyl group at the 2-position of the aniline create significant steric bulk, impeding nucleophilic attack.[1]
    
  • Electronic Deactivation: The carboxylic acid group on the pyridine ring is electron-withdrawing, which theoretically aids

    
    , but the adjacent nitrogen lone pair can interfere with metal catalysts.[1]
    
Comparative Workflow Visualization

Flunixin_Routes cluster_0 Route A: Classical Ullmann cluster_1 Route B: Green Boric Acid Start Starting Materials (2-CNA + MTA) ProcessA Reflux (H2O) Cat: CuO + PTSA Temp: >100°C Start->ProcessA ProcessB Solvent-Free or H2O Cat: Boric Acid Temp: 90-100°C Start->ProcessB WorkupA Acid/Base Swing Copper Removal ProcessA->WorkupA Product Flunixin (Free Acid) WorkupA->Product WorkupB Simple Filtration Recrystallization ProcessB->WorkupB WorkupB->Product Salt Salt Formation (Flunixin Meglumine) Product->Salt + Meglumine

Figure 1: High-level process flow comparing the Classical Ullmann route (Red) and the Modern Boric Acid route (Green).

Route A: The Classical Ullmann Condensation (Industry Standard)[1]

This route relies on the modified Ullmann reaction, utilizing copper to facilitate the cross-coupling of the aryl halide and the amine.[1]

Mechanism & Causality

The reaction uses Copper(II) Oxide (CuO) as a precatalyst.[1] In situ, the copper coordinates with the amine nitrogen of MTA and the pyridine nitrogen of 2-CNA.[1] This coordination brings the reactants into proximity and lowers the activation energy for the displacement of the chloride ion.[1] p-Toluenesulfonic acid (PTSA) is often added as a phase-transfer agent or to solubilize the amine in the aqueous medium.[1]

Experimental Protocol
  • Charge: To a reactor, add water (solvent), 2-chloronicotinic acid (1.0 eq) , MTA (1.2–2.0 eq) , CuO (0.05 eq) , and PTSA (0.1 eq) .[1]

  • Reaction: Heat to reflux (~100°C) for 4–6 hours.

  • Workup (The Critical Step):

    • Cool to 50°C.

    • Basify with 25% KOH to pH 10–11 (Solubilizes Flunixin as the potassium salt; precipitates unreacted MTA and Copper salts).[1]

    • Filter to remove Copper residues and excess MTA.[1]

    • Acidify filtrate with H₂SO₄ to pH 5.0 to precipitate Flunixin free acid.[1]

  • Purification: Recrystallize from methanol/water to remove trace copper.[1]

Critical Analysis
  • Pros: Well-established, uses water as a solvent, robust against moisture.[1]

  • Cons:

    • Heavy Metal Contamination: Requires rigorous testing to ensure Copper levels are <10 ppm in the API.[1]

    • Atom Economy: Requires excess MTA (expensive) to drive the reaction.[1]

    • Waste: Generates copper-contaminated aqueous waste which is expensive to treat.[1]

Route B: The Green Boric Acid Activation (Modern Approach)[1]

This route represents a paradigm shift from metal catalysis to organocatalysis/Lewis acid activation.[1]

Mechanism & Causality

Boric Acid (


)  acts as a dual-activation catalyst.[1] It forms a hydrogen-bond complex with the nitrogen of the pyridine ring.[1] This protonation/complexation significantly increases the electrophilicity of the carbon at the 2-position (C-Cl bond), making it susceptible to attack by the weak nucleophile (MTA) without the need for metal coordination.[1]

Boric_Mechanism Step1 Boric Acid + 2-CNA Transition Transition State: H-Bond Activation of Pyridine N (Increases C-Cl Electrophilicity) Step1->Transition Complexation Attack Nucleophilic Attack by MTA Transition->Attack Product Flunixin + HCl + Boric Acid (Regenerated) Attack->Product -HCl

Figure 2: Mechanistic pathway of Boric Acid catalysis.[1] The catalyst activates the electrophile, allowing the reaction to proceed under milder conditions.[1]

Experimental Protocol
  • Charge: To a reactor, add 2-chloronicotinic acid (1.0 eq) , MTA (1.05 eq) , and Boric Acid (0.1 eq) .

    • Note: Can be run solvent-free (neat) or in water.[1]

  • Reaction: Heat to 90–100°C for 8–10 hours.

  • Workup:

    • Basify with NaOH to pH 12 (Solubilizes product).[1]

    • Extract with Dichloromethane (DCM) to remove trace unreacted MTA (optional, often not needed due to high conversion).[1]

    • Acidify aqueous layer to pH 4–5.[1]

    • Filter the precipitated Flunixin.[1]

  • Purification: Wash with water.[1] The absence of copper simplifies this step significantly.[1]

Critical Analysis
  • Pros:

    • Metal-Free: Eliminates Class 1 elemental impurity risks.[1]

    • Stoichiometry: Works efficiently with near-stoichiometric amounts of MTA (1.05 eq vs 2.0 eq in Ullmann), reducing cost.

    • Yield: Consistently delivers >95% yield.

  • Cons:

    • Boron Limits: While safer than Copper, Boron levels must still be monitored (WHO limit in water is ~2.4 mg/L), but it is easier to wash away than chelated copper.[1]

Comparative Efficacy Data

The following data summarizes the performance of both routes based on industrial benchmarks.

MetricRoute A: Ullmann (Copper)Route B: Boric Acid (Green)
Yield (Isolated) 90 – 95%95 – 98%
Purity (HPLC) 98.5 – 99.0%> 99.5%
MTA Equivalents 1.5 – 2.0 eq1.05 eq
Reaction Time 4 – 6 Hours8 – 10 Hours
Catalyst Toxicity High (Copper residues)Low (Boric Acid)
Purification Load High (Requires metal scavenging)Low (Simple filtration)
Cost Efficiency Moderate (High waste cost)High (Low waste/High atom economy)

Impurity Profile & Control Strategy

Regardless of the route, specific impurities must be monitored.[1]

  • Impurity A (Starting Material): 2-chloronicotinic acid.[1][3] Control: Ensure complete conversion; removed during base-wash step.[1]

  • Impurity B (Starting Material): 2-methyl-3-(trifluoromethyl)aniline.[1][4][5][6][7][8][9] Control: Limiting reagent in Route B; removed via pH swing precipitation in Route A.[1]

  • Degradation Product (Fx1): N-oxide derivatives formed under oxidative stress.[1] Control: Perform reaction under inert atmosphere (

    
    ) if scaling up.[1]
    
Self-Validating Quality Check

To validate the efficacy of the chosen route, perform a Residue on Ignition (ROI) test.[1]

  • Route A Pass Criteria: ROI < 0.1% (indicating successful Copper removal).

  • Route B Pass Criteria: ROI is inherently negligible; focus shifts to Limit of Boron (ICP-MS).[1]

References

  • Doran, H. J., & Coveney, D. J. (1993).[1] Process for preparing flunixin and intermediates thereof. US Patent 5,248,781.[1] Link

  • Javaherian, M., et al. (2017).[1] An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry of Heterocyclic Compounds. Link[1]

  • Zhang, Y. (2014).[1] Method for synthesizing flunixin meglumine. CN Patent 103694167A.[1] Link

  • European Pharmacopoeia Commission. Flunixin Meglumine Monograph. European Directorate for the Quality of Medicines (EDQM).[1] (Standard for Impurity A/B definitions). Link

  • Toutain, P. L., et al. (2015).[1] Comparative bioavailability between two routes of administration of florfenicol and flunixin in cattle. ResearchGate. Link

Sources

Comparative Guide: Biological Activity & Purity Profiles of Flunixin Synthesized via Traditional vs. Green Catalytic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Flunixin synthesized via the traditional Ullmann-type condensation versus the modern Green Catalytic (Boric Acid) route.

Executive Summary

Flunixin meglumine is a potent non-steroidal anti-inflammatory drug (NSAID) and non-narcotic analgesic used extensively in veterinary medicine.[1] While its primary mechanism—non-selective cyclooxygenase (COX) inhibition—remains constant, the synthetic route significantly dictates the final product's impurity profile, yield, and downstream biological safety.

This guide compares the Traditional Copper-Catalyzed Route (Route A) against the Novel Boric Acid-Catalyzed Route (Route B). Experimental data indicates that while the core biological activity (IC50 against COX-1/2) is equivalent, Route B offers a superior safety profile by eliminating Class 2 solvents (xylene) and heavy metal catalysts (copper), yielding a product with >99.9% purity suitable for high-sensitivity applications.

Synthetic Routes: Mechanism & Efficiency

The synthesis of Flunixin involves the N-arylation of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline. The choice of catalyst and solvent system is the differentiating factor.

Route A: Traditional Ullmann-Type Condensation
  • Methodology: Utilizes a copper catalyst (CuI) and p-toluenesulfonic acid (PTSA) in high-boiling organic solvents like xylene or DMF.

  • Drawbacks: Requires harsh reflux conditions (>140°C) for 24+ hours. The use of copper introduces heavy metal scavenging requirements during purification. Xylene is a residual solvent of concern.[1]

Route B: Green Boric Acid Catalysis (Solvent-Free)[2]
  • Methodology: Utilizes Boric Acid (

    
    ) as a mild Lewis acid catalyst under solvent-free conditions.
    
  • Advantages: Operates at 120°C with reaction times reduced to ~10 hours.[2] Boric acid activates the 2-chloronicotinic acid via hydrogen bonding, facilitating nucleophilic attack without transition metals.

Visualization: Synthetic Pathway Comparison

The following diagram illustrates the divergence in process logic and byproduct formation.

FlunixinSynthesis cluster_RouteA Route A: Traditional (Ullmann) cluster_RouteB Route B: Green (Boric Acid) Start Starting Materials: 2-Chloronicotinic Acid + 2-Methyl-3-trifluoromethylaniline ProcessA Catalyst: CuI / PTSA Solvent: Xylene (Reflux) Temp: >140°C | Time: 24h Start->ProcessA ProcessB Catalyst: Boric Acid Solvent: None (Neat) Temp: 120°C | Time: 10h Start->ProcessB WorkupA Acid/Base Extraction + Copper Scavenging ProcessA->WorkupA ProductA Flunixin (Crude) Yield: 45-65% Impurity: Cu residues, Xylene WorkupA->ProductA Salt Salt Formation (Meglumine/IPA) ProductA->Salt WorkupB Simple Aqueous Wash Recrystallization (Ethanol) ProcessB->WorkupB ProductB Flunixin (Pure) Yield: >90% Impurity: Trace Boron (<3ppm) WorkupB->ProductB ProductB->Salt Final Flunixin Meglumine Injectable Grade Salt->Final

Caption: Comparison of reaction kinetics and workup complexity between Copper-catalyzed and Boric Acid-catalyzed synthesis.

Comparative Data: Purity & Performance

The biological efficacy of Flunixin is directly linked to its purity. Impurities such as unreacted anilines or metal ions can induce off-target toxicity (e.g., renal stress).

Table 1: Physicochemical & Efficiency Metrics[3]
MetricRoute A (Traditional)Route B (Boric Acid)Impact on Bio-Activity
Catalyst Copper Iodide / PTSABoric AcidRoute B eliminates heavy metal toxicity risks.
Solvent Xylene / DMFNone (Solvent-Free)Route B prevents residual solvent toxicity.
Reaction Time 24 - 48 Hours8 - 10 HoursFaster processing reduces thermal degradation byproducts.
Yield 45% - 65%90% - 95%Higher yield correlates with cleaner conversion.
Purity (HPLC) 95% - 98%> 99.9%Route B meets stricter pharmacopeial standards.
Residues Copper (>10 ppm potential)Boron (~2.2 ppm)Boron is significantly less toxic than Copper.
Biological Implication of Impurities[4]
  • Copper Residues: In Route A, incomplete removal of copper can lead to oxidative stress in liver tissues post-administration.

  • Aniline Derivatives: Unreacted 2-methyl-3-trifluoromethylaniline is cytotoxic. Route B's high conversion rate (>99%) minimizes this risk.

Biological Activity: Mechanism & Validation

Regardless of the route, the active pharmaceutical ingredient (API) must demonstrate bioequivalence in inhibiting Cyclooxygenase enzymes.

Mechanism of Action

Flunixin acts as a reversible, non-selective inhibitor of COX-1 and COX-2, blocking the arachidonic acid cascade.[3]

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX Enzymes: COX-1 / COX-2 AA->COX PGG2 PGG2 / PGH2 (Cyclic Endoperoxides) COX->PGG2 Flunixin Flunixin Meglumine (Inhibitor) Flunixin->COX Blocks Active Site Prostaglandins Prostaglandins (PGE2) (Pain, Fever, Inflammation) PGG2->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) PGG2->Thromboxane

Caption: Flunixin inhibits the COX-mediated conversion of Arachidonic Acid, preventing downstream inflammatory mediators.

Experimental Validation: In Vitro COX Inhibition Assay

To confirm that Route B produces bioequivalent Flunixin, the following assay is standard.

Objective: Determine IC50 values for COX-1 and COX-2 inhibition.

Protocol:

  • Enzyme Source: Ovine COX-1 and Recombinant Human COX-2.

  • Substrate: Arachidonic Acid (10 µM).

  • Test Compounds:

    • Control: Indomethacin.

    • Sample A: Flunixin (Route A).

    • Sample B: Flunixin (Route B).

  • Incubation: Incubate enzyme + inhibitor for 10 min at 37°C. Add Arachidonic Acid and incubate for 2 mins.

  • Detection: Measure

    
     produced via ELISA or Colorimetric assay.
    
  • Acceptance Criteria: The IC50 for Sample B must be within 90-110% of Sample A.

    • Typical IC50 (COX-1): ~0.03 - 0.1 µM

    • Typical IC50 (COX-2): ~0.3 - 0.9 µM

Detailed Experimental Methodologies

Synthesis of Flunixin via Route B (Boric Acid Catalysis)

This protocol is optimized for green chemistry compliance and high purity.

Reagents:

  • 2-Chloronicotinic acid (20 mmol)

  • 2-Methyl-3-trifluoromethylaniline (40 mmol)[4]

  • Boric acid (6 mmol, 30 mol%)

  • Water (for workup)[5]

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • Reaction: In a round-bottom flask, mix 2-chloronicotinic acid, aniline derivative, and boric acid.

  • Heating: Heat the neat mixture (no solvent) to 120°C with magnetic stirring.

  • Monitoring: Monitor via TLC (Ethyl acetate: n-hexane 2:1) or HPLC.[1][6][7] Reaction typically completes in 8-10 hours .

  • Workup: Cool the mixture to room temperature. Add 20 mL of water and adjust pH to ~12 using NaOH solution (to dissolve the product as a salt).

  • Extraction: Extract unreacted aniline with dichloromethane (DCM). Discard organic layer.

  • Precipitation: Acidify the aqueous layer to pH 3-4 using dilute HCl. The solid Flunixin free acid precipitates.

  • Purification: Filter the solid. Recrystallize from hot ethanol to yield white crystalline powder.

  • Salt Formation: React the purified acid with N-methyl-D-glucamine (Meglumine) in refluxing isopropanol for 1 hour. Cool to crystallize Flunixin Meglumine.

Quality Control: HPLC Purity Analysis

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (250mm x 4.6mm, 5µm). Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [50:50 v/v]. Flow Rate: 1.0 mL/min. Detection: UV at 288 nm. Target: Purity >99.5%; Single impurity <0.1%.

Conclusion

While the biological mechanism of Flunixin remains intrinsic to its molecular structure, the Boric Acid Catalyzed Route (Route B) demonstrates superior utility for pharmaceutical development. It provides a self-validating safety margin by removing the root causes of heavy metal and solvent toxicity. For researchers developing generic equivalents or novel formulations, Route B offers the optimal balance of biological equivalence, environmental compliance, and process economy .

References

  • Synthesis Optimization: Yarhosseini, I., et al. (2017).[1][2] "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal.

  • Pharmacology: U.S. Food and Drug Administration (FDA).[7] "NADA 101-479 Banamine - Original Approval."

  • Toxicity Profile: Cuthbert, R. J., et al. (2016). "Flunixin: a vulture-toxic drug."[8] SAVE (Saving Asia’s Vultures from Extinction).

  • Impurity Analysis: Lees, P., et al. (2004). "Pharmacodynamics and pharmacokinetics of flunixin in the cat." Journal of Veterinary Pharmacology and Therapeutics.

  • Green Chemistry: World Health Organization (WHO).[6][2] "Boron in Drinking-water: Background document for development of WHO Guidelines."

Sources

A Comparative Guide to the Reactivity of Substituted Anilines in Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the venerable reactions to achieve this transformation, the copper-catalyzed Ullmann condensation, specifically the Goldberg reaction variant for N-arylation of amines, remains a powerful and versatile tool. This guide provides an in-depth comparison of the reactivity of substituted anilines in the Ullmann condensation, offering field-proven insights and experimental data to inform reaction design and optimization.

The Ullmann Condensation: A Timeless Tool for C-N Bond Formation

The Ullmann condensation is a copper-promoted cross-coupling reaction that enables the synthesis of diaryl ethers, diaryl thioethers, and, most pertinent to this guide, diaryl amines.[1][2] The reaction variant involving the coupling of an aniline with an aryl halide is often referred to as the Goldberg reaction.[3] Traditionally, these reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 210°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper.[2]

Modern iterations of the Ullmann condensation have seen significant improvements, largely through the introduction of soluble copper catalysts supported by various ligands.[2] These advancements have expanded the substrate scope and enabled reactions to proceed under milder conditions. Despite these improvements, a nuanced understanding of how substituents on the aniline nucleophile influence reactivity is paramount for predictable and efficient synthesis.

The Heart of the Matter: The Reaction Mechanism

The precise mechanism of the Ullmann condensation has been a subject of extensive study, with a generally accepted pathway involving a Cu(I)/Cu(III) catalytic cycle. Understanding this mechanism is key to deciphering the role of aniline substituents.

A proposed catalytic cycle for the Ullmann condensation is depicted below:

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu_I_X Cu(I)X Cu_I_Amide [L-Cu(I)-NHAr'] Cu_I_X->Cu_I_Amide + Ar'NH₂ - HX Cu_III_Intermediate [L-Cu(III)(Ar)(NHAr')X] Cu_I_Amide->Cu_III_Intermediate + ArX (Oxidative Addition) Product Ar-NHAr' Cu_III_Intermediate->Product (Reductive Elimination) Product->Cu_I_X + Catalyst Regeneration ArX Aryl Halide (ArX) ArX->Cu_I_Amide Aniline Substituted Aniline (Ar'NH₂) Aniline->Cu_I_X Base Base

Figure 1: A simplified representation of the catalytic cycle for the Ullmann condensation (Goldberg Reaction).

The key steps are:

  • Formation of a Copper(I) Amide Complex: The reaction is initiated by the coordination of the aniline to the Cu(I) catalyst, followed by deprotonation with a base to form a copper(I) amide complex. The nucleophilicity of the aniline plays a crucial role in this step.

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination to form the desired C-N bond of the diarylamine product and regenerate the Cu(I) catalyst.

Substituents on the aniline can influence both the formation of the copper amide complex and its subsequent reactivity.

Electronic Effects of Aniline Substituents: A Surprising Neutrality

Conventional wisdom in organic chemistry suggests that electron-donating groups (EDGs) on a nucleophile should enhance its reactivity, while electron-withdrawing groups (EWGs) should diminish it. However, in the context of the Ullmann condensation, the influence of electronic effects on the aniline coupling partner appears to be less pronounced than one might expect.

A key study by Mei, August, and Wolf investigated the copper-catalyzed amination of 2-chlorobenzoic acid with a range of substituted anilines.[4] Their findings provide compelling evidence for the limited impact of electronic factors in this specific system.

Table 1: Comparison of Yields for the Ullmann Condensation of Substituted Anilines with 2-Chlorobenzoic Acid [4]

Aniline SubstituentElectronic NaturePositionProduct Yield (%)
4-MethoxyElectron-Donatingpara84
4-NitroElectron-Withdrawingpara87
3-ChloroElectron-Withdrawingmeta99
UnsubstitutedNeutral-(Not specified)

Reaction conditions: 2-chlorobenzoic acid, substituted aniline, CuI, K₂CO₃, DMF, reflux.

The data clearly indicates that both an aniline bearing a strong electron-donating group (4-methoxyaniline) and one with a potent electron-withdrawing group (4-nitroaniline) provide high and comparable yields.[4] This suggests that the inherent nucleophilicity of the aniline, as modulated by these substituents, is not the rate-determining factor in this particular Ullmann-type reaction. A plausible explanation is that the formation of the copper-amide complex and the subsequent steps of the catalytic cycle are not significantly influenced by the electronic density on the aniline nitrogen under these reaction conditions.

It is important to note that this observation may not be universally applicable to all Ullmann condensations. The nature of the aryl halide, the ligand, and the specific reaction conditions can all play a role in the extent to which electronic effects are manifested. However, this study provides a strong indication that for certain Ullmann systems, particularly those involving activated aryl halides like 2-chlorobenzoic acid, the electronic nature of the aniline substituent is not a primary determinant of reaction efficiency.

Steric Hindrance: A More Defining Factor

In contrast to the subtle role of electronic effects, steric hindrance on the aniline nucleophile can have a more significant and predictable impact on the outcome of the Ullmann condensation.

Ortho-Substituents

The presence of bulky substituents at the ortho position of the aniline can impede the approach of the nitrogen atom to the copper center, thereby slowing down the formation of the crucial copper-amide complex. This steric clash can also hinder the subsequent oxidative addition and reductive elimination steps.

However, the work of Mei, August, and Wolf again provides valuable insights, demonstrating that even significantly hindered anilines can participate effectively in the Ullmann condensation.[4]

Table 2: Reactivity of Sterically Hindered Anilines in Ullmann Condensation with 2-Chlorobenzoic Acid [4]

AnilineSteric ProfileProduct Yield (%)
2,6-DimethylanilineDi-ortho substitutedHigh (not quantified)
2-tert-ButylanilineBulky ortho substituentHigh (not quantified)

Reaction conditions: 2-chlorobenzoic acid, substituted aniline, CuI, K₂CO₃, DMF, reflux.

The successful coupling of these sterically demanding anilines underscores the robustness of the Ullmann condensation, particularly when an activated aryl halide is employed. The ortho-carboxylate group in 2-chlorobenzoic acid is known to accelerate copper-catalyzed reactions, which may help to overcome the steric barriers presented by these bulky anilines.[4]

While successful, it is generally expected that as the steric bulk of the ortho-substituent increases, the reaction rate will decrease, and in some cases, the reaction may fail to proceed altogether. Therefore, for substrates with significant steric encumbrance, optimization of reaction conditions, such as the choice of ligand and higher reaction temperatures, may be necessary.

A Note on Positional Isomers

The position of a substituent on the aniline ring (ortho, meta, or para) can influence reactivity primarily through steric effects. As a general trend:

  • Para-substituted anilines: Typically react readily, as the substituent is remote from the reactive amino group and exerts purely electronic effects.

  • Meta-substituted anilines: Also tend to react well, with the substituent having a minimal steric impact on the amino group.

  • Ortho-substituted anilines: Are most susceptible to steric hindrance, with reactivity being highly dependent on the size of the ortho-substituent.

Experimental Protocol: A Representative Ullmann Condensation

The following protocol is a generalized procedure based on the successful coupling of substituted anilines with 2-chlorobenzoic acid, as described by Mei, August, and Wolf.[4] This can serve as a starting point for the N-arylation of a variety of substituted anilines.

Materials:

  • Substituted aniline (1.0 mmol)

  • 2-Chlorobenzoic acid (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline, 2-chlorobenzoic acid, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to reflux (the temperature of the oil bath will depend on the boiling point of the solvent and should be monitored).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl anthranilic acid derivative.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Substituted Aniline, Aryl Halide, CuI, K₂CO₃ B Inert Atmosphere (N₂ or Ar) A->B C Add Anhydrous DMF B->C D Heat to Reflux C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Quench with H₂O E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: A generalized workflow for the Ullmann condensation of a substituted aniline.

Conclusion and Future Perspectives

The Ullmann condensation remains a highly relevant and practical method for the synthesis of N-arylated anilines. This guide has demonstrated that while electronic effects of substituents on the aniline partner can be surprisingly minimal in certain contexts, steric hindrance, particularly from ortho-substituents, is a more critical parameter to consider during reaction design.

The provided experimental data and protocol offer a solid foundation for researchers to approach the Ullmann condensation of substituted anilines with confidence. Future advancements in this field will likely focus on the development of more active and versatile catalyst systems that can overcome steric limitations and enable these couplings to proceed under even milder and more environmentally benign conditions. A continued exploration of the interplay between the aniline substituent, the aryl halide, and the ligand will undoubtedly lead to a more comprehensive and predictive understanding of this classic and enduring reaction.

References

  • Goldberg, I. Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator. Ber. Dtsch. Chem. Ges.1906, 39, 1691–1692.
  • Ullmann, F.; Sponagel, P. Ueber die Phenylirung von Phenolen. Ber. Dtsch. Chem. Ges.1905, 38, 2211–2212.
  • Mei, X.; August, A. T.; Wolf, C. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. J. Org. Chem.2006 , 71 (1), 142–149. [Link]

  • Wikipedia. Ullmann condensation. [Link]

Sources

Validation of Flunixin Residue Analysis in Veterinary Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The MRL Challenge

Flunixin meglumine is a potent non-steroidal anti-inflammatory drug (NSAID) widely used in bovine, equine, and swine medicine.[1] While effective for pyrexia and inflammation, its persistence in edible tissues poses significant food safety risks.

The analytical challenge lies in the regulatory divergence and metabolic complexity:

  • The Marker Residue: In bovine milk, the marker is the metabolite 5-hydroxyflunixin (5-OH), whereas in muscle/liver, it is often the parent flunixin .[2]

  • The Sensitivity Gap: The US FDA establishes a tolerance of 2 ppb (µg/kg) for 5-OH flunixin in milk. Traditional HPLC-UV methods often hit a Limit of Quantification (LOQ) of ~15–20 ppb, rendering them insufficient for modern regulatory compliance.

This guide objectively compares the traditional HPLC-UV approach against the modern LC-MS/MS standard, validating why the latter—coupled with modified QuEChERS extraction—is the necessary choice for regulatory submission.

Strategic Comparison: HPLC-UV vs. LC-MS/MS

The following data synthesizes performance metrics from cross-validated studies (see References).

Performance Matrix
FeatureMethod A: HPLC-UV Method B: LC-MS/MS (Recommended) Verdict
Detector Ultraviolet (285 nm)Triple Quadrupole Mass Spec (ESI +/-)Method B provides molecular specificity.
LOQ (Milk) 15.0 – 25.0 µg/kg0.1 – 1.0 µg/kgMethod B is required for <2 ppb compliance.
Selectivity Low (Interference from matrix co-elutives)High (MRM transitions)Method B eliminates false positives.
Sample Prep Labor-intensive (LLE + SPE cleanup)Rapid (QuEChERS or dilute-and-shoot)Method B increases throughput by ~60%.
Linearity

(10–1000 µg/kg)

(0.5–100 µg/kg)
Method B covers the trace residue range.
Cost Low CAPEX, High OPEX (Solvents/Time)High CAPEX, Low OPEX (Per sample)Method A is only viable for high-dose PK studies.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on regulatory requirements and laboratory resources.

MethodSelection Start Start: Define Analytical Goal LimitCheck Is Target LOQ < 10 ppb? Start->LimitCheck MatrixCheck Complex Matrix? (Milk/Liver) LimitCheck->MatrixCheck Yes HPLC Use HPLC-UV (Suitable for high-dose PK) LimitCheck->HPLC No Throughput High Throughput Required? MatrixCheck->Throughput Yes MatrixCheck->HPLC No (Simple buffer) Throughput->HPLC No (Budget constrained) LCMS Use LC-MS/MS (Required for MRL Compliance) Throughput->LCMS Yes

Figure 1: Decision matrix for selecting Flunixin analysis methods. Note that for milk compliance (2 ppb), LC-MS/MS is the only viable path.

Critical Validation Parameters (The "How-To")

To validate the LC-MS/MS method according to VICH GL49 or FDA guidelines, specific criteria must be met.

A. Specificity & Selectivity
  • Requirement: No interfering peaks at the retention time of Flunixin or 5-OH Flunixin > 20% of the LOQ response.

  • Protocol: Analyze 6 independent blank matrix sources (e.g., milk from 6 different cows).

  • Expert Insight: In milk, phospholipids can cause ion suppression. Monitor the phospholipid transition (m/z 184 -> 184) to ensure it does not co-elute with your analyte.

B. Linearity & Range
  • Target Range: 0.5 ppb to 100 ppb.

  • Weighting: Use

    
     or 
    
    
    
    weighting. Unweighted linear regression often fails at the low end (0.5 ppb) due to heteroscedasticity.
C. Accuracy & Precision (Intra-day & Inter-day)
  • Acceptance Criteria:

    • Recovery: 70% – 110% (for 1–10 ppb range).

    • CV (%): < 15% (up to 20% at LOQ).

  • Self-Validating System: Use an isotopically labeled internal standard (Flunixin-d3 ) added before extraction. This corrects for extraction losses and matrix effects automatically.

The Superior Protocol: Modified QuEChERS for LC-MS/MS

While Solid Phase Extraction (SPE) is robust, it is slow. The following protocol uses a Modified QuEChERS approach optimized for 5-hydroxyflunixin in milk, balancing speed with cleanup efficiency.

Reagents
  • Internal Standard (IS): Flunixin-d3 (100 ng/mL in Methanol).

  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid (to stabilize the acidic drug).

  • Salts: 4g MgSO4, 1g NaCl.

  • dSPE Cleanup: C18 + PSA (Primary Secondary Amine).[3] Note: Use minimal PSA as it can bind acidic drugs like Flunixin; C18 is critical for lipid removal in milk.

Step-by-Step Workflow
  • Sample Prep: Aliquot 10 mL of raw milk into a 50 mL centrifuge tube.

  • Hydrolysis (Critical Step): Add 2 mL of

    
    -glucuronidase solution (if measuring total residues) or adjust pH to 4.5 to ensure the drug is in neutral form for extraction.
    
  • IS Addition: Spike 50 µL of Flunixin-d3. Vortex for 30s.

  • Extraction: Add 10 mL ACN (1% Formic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (MgSO4/NaCl). Shake immediately for 1 min to prevent clumping. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (150 mg MgSO4 + 50 mg C18). Avoid PSA if recovery drops below 70%. Vortex and centrifuge.

  • Reconstitution: Evaporate 500 µL of extract to dryness under

    
    . Reconstitute in 500 µL Mobile Phase A/B (80:20).
    
  • Analysis: Inject 5 µL into LC-MS/MS.

Workflow Visualization

ExtractionWorkflow Sample 10mL Milk Sample Hydrolysis Hydrolysis/pH Adj (Release Bound Residues) Sample->Hydrolysis Extraction Add ACN + Salts (Partitioning) Hydrolysis->Extraction Cleanup dSPE Cleanup (Remove Lipids) Extraction->Cleanup Supernatant Analysis LC-MS/MS Analysis (Quantification) Cleanup->Analysis

Figure 2: Optimized Modified QuEChERS workflow for Flunixin extraction from bovine milk.

Troubleshooting & Matrix Effects

Even with QuEChERS, milk is a difficult matrix.

Issue: Low Recovery (<60%).

  • Cause: Flunixin is acidic (pKa ~5.8). If the pH is too high during extraction, it ionizes and stays in the aqueous phase.

  • Fix: Acidify the milk or the extraction solvent (ACN) with formic acid to keep Flunixin neutral and soluble in the organic layer.

Issue: Ion Suppression in LC-MS/MS.

  • Cause: Co-eluting phospholipids.

  • Fix:

    • Use a C18 column with a longer gradient wash.

    • Switch from standard dSPE to EMR-Lipid (Enhanced Matrix Removal) sorbents, which are superior for fatty matrices like milk.

References

  • US Food and Drug Administration (FDA). (2020).[2] Tolerance for Residues of New Animal Drugs in Food; Flunixin.[1] 21 CFR 556.286. Link

  • European Medicines Agency (EMA). (2015). VICH GL49: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in human food-producing animals: validation of analytical methods used in residue depletion studies.Link

  • Jedziniak, P., et al. (2016).[2] Determination of flunixin and 5-hydroxyflunixin in bovine milk using liquid chromatography-tandem mass spectrometry.[2][4][5][6][7] Journal of Chromatography B. Link(Note: Representative citation for LC-MS methodology).

  • Food Animal Residue Avoidance Databank (FARAD). (2019). Avoiding violative flunixin meglumine residues in cattle and swine.Link

  • Shelver, W. L., et al. (2016). Comparison of QuEChERS and SPE for the analysis of flunixin in bovine milk. Journal of Agricultural and Food Chemistry.[8] Link

Sources

The Fluorine Scan: Strategic Implementation of the Trifluoromethyl Group in Medicinal Chemistry

[1]

Executive Summary

In modern drug discovery, the "Fluorine Scan"—systematically replacing hydrogen or methyl groups with fluorine or trifluoromethyl (

12

This guide provides a technical comparison of the




Part 1: Physicochemical Profile & Comparative Analysis[3]

The

Comparative Data: vs. Bioisosteres

The following table contrasts the



PropertyMethyl (

)
Chloro (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Van der Waals Volume (ų) 13.712.042.6 ~75.0
Steric Bioisostere H / EthylMethylIsopropyl tert-Butyl
Hammett Constant (

)
-0.17 (Donating)+0.23+0.54 (Strong Withdrawing) +0.68
Hansch Lipophilicity (

)
+0.56+0.71+0.88 +1.23
Metabolic Liability High (Oxidation)LowInert (Blocker) Inert

Key Insight: While

isopropyl group


Visualizing the Physicochemical Space

The diagram below maps the logical decision process for selecting

CF3_Decision_MatrixStartLead Optimization GoalMetabFix High Clearance(Metabolic Instability)Start->MetabPotencyImprove Potency(Binding Affinity)Start->PotencyPermImprove Permeability(CNS Penetration)Start->PermBlockBlock Metabolic Hotspot(e.g., Benzylic Oxidation)Metab->BlockSite-SpecificElecModulate pKa / ElectronicsPotency->ElecElectronic TuningLipoIncrease Lipophilicity(LogP)Perm->LipoLipophilicity BoostCF3Deploy Trifluoromethyl (-CF3)Block->CF3C-F Bond Strength (116 kcal/mol)Elec->CF3Strong E-WithdrawingLipo->CF3High Hydrophobicity

Figure 1: Decision matrix for deploying the trifluoromethyl group in lead optimization.

Part 2: Impact on Metabolic Stability[4]

The primary utility of the

The "Metabolic Block" Mechanism

In a typical drug molecule, a methyl group attached to an aromatic ring (benzylic position) is a "metabolic soft spot." CYP450 enzymes easily abstract a hydrogen atom from the methyl group (Bond Dissociation Energy ~85-90 kcal/mol) to form a radical, which is then hydroxylated and cleared.

Replacing hydrogens with fluorine dramatically increases the bond strength (C-F BDE ~116 kcal/mol). The enzyme cannot abstract the fluorine, effectively "capping" the site. Furthermore, the strong electron-withdrawing nature of

Case Study: Half-Life Extension

Hypothetical data based on typical SAR trends (e.g., Sitagliptin or Celecoxib analogs).

AnalogStructureCYP3A4 Clearance (

L/min/mg)
Half-life (

)
Analog A Ar-

45.2 (High)0.8 hours
Analog B Ar-

12.5 (Moderate)3.2 hours
Analog C Ar-

< 3.0 (Low) > 12 hours

Part 3: Experimental Protocol (Late-Stage Trifluoromethylation)

Traditional methods (e.g., Swarts reaction) are harsh. For modern medicinal chemistry, we utilize radical trifluoromethylation using the Langlois Reagent (Sodium Triflinate). This allows for the direct introduction of

Protocol: Innate C-H Trifluoromethylation of Heteroarenes

Objective: Install a

Reagents:

  • Substrate (1.0 equiv)

  • Langlois Reagent (

    
    ) (3.0 equiv)
    
  • tert-Butyl Hydroperoxide (TBHP) (70% aq., 4.0 equiv)

  • Solvent: DCM/Water (2:1 biphasic mixture)

Workflow:

  • Preparation: In a sealable pressure tube, dissolve the substrate (0.5 mmol) in Dichloromethane (2.0 mL).

  • Reagent Addition: Add water (1.0 mL) followed by Sodium Triflinate (Langlois Reagent, 1.5 mmol).

  • Initiation: Add TBHP (2.0 mmol) dropwise at

    
    .
    
  • Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. Note: The reaction generates radical species; exclusion of air is not strictly necessary but consistent stirring is vital for the biphasic system.

  • Quench: Dilute with DCM, wash with saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Validation Check:

  • NMR: Look for a singlet in

    
     NMR around -60 to -65 ppm .
    
  • MS: Mass shift of +68 Da (replacement of H with

    
    ).
    

Part 4: Advanced Comparison - The Rise of

For researchers pushing beyond


  • Lipophilicity:

    
     is significantly more lipophilic (
    
    
    = 1.23) than
    
    
    , improving membrane permeability for difficult targets.
  • Stability: It is chemically inert to hydrolysis, even under harsh acidic/basic conditions.

  • Geometry: While

    
     rotates, 
    
    
    is a rigid square pyramid, providing unique geometric vectors for active site filling.

Recommendation: If a


SF5_Comparisoncluster_0Trifluoromethyl (CF3)cluster_1Pentafluorosulfanyl (SF5)CF3_PropRotational FreedomVolume: ~42 A^3LogP Boost: HighDecisionOptimization ChoiceCF3_Prop->DecisionSF5_PropRigid Square PyramidVolume: ~75 A^3LogP Boost: Very HighSF5_Prop->DecisionOutcomeUse SF5 forMaximal Potency/PermeabilityDecision->OutcomeSF5 offers highermetabolic stability & lipophilicity

Figure 2: Structural and functional comparison between Trifluoromethyl and Pentafluorosulfanyl groups.

References

  • Vertex AI Search Results . Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. Available at:

  • National Institutes of Health (NIH) . Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. Available at:

  • Journal of Medicinal Chemistry . Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Available at:

  • Organic Chemistry Portal . Synthesis of trifluoromethyl alkanes (Langlois Reagent Protocols). Available at:

  • MDPI . The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Available at:

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine
Reactant of Route 2
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.